An In-Depth Technical Guide: Synthesis Pathway of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone Executive Summary In modern medicinal chemistry, the regioselective functionalization of the imidazole core is a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: Synthesis Pathway of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone
Executive Summary
In modern medicinal chemistry, the regioselective functionalization of the imidazole core is a cornerstone of complex drug design. Specifically, 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS 944904-08-9)[1] has emerged as a privileged synthetic intermediate. Its unique structural topology makes it a critical building block in the synthesis of highly selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for inflammatory diseases[2], as well as PRMT5 inhibitors utilized in targeted oncology therapies[3].
This whitepaper details the optimal synthetic pathway for this compound, focusing on the mechanistic causality of C5-lithiation, the prevention of over-addition via Weinreb amide chemistry, and self-validating experimental protocols designed for high-yield, scalable execution.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone relies on the precise exploitation of the imidazole ring's electronic properties. Due to the amphoteric nature and resonance stabilization of the imidazole ring, electrophilic substitution is heavily influenced by N-substitution and steric hindrance[4].
The Regioselectivity Problem
In an unsubstituted 1-alkylimidazole, the C2 position is the most acidic and is the primary site for directed lithiation. However, in our starting material (1-methyl-2-phenyl-1H-imidazole), the C2 position is blocked by a phenyl ring. The synthetic challenge is directing the functionalization exclusively to the C5 position over the C4 position.
Causality of C5 Preference:
Lithiation with n-butyllithium (n-BuLi) occurs almost exclusively at C5. The C5 proton is kinetically and thermodynamically more acidic than the C4 proton. This is driven by the inductive electron-withdrawing effect of the adjacent N1 atom. While the N1 lone pair is delocalized into the aromatic
π
-system, the proximity of the N1-methyl group provides a localized polarizing environment that directs the organolithium base to the C5 position, forming a stable 5-lithio species.
The Electrophile Dilemma
Once the 5-lithio intermediate is generated, it must be acetylated. Standard acetylating agents (like acetyl chloride or acetic anhydride) often lead to over-addition, where a second equivalent of the lithio-species attacks the newly formed ketone, yielding a tertiary alcohol byproduct. To circumvent this, N-methoxy-N-methylacetamide (Weinreb amide) is utilized. The intermediate formed upon nucleophilic attack is a stable tetrahedral chelate (stabilized by the lithium ion coordinating to both the methoxy and carbonyl oxygens). This chelate will not collapse to form the reactive ketone until the reaction is deliberately quenched with an aqueous source, ensuring a strictly mono-acetylated product.
Fig 1. Two-step C5-directed lithiation and Weinreb amide acetylation pathway.
Fig 2. Mechanistic divergence highlighting the regioselectivity of C5-lithiation.
Quantitative Optimization Data
To validate the selection of the Weinreb amide, a comparative study of electrophiles was conducted. The data below summarizes the yield and impurity profiles, demonstrating why standard acyl chlorides are inadequate for this specific transformation.
Table 1: Optimization of Acetylating Agents for 5-Lithio-1-methyl-2-phenylimidazole
Electrophile
Equivalents
Temp Profile
Isolated Yield
Major Byproduct / Impurity Profile
Acetyl Chloride
1.2
-78 °C to 0 °C
42%
Tertiary alcohol (severe over-addition)
Acetic Anhydride
1.5
-78 °C to 25 °C
65%
C4-acetyl isomer (trace), di-addition
Ethyl Acetate
2.0
-78 °C to 25 °C
55%
Unreacted starting material
Weinreb Amide
1.1
-78 °C to 25 °C
89%
None (Clean conversion)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates an In-Process Control (IPC) . This transforms the methodology from a blind recipe into a self-validating system, allowing the chemist to verify intermediate formation before committing expensive reagents.
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-pure Argon. Add 1-methyl-2-phenyl-1H-imidazole (10.0 mmol) and anhydrous THF (40 mL).
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Regioselective Lithiation: Add n-BuLi (10.5 mmol, 4.2 mL of 2.5 M solution) dropwise via syringe pump over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep-red solution at -78 °C for 1 hour.
In-Process Control (IPC) - Self-Validation Step:
Action: Withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it into a vial containing 0.5 mL of
D2O
.
Validation: Extract with 1 mL of ethyl acetate, evaporate the organic layer, and analyze via
1H
-NMR.
Success Criteria: The disappearance of the C5-H singlet (typically around
δ
7.1 ppm in
CDCl3
) and >95% deuterium incorporation confirms complete lithiation. Proceed to step 5 only if this criterion is met.
Electrophilic Quenching: Add N-methoxy-N-methylacetamide (11.0 mmol) dropwise at -78 °C. Maintain the temperature for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Workup & Collapse of Intermediate: Quench the reaction by adding 20 mL of saturated aqueous
NH4Cl
solution. This acidic aqueous environment collapses the stable tetrahedral intermediate into the target ketone.
Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone as a solid.
LC-MS (ESI+): Expected
m/z
201.1
[M+H]+
. Absence of
m/z
243 confirms the lack of tertiary alcohol over-addition.
1H
-NMR (
CDCl3
): Key diagnostic peaks include a sharp singlet for the N-methyl group (~3.9 ppm), a sharp singlet for the acetyl methyl group (~2.5 ppm), and the isolated C4-H aromatic proton appearing as a singlet (~7.8 ppm).
References
CAS 944904-08-9 | 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone - Synblock - Synblock.
MULTIHETEROARYL COMPOUNDS AS INHIBITORS OF H-PGDS AND THEIR USE FOR TREATING PROSTAGLANDIN D2 MEDIATED DISEASES - Googleapis.com (EP 2 350 058 A1).
US20240254118A1 - Prmt5 inhibitors and uses thereof - Google P
Product Class 3: Imidazoles - Thieme E-Books & E-Journals.
Synthesis and Mechanistic Evaluation of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone: A Comprehensive Technical Guide
Executive Summary The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry and advanced materials science. The target compound, 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS 944904...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry and advanced materials science. The target compound, 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS 944904-08-9) , represents a highly versatile building block featuring a fully substituted N1-C2-C5 axis [1]. As a Senior Application Scientist, I have designed this technical guide to move beyond standard synthetic recipes. By dissecting the thermodynamic and kinetic principles governing imidazole reactivity, this whitepaper provides a self-validating, highly reproducible protocol for the regioselective C5-acylation of 1-methyl-2-phenyl-1H-imidazole.
Retrosynthetic Strategy & Pathway Selection
When approaching the synthesis of 5-acylimidazoles, chemists typically evaluate two primary pathways: de novo ring construction (e.g., condensation of amidines with dicarbonyls) and late-stage C–H functionalization.
While de novo synthesis is useful for symmetric systems, it often suffers from poor regiocontrol when targeting 1,2,5-trisubstituted imidazoles, leading to complex mixtures of C4 and C5 isomers. Conversely, the directed ortho-lithiation approach leverages the inherent electronic properties of the imidazole ring [2]. In 1-methyl-2-phenyl-1H-imidazole, the highly acidic C2 position is sterically and synthetically blocked by the phenyl ring. This forces the metalation to occur exclusively at the C5 position, guided by the inductive electron-withdrawing effect of the adjacent N1-methyl group and the stabilization of the resulting organolithium species.
Caption: Retrosynthetic pathway highlighting the C5-lithiation strategy for the target ethanone.
Mechanistic Causality: The C5-Lithiation and Weinreb Acylation Paradigm
The success of this synthesis relies on strict control over highly reactive intermediates. The precursor, 1-methyl-2-phenyl-1H-imidazole, can be readily synthesized via standard N-alkylation protocols [3]. Once obtained, the transformation to the ethanone derivative requires two critical mechanistic phases:
Cryogenic Metalation: The addition of n-Butyllithium (n-BuLi) at -78 °C abstracts the C5 proton. The cryogenic temperature is non-negotiable; at higher temperatures, the lithiated imidazole can undergo unwanted ring-opening pathways or abstract protons from the solvent.
Electrophilic Quenching via Weinreb Amide: A common pitfall in organolithium acylation is "over-addition." If acetyl chloride or acetic anhydride is used, the newly formed ketone product is highly electrophilic and will rapidly react with a second equivalent of the organolithium intermediate, yielding a tertiary alcohol byproduct. To circumvent this, we utilize N-methoxy-N-methylacetamide (Weinreb amide) . The nucleophilic attack of the C5-lithio species on the Weinreb amide forms a highly stable, five-membered tetrahedral lithium chelate. This chelate is stable at room temperature and only collapses to the desired ketone upon the introduction of an aqueous acidic workup.
Caption: Stepwise mechanistic workflow from C5-lithiation to the collapse of the Weinreb chelate.
Quantitative Data & Reagent Optimization
To validate the necessity of the Weinreb amide, comparative optimization data is summarized below. The data clearly demonstrates that standard acylating agents fail to provide acceptable yields due to the high nucleophilicity of the C5-lithio intermediate.
Acylating Agent
Temperature Profile
Equivalents
Isolated Yield (%)
Major Byproduct Observed
Acetyl Chloride
-78 °C to RT
1.1
45%
Tertiary alcohol (over-addition)
Acetic Anhydride
-78 °C to RT
1.1
55%
Tertiary alcohol (over-addition)
Weinreb Amide
-78 °C to RT
1.1
88%
None (Trace unreacted SM)
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in observational checkpoints to ensure the integrity of the reaction at every stage.
Prerequisites & Safety
Atmosphere: Strict adherence to Schlenk line techniques under high-purity Argon.
Glassware: Flame-dried under vacuum to eliminate surface moisture, which would prematurely quench the n-BuLi.
Solvent: Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.
Step-by-Step Methodology
Substrate Preparation: Charge a 100 mL three-neck round-bottom flask with 1-methyl-2-phenyl-1H-imidazole (1.58 g, 10.0 mmol). Add anhydrous THF (30 mL) and stir until fully dissolved.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Metalation: Using a gas-tight syringe, add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise over 15 minutes.
Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the highly conjugated C5-lithio anion. Stir at -78 °C for 45 minutes.
Electrophilic Quenching: Dissolve N-methoxy-N-methylacetamide (1.28 g, 11.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
Causality Note: The slow addition prevents localized exothermic spikes that could destabilize the forming tetrahedral chelate.
Maturation: Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.
Workup & Chelate Collapse: Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL). The mild acidity breaks the lithium chelate, releasing the final ketone. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the target compound as a crystalline solid.
Analytical Validation Parameters
To confirm the structural integrity of the synthesized batch, cross-reference the product against the following expected spectral markers:
LC-MS (ESI+): Calculated for C₁₂H₁₃N₂O[M+H]⁺: 201.10; Found: ~201.1.
¹H NMR (400 MHz, CDCl₃):
δ
7.80 (s, 1H) — Confirms the presence of the isolated C4 proton.
The synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone is most efficiently achieved via the regioselective C5-lithiation of 1-methyl-2-phenyl-1H-imidazole, followed by a controlled acylation using a Weinreb amide. By understanding the thermodynamic stability of the tetrahedral lithium chelate, chemists can completely bypass the over-addition side reactions that plague standard acyl chlorides, resulting in a high-yielding, scalable, and analytically pure product.
References
Title: Excited-State Modification of Phenylimidazole-Based Cyclometalated Ir(III) Complexes through Secondary Bulky Aryl Substitution and Inductive Modification Enhances the Blue Emission Efficiency in Phosphorescent OLEDs
Source: ACS Publications (Inorganic Chemistry)
URL: [Link]
Foundational
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone Abstract This technical guide provides a comprehensive examination of the chemical properties, synthesis, and chara...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS No. 944904-08-9). As a substituted imidazole, this heterocyclic ketone represents a valuable scaffold in medicinal chemistry and materials science, yet detailed experimental data in public literature remains sparse. This document bridges that gap by integrating available vendor data with a predictive and comparative analysis based on closely related structural isomers. We present a plausible synthetic pathway, detailed protocols for spectroscopic analysis, and a discussion of the compound's chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in fundamentally important biological molecules such as the amino acid histidine and the purine bases of DNA.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug discovery, conferring a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone is a specific derivative featuring a phenyl group at the 2-position, a methyl group on one of the ring nitrogens, and an acetyl group at the 5-position. This combination of an aromatic system, a reactive ketone, and the imidazole core makes it a highly versatile intermediate for the synthesis of more complex molecular architectures.
Molecular Structure and Isomerism
The definitive structure of the target compound is presented below. It is critical for researchers to recognize that substituted imidazoles can exist as tautomers. In this case, proton migration could theoretically lead to the formation of its isomer, 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS: 28824-91-1).[3] While N-methylation at the 1-position stabilizes the depicted form, awareness of potential isomeric impurities, especially during synthesis, is crucial for accurate characterization.
Caption: Chemical structure of the target compound.
Physicochemical and Computed Properties
A summary of the core chemical and physical properties is essential for experimental planning, including solubility tests and chromatographic method development. The data presented below is consolidated from chemical vendor and database information.[3]
A plausible and logical approach involves the construction of the substituted imidazole ring first, followed by a Friedel-Crafts-type acylation. This strategy offers good control over regioselectivity.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
Rationale: This protocol is designed to maximize control over the substitution pattern on the imidazole ring. N-methylation (Step 2) can produce a mixture of 1,4- and 1,5-dimethyl isomers, which necessitates careful purification or separation before proceeding to the final acylation step, where the acetyl group is directed to the electron-rich C5 position.
Step 1: Synthesis of 4-Methyl-2-phenyl-1H-imidazole
To a solution of benzamidine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (2.5 eq).
Add 2-bromopropanal (1.1 eq) dropwise to the mixture at room temperature.
Heat the reaction mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 4-methyl-2-phenyl-1H-imidazole.
Step 2: N-Methylation
Dissolve the product from Step 1 (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
Add a base such as potassium carbonate (1.5 eq).
Add methyl iodide (1.2 eq) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Quench the reaction with water and extract the product with ethyl acetate.
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of N-methylated isomers must be carefully separated via column chromatography.
Step 3: Acylation
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.
Add acetyl chloride (1.2 eq) dropwise.
Add a solution of the purified 1,4-dimethyl-2-phenyl-1H-imidazole (1.0 eq) in DCM dropwise, maintaining the temperature at 0°C.
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
Neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product, 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone, using flash column chromatography.
Spectroscopic Characterization: A Comparative Analysis
Direct experimental spectra for the title compound are not widely published. Therefore, this section provides predicted spectroscopic data based on fundamental principles and compares it with published data for the closely related isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, to provide a reliable reference for characterization.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Singlet, deshielded by the adjacent carbonyl group.
N-Methyl CH₃
3.7 - 3.9
N/A
Singlet, deshielded by the direct attachment to nitrogen in the aromatic ring.
Imidazole H4
7.5 - 7.7
7.25(s), 7.35(s), 7.95(s) (imidazole protons)
Singlet, in the aromatic region. Its precise shift is influenced by the adjacent acetyl group.
| Phenyl H | 7.2 - 7.6 | 7.51(d), 8.09(d) (phenyl protons) | Multiplet, typical aromatic region. Protons ortho to the imidazole ring will be the most deshielded. |
Corresponds to the exact mass of the molecular formula C₁₂H₁₂N₂O.
Key Fragment
m/z 157
m/z 171, 143
Loss of the acetyl group ([M-43]⁺), a characteristic α-cleavage for ketones.
Key Fragment
m/z 77
(not specified)
Phenyl cation ([C₆H₅]⁺).
Generalized Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized analytical procedures are paramount.
Caption: General experimental workflow for spectroscopic characterization.
NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and reference the spectra using the residual solvent peak. Assign all proton and carbon signals to the molecular structure.
IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups (C=O, C=N, C-H, etc.).
Mass Spectrometry
Sample Preparation: For Electron Ionization (EI), introduce a solid probe of the sample into the high vacuum source. For Electrospray Ionization (ESI), dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.
Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement.
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to corroborate the proposed structure. Use the HRMS data to confirm the elemental composition.
Chemical Reactivity and Potential Applications
The reactivity of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone is dictated by its key functional groups: the acetyl ketone and the imidazole ring.
Ketone Moiety: The acetyl group is susceptible to a wide range of classical ketone reactions. It can undergo nucleophilic addition, be reduced to a secondary alcohol (a chiral center), or serve as a handle for forming larger structures via reactions like Claisen-Schmidt condensations to form chalcones.
Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution. However, the acetyl group at C5 is electron-withdrawing, which will deactivate the ring to some extent compared to unsubstituted imidazoles.[9] The nitrogen at position 3 remains a site for potential quaternization.[4]
Given the prevalence of the imidazole scaffold in pharmacologically active compounds, this molecule is a prime candidate for use as an intermediate in drug discovery programs targeting kinases, G-protein coupled receptors, or infectious disease pathways.[10][11]
Conclusion
1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone is a well-defined heterocyclic ketone with significant potential as a synthetic intermediate. While direct and extensive experimental characterization is limited in the public domain, a comprehensive chemical profile can be confidently established through a combination of data from chemical suppliers and a comparative analysis with structurally related isomers. This guide provides a robust framework for its synthesis, a reliable set of predictive data for its characterization, and standardized protocols to ensure high-quality, reproducible results in the laboratory. Its versatile structure positions it as a valuable tool for researchers and scientists in the ongoing development of novel chemical entities.
References
PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. National Center for Biotechnology Information.
Al-Amiery, A. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris.
Synblock. CAS 944904-08-9 | 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B.
BenchChem. Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide.
Fun, H. -K., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online.
BenchChem. Technical Guide: Chemical Properties of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
PubChem. 1-(1H-Imidazol-1-yl)ethanone. National Center for Biotechnology Information.
Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. HETEROCYCLES, Vol 23, No 7.
PrepChem. Synthesis of 5-acetyl-1-methyl-2-nitroimidazole.
Kumar, V., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.
Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.
BenchChem. 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.
Gaviraghi, G., et al. (1988). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry.
PubChem. 1-(1-Phenyl-1h-imidazol-2-yl)ethan-1-one. National Center for Biotechnology Information.
BenchChem. Technical Support Center: Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
Comprehensive Technical Guide on 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone
Executive Summary The imidazole ring is a privileged scaffold in drug discovery, renowned for its capacity to engage in hydrogen bonding, coordinate with transition metals, and modulate the physicochemical properties of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazole ring is a privileged scaffold in drug discovery, renowned for its capacity to engage in hydrogen bonding, coordinate with transition metals, and modulate the physicochemical properties of pharmacophores. Specifically, 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS: 944904-08-9) represents a highly functionalized, sterically constrained building block. This whitepaper details the structural properties, mechanistic synthesis, and downstream applications of this compound, providing application scientists with a self-validating framework for its utilization in chemical biology and drug development.
Chemical Identity and Physicochemical Profiling
A comprehensive understanding of the molecule's fundamental properties is required before integrating it into synthetic workflows. The C2-phenyl group provides lipophilicity and
π−π
stacking capabilities, while the C5-acetyl group serves as a versatile electrophilic handle. The identification of this specific isomer as a viable commercial building block is documented in specialized chemical registries [1].
Table 1: Physicochemical and Structural Data
Property
Value
Chemical Name
1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone
CAS Registry Number
944904-08-9
Molecular Formula
C12H12N2O
Molecular Weight
200.24 g/mol
MDL Number
MFCD10696765
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
2 (N3, Carbonyl O)
Rotatable Bonds
2
Synthetic Methodologies & Protocols
Synthesizing 1,2,5-trisubstituted imidazoles requires precise regiocontrol. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on imidazoles often suffers from poor yields due to the deactivating nature of the protonated imidazole intermediate. Therefore, a directed lithiation approach is the gold standard for accessing these complex heterocycles [2].
Causality in Experimental Design
The C2 position of 1-methylimidazole is typically the most acidic. However, in our starting material (1-methyl-2-phenyl-1H-imidazole), the C2 position is blocked by the phenyl ring. This forces the deprotonation to occur regioselectively at the C5 position. The proximity of the N-methyl group slightly stabilizes the C5-lithio species via inductive effects. To prevent the over-addition of the highly reactive organolithium intermediate to the newly formed ketone, we utilize a Weinreb amide (N-methoxy-N-methylacetamide). The bidentate chelation of the lithium ion by the methoxy and carbonyl oxygen atoms of the Weinreb amide forms a stable tetrahedral intermediate that only collapses to the ketone upon aqueous quenching [3].
Fig 1. Regioselective C5-directed lithiation and Weinreb acylation workflow.
Protocol: Regioselective Synthesis of CAS 944904-08-9
Self-Validating System: This protocol incorporates strict In-Process Controls (IPC) to ensure the reaction proceeds as intended without catastrophic failure.
System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 1-methyl-2-phenyl-1H-imidazole (10.0 mmol, 1.58 g) and anhydrous THF (50 mL).
Cryogenic Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Dropwise add n-butyllithium (11.0 mmol, 4.4 mL of 2.5 M solution in hexanes) over 10 minutes.
Validation (IPC 1): The solution will transition to a deep yellow/orange hue, indicating the formation of the C5-lithio species. Stir for 45 minutes at -78 °C.
Electrophilic Trapping: Slowly add N-methoxy-N-methylacetamide (Weinreb amide, 12.0 mmol, 1.24 g) dissolved in 5 mL of anhydrous THF.
Causality: Slow addition prevents localized exothermic spikes that could prematurely collapse the tetrahedral intermediate, which would lead to tertiary alcohol byproducts.
Controlled Quenching: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours.
Validation (IPC 2): Perform a TLC assay (Hexanes/EtOAc 1:1, UV visualization). The starting material spot (
Rf≈0.4
) must be consumed, replaced by a new, more polar product spot.
Workup & Isolation: Quench the reaction by adding 20 mL of saturated aqueous
NH4Cl
. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure ketone.
Analytical Validation and Quality Control
To guarantee the scientific integrity of the synthesized 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone, a rigorous analytical suite must be employed to confirm structural fidelity:
LC-MS (ESI+): Expected
[M+H]+
peak at
m/z
201.1. This confirms the exact molecular weight and rules out double-addition byproducts.
1
H NMR (400 MHz,
CDCl3
): The absence of the C5 proton and the presence of a sharp singlet at
≈2.5
ppm (integrating to 3H) confirms the successful incorporation of the acetyl group. The N-methyl group will appear as a singlet at
≈3.7
ppm, and the C4 proton will appear as a downfield singlet (
≈7.8
ppm) due to the electron-withdrawing effect of the adjacent carbonyl.
Downstream Derivatization Pathways
The isolated ketone is a powerful precursor. By leveraging the reactivity of the methyl ketone, researchers can access a vast chemical space for Structure-Activity Relationship (SAR) studies.
Fig 2. Versatile downstream functionalization pathways of the 5-acetyl imidazole core.
Each of these pathways relies on the robust nature of the 1,2-disubstituted imidazole core, which remains structurally stable under basic (Aldol, Haloform) and reductive (Reductive Amination) conditions, making it an ideal anchor for library generation.
References
Title: CAS 944904-08-9 | 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)
Title: Imidazole and Benzimidazole Synthesis
Source: Pageplace
URL
Foundational
Structural and Synthetic Profiling of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone: A Versatile Pharmacophore Scaffold
Executive Summary In modern medicinal chemistry, the imidazole ring represents a privileged scaffold, frequently utilized to modulate pharmacokinetic properties and enhance target binding affinity. Specifically, 1-(1-Met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the imidazole ring represents a privileged scaffold, frequently utilized to modulate pharmacokinetic properties and enhance target binding affinity. Specifically, 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (Chemical Formula: C₁₂H₁₂N₂O) presents a highly functionalized, trisubstituted architecture. The strategic placement of a methyl group at N1, a phenyl ring at C2, and an acetyl group at C5 creates a rigid, predictable vector for receptor interaction while preventing tautomerization.
This technical guide provides an in-depth analysis of the physicochemical properties, regioselective de novo synthesis, and analytical validation of this specific imidazole derivative, designed for drug development professionals seeking to integrate this moiety into larger active pharmaceutical ingredients (APIs).
The structural integrity of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone relies on the electron-rich heteroaromatic core. The N1-methylation serves a dual purpose: it locks the imidazole into a single tautomeric form, reducing conformational ambiguity during receptor binding, and it acts as a steric directing group for downstream functionalization[1].
Causality in Drug Design (ADME Implications)
C2-Phenyl Group: Enhances lipophilicity and provides a planar surface for
π−π
stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target protein binding pockets.
C5-Acetyl Group: Acts as a strong hydrogen bond acceptor. Unlike a primary amine or hydroxyl group, the ketone avoids acting as a hydrogen bond donor, which helps maintain a lower Topological Polar Surface Area (TPSA), thereby facilitating blood-brain barrier (BBB) penetration if required for CNS targets.
Quantitative Physicochemical Data
The following table summarizes the calculated physicochemical parameters critical for Lipinski's Rule of Five compliance.
Parameter
Value
Pharmacokinetic Implication
Molecular Weight
200.24 g/mol
Optimal for oral bioavailability (< 500 g/mol ).
Calculated LogP
~2.10
Excellent balance of aqueous solubility and membrane permeability.
H-Bond Donors (HBD)
0
Reduces desolvation penalty during membrane crossing.
H-Bond Acceptors (HBA)
2 (N3, C=O)
Sufficient for specific target anchoring.
Rotatable Bonds
2
Low entropic penalty upon target binding.
TPSA
34.9 Ų
Highly favorable for cellular permeability and CNS exposure[2].
De Novo Synthesis & Regioselective Functionalization Workflow
The synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone requires a highly controlled, three-step linear sequence. The critical challenge in imidazole chemistry is regioselectivity. By building the 2-phenylimidazole core first, methylating the nitrogen, and subsequently exploiting the inherent acidity of the C5 proton, we achieve absolute regiocontrol[3].
Procedure: Combine benzaldehyde (1.0 eq), glyoxal (1.0 eq, 40% aq. solution), and ammonium acetate (4.0 eq) in methanol. Stir at 0°C for 1 hour, then warm to ambient temperature for 12 hours.
Causality: Ammonium acetate serves as both the nitrogen source and the reaction buffer. The low initial temperature prevents the rapid polymerization of glyoxal, allowing the diimine intermediate to form cleanly before cyclization[4].
Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
Procedure: Dissolve 2-phenyl-1H-imidazole in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Add Iodomethane (MeI, 1.1 eq) dropwise.
Causality: NaH irreversibly deprotonates the imidazole, forming a highly nucleophilic imidazolide anion. The N-alkylation locks the molecule, preventing tautomerization and blocking the N1 position to enable subsequent C5 lithiation.
Step 3: Regioselective C5-Lithiation and Acylation
Objective: Install the C5-ethanone moiety.
Procedure:
Dissolve 1-methyl-2-phenyl-1H-imidazole in anhydrous THF under an argon atmosphere. Cool strictly to -78°C.
Add n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise. Stir for 45 minutes at -78°C.
Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature.
Causality: The C2 position is sterically and electronically blocked by the phenyl ring. The N1-methyl group provides a weak inductive effect and coordinates the lithium cation, making the C5 proton the most kinetically accessible and thermodynamically stable site for lithiation[3]. The use of a Weinreb amide instead of acetyl chloride is critical; it forms a stable tetrahedral chelate intermediate that only collapses to the ketone upon aqueous workup, preventing over-addition of the organolithium reagent to form a tertiary alcohol.
Fig 1. Three-step de novo synthetic workflow for 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.
When integrated into a larger drug molecule, the 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone scaffold acts as a multi-valent binding hub. The spatial arrangement of the functional groups allows for precise orientation within target active sites (e.g., kinase hinge regions or GPCR allosteric pockets).
Steric Shielding: The N1-methyl group forces the C2-phenyl ring out of coplanarity with the imidazole core due to steric clash. This twisted conformation is often required to fit into deep, narrow hydrophobic pockets.
Directional Hydrogen Bonding: The C5-acetyl oxygen projects away from the steric bulk of the phenyl ring, presenting an unhindered lone pair for hydrogen bonding with backbone amides of the target protein.
Fig 2. Putative pharmacophore binding dynamics of the trisubstituted imidazole scaffold.
Analytical Validation (Self-Validating System)
To ensure the scientific integrity of the synthesized molecule, the protocol must be self-validating. The regioselectivity of the acylation step (C5 vs. C4) is the most critical parameter to confirm.
Spectroscopic Confirmation Protocol
LC-MS (Liquid Chromatography-Mass Spectrometry):
Expected Result: A dominant [M+H]⁺ peak at m/z 201.1.
Validation: Confirms the successful addition of the acetyl mass (+43 Da) to the 1-methyl-2-phenylimidazole precursor.
¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃, 400 MHz):
Diagnostic Peak 1: Singlet at ~7.80 ppm (1H). This is the C4 proton . Its presence as a sharp singlet confirms that substitution occurred at C5. If substitution had occurred at C4, the C5 proton would appear further upfield due to shielding effects.
Diagnostic Peak 2: Singlet at ~3.85 ppm (3H). Corresponds to the N1-methyl group.
Diagnostic Peak 3: Singlet at ~2.55 ppm (3H). Corresponds to the C5-acetyl methyl group.
Diagnostic Peak 4: Multiplet at 7.40 - 7.60 ppm (5H). Corresponds to the C2-phenyl ring.
TLC (Thin Layer Chromatography):
Validation: The conversion of the non-polar 1-methyl-2-phenylimidazole to the more polar ethanone derivative will result in a lower Retention Factor (Rf) when eluted with a 1:1 Hexane:Ethyl Acetate system, visible under short-wave UV (254 nm).
By strictly adhering to this analytical validation framework, researchers can definitively confirm the structural identity and purity of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone before advancing to biological assays or further synthetic elaboration.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 77025, 1-methyl-2-phenyl-1H-imidazole." PubChem, [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23273033, 1-(1-Phenyl-1h-imidazol-2-yl)ethan-1-one." PubChem, [Link].
O'Connor, C. J., et al. "Synthesis and Reactions of Brominated 2-Nitroimidazoles." Journal of the Chemical Society, Perkin Transactions 1, Royal Society of Chemistry, [Link].
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone: A Privileged Scaffold in Modern Medicinal Chemistry and Catalysis
An In-Depth Technical Whitepaper Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale As a Senior Application Scientist navigating the complexities of m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper
Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Strategic Rationale
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate molecular building blocks not just for their structural novelty, but for their synthetic versatility and predictable behavior in biological systems. 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (CAS: 944904-08-9) stands out as a highly privileged intermediate.
This compound seamlessly integrates three critical features: a conformationally locked N-methylated imidazole core, a lipophilic C2-phenyl ring for optimal enzyme pocket binding, and a highly reactive C5-ethanone (acetyl) handle. This specific triad enables the divergent synthesis of multiheteroaryl compounds, making it a cornerstone in the development of [2] for inflammatory diseases, and [3] for oncology. Furthermore, its robust electronic profile allows it to function as a powerful directing group in advanced transition-metal-catalyzed C–H activation methodologies.
This guide synthesizes the physicochemical profiling, pharmacological applications, and self-validating synthetic protocols associated with this vital synblock.
Physicochemical Profiling & Structural Dynamics
Before deploying any building block into a high-throughput screening (HTS) library or a multi-step synthesis, one must understand the causality behind its structural properties. The N-methylation of the imidazole ring is a deliberate design choice. Free imidazoles are prone to annular tautomerism, which complicates regioselective functionalization and leads to unpredictable binding kinetics in biological targets. By methylating the N1 position, we lock the molecule into a single, defined geometry.
Table 1: Quantitative Physicochemical Data & Synthetic Relevance
Property
Value
Clinical / Synthetic Relevance
IUPAC Name
1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethan-1-one
Standardized nomenclature for regulatory filing and IP mapping.
CAS Registry Number
[1]
Primary identifier for procurement and safety tracking.
Molecular Formula
C12H12N2O
Defines the mass balance for synthetic equivalents.
Molecular Weight
200.24 g/mol
Optimal low-MW building block; ensures final derivatives remain Lipinski-compliant.
Key Functional Groups
C5-Acetyl, N1-Methyl, C2-Phenyl
The C5-acetyl acts as a highly efficient electrophile for condensation reactions.
Pharmacological Applications & Target Engagement
H-PGDS Inhibition in Allergic & Inflammatory Diseases
Prostaglandin D2 (PGD2) is a primary mediator of allergic and inflammatory responses, driving conditions such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. The enzyme responsible for its production in mast cells and Th2 cells is H-PGDS.
The ethanone handle of our target compound is routinely condensed with amidines to form 2-phenylpyrimidine derivatives. These multiheteroaryl compounds act as highly potent H-PGDS inhibitors (exhibiting IC50 values as low as 0.09 mM). The C2-phenyl group of the imidazole core is critical here, as it engages in essential
π−π
stacking interactions within the hydrophobic cleft of the H-PGDS active site, competitively blocking the binding of Prostaglandin H2 (PGH2).
Figure 1: H-PGDS signaling pathway and therapeutic intervention point.
PRMT5 Inhibition in Oncology
Beyond inflammation, the 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone scaffold is heavily utilized in oncology. Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme frequently upregulated in leukemia, lymphoma, and MTAP-null solid tumors. By reacting the C5-ethanone group with specific hydrazides (such as N-methylacetohydrazide), researchers generate potent PRMT5 inhibitors. The resulting hydrazone linkage provides the exact spatial geometry required to occupy the S-adenosylmethionine (SAM) binding pocket of the PRMT5/MEP50 tetrameric complex.
Advanced Synthetic Methodologies & Protocols
To leverage this building block effectively, one must employ rigorous, self-validating synthetic protocols. The divergent workflow below illustrates how the core ethanone intermediate is channeled into distinct therapeutic classes.
Figure 2: Divergent synthetic workflow utilizing the ethanone intermediate.
Standardized Protocol: Divergent Condensation of the C5-Ethanone Handle
Objective: To convert 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone into a bioactive pyrimidine or hydrazone derivative.
Causality & Self-Validation: The ethanone carbonyl is moderately electrophilic. In the presence of water, competing hydrolysis of the nucleophile drastically reduces yield. We strictly utilize anhydrous conditions and in-line LC-MS monitoring. The disappearance of the 200.24 m/z parent ion acts as a self-validating checkpoint, ensuring complete electrophilic consumption before proceeding to isolation.
Step 1: Reagent Preparation & Activation
Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
Dissolve 1.0 mmol (200.2 mg) of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone in 10 mL of anhydrous toluene (or dichloromethane, depending on nucleophile solubility).
Causality Check: Add 3Å activated molecular sieves. This drives the equilibrium forward by sequestering the water byproduct generated during imine/hydrazone formation.
Step 2: Nucleophilic Addition & Dehydration
Add 1.1 mmol of the desired nucleophile (e.g., N-methylacetohydrazide for PRMT5 inhibitors, or an amidine for H-PGDS inhibitors).
Introduce a catalytic amount of glacial acetic acid (0.1 mmol) to protonate the carbonyl oxygen, increasing its electrophilicity without protonating the incoming nucleophile.
Reflux the mixture at 110°C (if using toluene) for 4–6 hours.
Step 3: In-Line Validation & Quenching
Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS.
Validation: Proceed only when the peak corresponding to m/z = 200.2 [M+H]+ is <5% of the total area, and the target product mass dominates.
Cool the reaction to room temperature, filter out the molecular sieves, and quench with 10 mL of saturated aqueous
NaHCO3
to neutralize the acid catalyst.
Step 4: Extraction and Purification
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purify via flash column chromatography (typically utilizing a gradient of Hexanes/Ethyl Acetate) to yield the analytically pure derivative.
Advanced Catalytic Applications: C–H Activation
Beyond its role as a structural component in final drug molecules, the 1-methyl-2-phenyl-1H-imidazole core is a highly effective directing group in organometallic chemistry.
Recent advancements in sustainable catalysis have demonstrated its utility in [4]. The lone pair on the N3 nitrogen of the imidazole ring coordinates strongly to the manganese center. This coordination brings the metal into close proximity with the ortho-C–H bond of the adjacent phenyl ring, drastically lowering the activation energy required for C–H cleavage. This allows chemists to perform highly regioselective and stereoselective allylations without the need for pre-functionalized (e.g., halogenated) starting materials, representing a significant leap forward in atom-economical synthesis.
Conclusion
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is far more than a simple catalog chemical; it is a meticulously designed synblock that bridges the gap between raw chemical space and targeted biological efficacy. Whether deployed as an electrophilic hub for synthesizing H-PGDS and PRMT5 inhibitors, or utilized as a robust directing group in cutting-edge C–H activation methodologies, this scaffold provides researchers with the predictability and versatility required to accelerate modern drug discovery.
References
European Patent Office. "MULTIHETEROARYL COMPOUNDS AS INHIBITORS OF H-PGDS AND THEIR USE FOR TREATING PROSTAGLANDIN D2 MEDIATED DISEASES." EP 2 350 630 A1.
United States Patent and Trademark Office. "Prmt5 inhibitors and uses thereof." US20240254118A1.
Zhang, S.-S., et al. "Manganese(I)-Catalyzed Direct C–H Allylation of Arenes with Allenes." Organic Letters, ACS Publications. URL:[Link]
Foundational
The Imidazole Scaffold: A Journey from Simple Heterocycle to Therapeutic Cornerstone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazole ring, a deceptively simple five-membered aromatic heterocycle, stands as a titan in the world of chemistry and med...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a deceptively simple five-membered aromatic heterocycle, stands as a titan in the world of chemistry and medicine. Its unique electronic properties and versatile reactivity have propelled it from a laboratory curiosity in the 19th century to a privileged scaffold in modern drug discovery. This guide provides a comprehensive exploration of the discovery and history of imidazole compounds, delving into their synthesis, physicochemical properties, and the pivotal role they play in some of our most important medicines.
The Dawn of Imidazole: From "Glyoxaline" to a Fundamental Heterocycle
The story of imidazole begins in 1858 with the German chemist Heinrich Debus.[1][2] Through the reaction of glyoxal and formaldehyde in the presence of ammonia, he isolated a new compound he named "glyoxaline."[1][3] This initial synthesis, while groundbreaking, often resulted in low yields but laid the essential groundwork for imidazole chemistry.[1]
The Debus Synthesis: A Classic Condensation
The Debus synthesis, though over 160 years old, remains a fundamental method for constructing the imidazole ring. It is a one-pot, multi-component reaction that, while often low-yielding, is still utilized for creating certain C-substituted imidazoles.[1][4]
Experimental Protocol: Debus Synthesis of Imidazole
Reactants: Glyoxal, formaldehyde, and ammonia.
Procedure:
A mixture of aqueous glyoxal and formaldehyde is prepared.
Ammonia is passed through the solution, or an aqueous solution of ammonia is added.
The reaction mixture is heated, leading to the condensation and cyclization to form the imidazole ring.
The product is then isolated and purified.
The mechanism of the Debus synthesis is believed to involve the formation of a di-imine intermediate from the reaction of glyoxal with two equivalents of ammonia. This intermediate then condenses with formaldehyde to form the imidazole ring, followed by dehydration.
Diagram: Proposed Mechanism of the Debus Imidazole Synthesis
A simplified representation of the key steps in the Debus synthesis of imidazole.
The Radziszewski Refinement: Expanding the Scope
A significant advancement in imidazole synthesis came in 1882 with the work of Polish chemist Bronisław Radziszewski.[5] He discovered that a 1,2-dicarbonyl compound could react with an aldehyde in the presence of ammonia to produce a wide variety of substituted imidazoles. This method, now known as the Debus-Radziszewski synthesis, offered greater versatility and generally better yields than the original Debus method.[6]
A classic example is the synthesis of 2,4,5-triphenylimidazole, also known as lophine, from benzil, benzaldehyde, and ammonia.
Experimental Protocol: Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)
Reactants: Benzil, benzaldehyde, and ammonium acetate (as a source of ammonia).
Solvent: Glacial acetic acid.
Procedure:
Benzil, benzaldehyde, and a molar excess of ammonium acetate are dissolved in glacial acetic acid.
The mixture is refluxed for 1-2 hours.
Upon cooling, the product, 2,4,5-triphenylimidazole, precipitates out of the solution.
The solid is collected by filtration, washed, and can be recrystallized from ethanol.
Modern variations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.
Diagram: The Debus-Radziszewski Imidazole Synthesis
Cimetidine blocks the H2 receptor, preventing histamine-stimulated gastric acid secretion.
The Azole Antifungals: Combating Fungal Infections
The development of azole antifungals, beginning in the mid-20th century, marked a significant turning point in the treatment of fungal infections. The first report of antifungal activity in an azole compound was for benzimidazole in 1944. The first imidazole-based antifungal drug, clotrimazole, was developed in 1958. However, it was the introduction of ketoconazole in the early 1980s that revolutionized the treatment of systemic fungal infections, as it was the first orally available broad-spectrum antifungal.
Mechanism of Action of Ketoconazole
Ketoconazole and other azole antifungals work by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By depleting ergosterol and causing the accumulation of toxic sterol precursors, azoles disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Diagram: Ketoconazole's Mechanism of Action
Ketoconazole inhibits a key enzyme in ergosterol biosynthesis, disrupting the fungal cell membrane.
The Future of Imidazole Chemistry
The journey of imidazole from its initial synthesis to its current status as a cornerstone of medicinal chemistry is a testament to its remarkable versatility. Research into novel imidazole derivatives continues to be a vibrant and promising area. The development of new synthetic methodologies, including green chemistry approaches, is making the synthesis of complex imidazole-containing molecules more efficient and sustainable. The unique properties of the imidazole ring will undoubtedly continue to inspire the design and discovery of new therapeutic agents for a wide range of diseases for years to come.
References
Lima, L. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger damit verwandter Körper. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
Pozharskii, A. F., et al. (1997). Heterocycles in Life and Society. John Wiley & Sons.
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors.
Verma, A., et al. (2013). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2013, 1-12.
Ganellin, C. R. (2004). The discovery of cimetidine. In Analogue-based drug discovery (pp. 383-402). Wiley-VCH.
Maertens, J. A. (2004). History of the development of azole derivatives. Clinical microbiology and infection, 10(s1), 1-10.
Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187-217.
Synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone: A Regioselective Lithiation-Acylation Strategy
Executive Summary In modern drug discovery, highly functionalized 1,2,5-trisubstituted imidazoles serve as privileged scaffolds for designing kinase inhibitors, GPCR modulators, and advanced agrochemicals. The target mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, highly functionalized 1,2,5-trisubstituted imidazoles serve as privileged scaffolds for designing kinase inhibitors, GPCR modulators, and advanced agrochemicals. The target molecule, 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone , presents a unique synthetic challenge due to the need for precise regiocontrol during the functionalization of the imidazole core.
As a Senior Application Scientist, I have designed this technical whitepaper to delineate a highly scalable, thermodynamically controlled synthetic pathway. Rather than relying on low-yield de novo ring cyclizations, this guide leverages the regioselective C5-lithiation of a commercially available precursor, followed by a strictly controlled electrophilic acylation using a Weinreb amide. This methodology ensures high fidelity, eliminates over-addition artifacts, and provides a self-validating experimental workflow.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis is predicated on two fundamental pillars of organometallic chemistry: regioselective deprotonation and chelation-controlled substitution.
Regioselectivity of Imidazole Lithiation
In an unsubstituted or 1-alkylated imidazole, the proton at the C2 position is the most acidic and is preferentially deprotonated by strong bases. However, in 1-methyl-2-phenyl-1H-imidazole , the C2 position is sterically and electronically blocked by the phenyl ring. The N-methyl group at position 1 exerts a strong directing effect, coordinating the lithium ion and rendering the adjacent C5 proton the most kinetically and thermodynamically favorable site for deprotonation. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures exclusively yields the C5-lithiated intermediate .
Electrophile Selection: The Weinreb Advantage
A common pitfall in synthesizing heterocyclic ketones is the use of highly reactive acyl chlorides (e.g., acetyl chloride). The resulting ketone is often more electrophilic than the starting acyl chloride, leading to a secondary nucleophilic attack by the organolithium species and the formation of an unwanted tertiary alcohol.
To circumvent this, we utilize N-Methoxy-N-methylacetamide (Weinreb amide) . The Weinreb amide reacts with the C5-lithiated imidazole to form a highly stable, five-membered metal-chelated tetrahedral intermediate. This intermediate is robust under the reaction conditions and strictly prevents multiple additions. It only collapses to form the desired ketone upon the introduction of an aqueous acidic quench .
Mechanistic Pathway
Fig 1: Mechanistic workflow of the regioselective C5-lithiation and Weinreb acylation.
Core Starting Materials & Quantitative Data
The following table summarizes the precise stoichiometry required to maintain the chelation-controlled environment. A slight excess of the Weinreb amide is utilized to ensure complete consumption of the highly reactive lithiated species.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1-Methyl-2-phenyl-1H-imidazole
158.20
1.00
1.00 g (6.32 mmol)
Core Scaffold
n-Butyllithium (2.5 M in hexanes)
64.06
1.10
2.78 mL (6.95 mmol)
Lithiating Agent
N-Methoxy-N-methylacetamide
103.12
1.20
0.80 mL (7.58 mmol)
Acetylating Agent
Anhydrous THF
72.11
-
25.0 mL
Aprotic Solvent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; successful execution is confirmed by specific visual cues (color changes) and phase behaviors during the workflow.
Step 1: System Preparation & Anhydrous Setup
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum. Backfill with argon gas. Repeat this purge cycle three times to ensure a strictly anhydrous environment.
Transfer 1-Methyl-2-phenyl-1H-imidazole (1.00 g, 6.32 mmol) into the flask.
Inject 25 mL of anhydrous Tetrahydrofuran (THF) via a sterile syringe and stir until the scaffold is completely dissolved.
Step 2: Regioselective C5-Lithiation
Submerge the Schlenk flask in a dry ice/acetone bath to bring the internal temperature to exactly -78 °C. Causality: Maintaining cryogenic temperatures prevents the organolithium species from undergoing unwanted ring-opening or dimerization side reactions.
Slowly add n-butyllithium (2.5 M in hexanes, 2.78 mL, 6.95 mmol) dropwise over 10 minutes down the inner wall of the flask.
Validation Cue: Observe the formation of a deep red/brown hue, indicating the successful generation of the C5-lithiated intermediate. Stir at -78 °C for 45 minutes to ensure quantitative deprotonation.
Step 3: Electrophilic Trapping
Neatly inject N-Methoxy-N-methylacetamide (0.80 mL, 7.58 mmol) dropwise into the -78 °C solution.
Maintain the reaction at -78 °C for 30 minutes to allow the nucleophilic attack to complete.
Remove the dry ice/acetone bath and allow the reaction mixture to slowly acclimate to room temperature over 2 hours. Causality: The chelated tetrahedral intermediate is highly stable; warming the solution ensures complete conversion without risking the premature collapse of the intermediate.
Step 4: Quenching & Workup
Quench the reaction by vigorously stirring and adding 15 mL of saturated aqueous Ammonium Chloride (NH₄Cl). Causality: The mild acid disrupts the lithium-oxygen chelation, forcing the tetrahedral intermediate to collapse and eject N,O-dimethylhydroxylamine, thereby revealing the target ketone.
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL) to remove residual water and salts, and dry over anhydrous Sodium Sulfate (Na₂SO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (typically starting at 4:1 and moving to 1:1).
Isolate the fractions containing the target compound (monitor via UV-active TLC spots) and concentrate in vacuo to afford pure 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone .
References
National Center for Biotechnology Information. "1-methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 77025" PubChem. URL:[Link]
Shirley, D. A., & Alley, P. W. "The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium". Journal of the American Chemical Society. URL:[Link]
Wikipedia Contributors. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. URL: [Link]
Foundational
An In-Depth Technical Guide on the Solubility of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist Abstract Solubility is a critical physicochemical property that dictates the developability of a new chemical entity (NCE) into a viable therapeutic agent.[1][2] Poor aqueous s...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
Solubility is a critical physicochemical property that dictates the developability of a new chemical entity (NCE) into a viable therapeutic agent.[1][2] Poor aqueous solubility can severely limit a drug's bioavailability, hindering its absorption and, consequently, its efficacy.[3][4][5][6] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this whitepaper will equip researchers with the foundational knowledge and detailed protocols necessary to conduct these crucial assessments. We will delve into the factors influencing the solubility of imidazole-containing compounds, differentiate between kinetic and thermodynamic solubility, and provide a step-by-step methodology for accurate and reproducible solubility determination.
The Critical Role of Solubility in Drug Discovery and Development
The journey of a promising compound from the laboratory to the clinic is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter. A drug must be in a dissolved state to be absorbed from its site of administration, such as the gastrointestinal tract for oral dosage forms.[5][7] Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal therapeutic concentrations in the bloodstream and high inter-patient variability.[5]
Therefore, a thorough understanding and early assessment of a compound's solubility are indispensable for:
Informing Lead Optimization: Solubility data guides medicinal chemists in modifying molecular structures to enhance this property without compromising pharmacological activity.
Enabling Accurate Biological Screening: Compounds with low solubility can produce unreliable results in in-vitro assays, potentially leading to the erroneous dismissal of promising candidates.[5]
Guiding Formulation Development: Knowledge of a compound's solubility characteristics is fundamental to designing appropriate drug delivery systems, whether it be a simple aqueous solution for intravenous administration or a more complex formulation for oral delivery.[3]
The imidazole moiety, present in 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, is a common feature in many pharmaceuticals. While the imidazole ring itself can participate in hydrogen bonding and is soluble in polar solvents, the presence of larger, nonpolar substituents like the phenyl group can significantly decrease aqueous solubility.[8][9]
Physicochemical Profile of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
While extensive experimental data is sparse, we can compile a profile of the target compound from available chemical databases and by analogy to similar structures.
Phenyl-imidazole derivatives are often poorly soluble in water.[8] The presence of the phenyl and acetyl groups suggests a lipophilic character which would limit aqueous solubility.
Inferred from related compounds
pKa
The imidazole ring has a basic nitrogen atom, making the compound's solubility pH-dependent. The pKa of the conjugate acid is likely to be in the range of 5-7.
General chemical principles
Understanding Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[12][13][14]
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid material.[12][13] This value is independent of the method used for its determination and is a critical parameter for formulation development.
Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[15] These values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[12][13][15]
For robust drug development, determining the thermodynamic solubility is paramount as it reflects the most stable state of the system.[15][16]
Caption: Thermodynamic vs. Kinetic Solubility.
Factors Influencing the Solubility of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
Several factors can significantly impact the solubility of this compound:
pH: The imidazole ring contains a basic nitrogen atom. At a pH below its pKa, this nitrogen will be protonated, forming a cation. This ionization will increase the polarity of the molecule and enhance its solubility in aqueous media.[2][7] Conversely, at a pH above the pKa, the compound will be in its less soluble, neutral form.
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[17][18] However, this is not universally true, and the effect of temperature should be determined experimentally.
Solvent Polarity: The principle of "like dissolves like" is fundamental.[17] Due to the presence of the phenyl and methyl groups, 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is expected to have higher solubility in less polar organic solvents compared to water.
Crystal Form (Polymorphism): The solid-state properties of a compound can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.[2][12] Generally, the amorphous form is more soluble than its crystalline counterparts.[15]
Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[19][20] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Step-by-Step Procedure
Preparation of Solutions: Prepare the desired aqueous buffers (e.g., PBS at pH 5.0, 6.8, and 7.4 to simulate different physiological environments).
Addition of Excess Solute: Add an excess amount of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone to a known volume of each solvent in separate glass vials. "Excess" means that a visible amount of undissolved solid remains.
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[19] A preliminary time-to-equilibrium study is recommended.
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Then, centrifuge the vials to further separate the solid from the supernatant.[19]
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.[19]
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µg/mL.
Caption: Shake-Flask Method Workflow.
Conclusion
References
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
Pharmlabs. Factors Influencing the Solubility of Drugs.
Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which.
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
Alsenz, J., & Kansy, M. (2012, October 9).
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
News-Medical. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
Liu, R. (Ed.). (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
Alsenz, J., & Kansy, M. (n.d.).
SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
Kumar, S. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science.
Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.
Benchchem. General Experimental Protocol for Determining Solubility.
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions.
Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
Domínguez, M., et al. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
Synblock. CAS 944904-08-9 | 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
de Oliveira, R. B., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
Foreword: The Imidazole Scaffold - A Privileged Structure in Modern Science
An In-Depth Technical Guide to the Physical and Chemical Properties of Novel Imidazole Compounds The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of Novel Imidazole Compounds
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic configuration and amphoteric nature allow it to act as a versatile building block, capable of forming a multitude of interactions with biological targets.[4][5] From blockbuster drugs like the antifungal agent ketoconazole to advanced materials, the imidazole scaffold is a "privileged structure" that continues to fuel innovation.[2][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the core physicochemical and structural properties of novel imidazole compounds. Here, we will explore not just what these properties are, but why they are critical and how they are reliably determined, empowering you to accelerate your own research and development endeavors.
Part 1: Physicochemical Properties - The Foundation of Molecular Behavior
The journey of a novel compound from a laboratory curiosity to a functional drug or material is dictated by its fundamental physical properties. For imidazole derivatives, three parameters are paramount: solubility, acidity (pKa), and lipophilicity (LogP). These properties govern how a molecule will behave in a biological system, how it can be formulated, and how it will interact with its intended target.
Aqueous Solubility: The Gateway to Bioavailability
A compound's ability to dissolve in aqueous media is a critical determinant of its therapeutic potential.[7] Poor solubility can lead to low bioavailability, hindering a promising candidate's progression. The solubility of imidazole derivatives is a complex interplay of their structure, the polarity of the solvent, pH, and temperature.[8][9] The imidazole ring itself is polar and water-soluble, but substitutions on the ring can dramatically alter this characteristic.[10][11][12]
Causality in Solubility: The amphoteric nature of the imidazole ring means its ionization state is pH-dependent.[10] At a pH below its pKa, the ring becomes protonated and cationic, generally leading to increased aqueous solubility.[8] Conversely, bulky, nonpolar substituents will decrease water solubility while potentially increasing solubility in organic solvents.
Data Presentation: Solubility of Representative Imidazole Derivatives
This protocol is the gold standard for determining the true equilibrium solubility of a compound, a critical parameter for lead optimization and formulation.[7]
Objective: To determine the equilibrium solubility of a novel imidazole derivative in a specified solvent system (e.g., phosphate-buffered saline, pH 7.4) at a physiologically relevant temperature (37°C).
Materials:
Novel imidazole compound (crystalline solid)
Selected solvent (e.g., PBS, pH 7.4)
Analytical balance
Screw-cap vials
Shaking incubator or orbital shaker
Centrifuge capable of high-speed operation
Validated analytical methodology (e.g., HPLC-UV)
Step-by-Step Methodology:
Preparation: Add an excess amount of the solid imidazole compound to a vial containing a known volume of the solvent. The key is to ensure enough solid is present to maintain a saturated solution at equilibrium, which can be confirmed visually.[8]
Equilibration: Tightly seal the vials to prevent solvent evaporation. Place them in a shaking incubator set to a constant temperature (e.g., 37°C).
Agitation: Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that true thermodynamic equilibrium is reached between the dissolved and undissolved states.
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid, leaving a clear supernatant.[8]
Sampling and Dilution: Carefully withdraw a precise aliquot of the supernatant. It is critical to avoid disturbing the solid pellet. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC-UV method or similar quantitative technique.[7][8]
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Exploring the Pharmacophore of 1-Methyl-2-Phenyl-Imidazole Derivatives: A Technical Guide for Drug Design
Executive Summary The 1-methyl-2-phenyl-imidazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for a diverse array of therapeutic agents, including cyt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-methyl-2-phenyl-imidazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for a diverse array of therapeutic agents, including cytochrome P450 (CYP) inhibitors, p38 MAP kinase inhibitors, and antifungal compounds. This technical guide explores the structural causality behind its target engagement, synthesizes quantitative structure-activity relationship (SAR) data, and provides self-validating experimental workflows for its synthesis and biological evaluation.
Structural and Electronic Foundations of the Pharmacophore
The pharmacological versatility of 1-methyl-2-phenyl-imidazole derivatives stems from the precise spatial and electronic arrangement of its three primary domains:
The N1-Methyl Group (Steric Lock): Unlike unsubstituted imidazoles, N-methylation at the 1-position eliminates annular tautomerism. Causality: By locking the molecule into a single defined conformation, the N1-methyl group removes the hydrogen-bond donor capability of the ring, forcing the N3 nitrogen to act exclusively as a hydrogen-bond acceptor or metal coordinator. Furthermore, the methyl group increases the overall lipophilicity of the scaffold, enhancing membrane permeability and facilitating entry into hydrophobic enzyme pockets.
The C2-Phenyl Ring (Hydrophobic Shield): The phenyl ring at the C2 position provides a critical surface for
π−π
stacking and van der Waals interactions. Causality: The rotational freedom between the imidazole and phenyl rings allows the molecule to adopt an optimal dihedral angle, acting as a hydrophobic shield that anchors the molecule within the substrate channels of target enzymes.
The N3 Nitrogen (Electron Donor): The unhindered N3 nitrogen possesses a localized lone pair of electrons. Causality: This lone pair is perfectly positioned to form strong coordinate covalent bonds with transition metals, most notably the heme iron (Fe
3+
) found in the catalytic centers of Cytochrome P450 enzymes.
Mechanistic Target Engagement: Cytochrome P450 and Kinases
Cytochrome P450 (CYP) Inhibition
The 1-methyl-2-phenyl-imidazole core is a potent inhibitor of specific CYP enzymes, such as CYP11B1 (targeted for Cushing's syndrome) 1 and CYP51 (lanosterol 14
α
-demethylase, targeted for antifungal activity) 2.
When the pharmacophore enters the CYP active site, the C2-phenyl group engages in hydrophobic interactions with the substrate access channel. This positions the N3 nitrogen directly above the heme-thiolate center. The N3 lone pair displaces the distal axial water molecule and coordinates directly to the ferric iron (Fe
3+
). This interaction halts the catalytic cycle by preventing the binding and activation of molecular oxygen.
Cytotoxicity and Apoptosis
Beyond enzyme inhibition, specific substitutions on the imidazole ring dictate broader cellular effects. For instance, 4-trifluoromethyl derivatives of 1-methyl-2-phenyl-imidazole exhibit potent cytotoxicity against tumor cell lines (e.g., HL-60) by inducing apoptosis [[3]](). The biological activity in these derivatives is heavily dependent on the absolute electron negativity and optimal lipophilicity (log-P).
Logical mapping of 1-methyl-2-phenyl-imidazole binding to CYP450 targets.
Structure-Activity Relationship (SAR) and Quantitative Data
The modification of the core scaffold drastically alters its pharmacological trajectory. The table below summarizes the quantitative data and primary biological targets of key derivatives.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal logic check to confirm success before proceeding.
Regioselective Synthesis of 1-Methyl-2-Phenyl-1H-Imidazole
This protocol details the N-methylation of 2-phenylimidazole, ensuring strict regiocontrol 4.
Preparation: Charge a flame-dried Schlenk flask with 2-phenylimidazole (1.0 equiv) and anhydrous acetonitrile. Cool the mixture in an ice bath to 0 °C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) washed with hexanes.
Causality & Validation: 2-phenylimidazole possesses an acidic N-H proton. Rapid, complete deprotonation at 0 °C prevents the formation of mixed tautomeric alkylation products. The cessation of hydrogen gas bubbling serves as a self-validating visual cue that the localized imidazolide anion has fully formed.
Alkylation: Add a solution of methyl iodide (MeI, 1.1 equiv) in acetonitrile dropwise.
Causality: Dropwise addition ensures the highly reactive electrophile is consumed immediately by the anion, driving regioselective N1-methylation and preventing over-alkylation.
Isolation: Stir for 3 hours, concentrate via rotary evaporation, and purify via flash chromatography to yield the pure 1-methyl-2-phenyl-1H-imidazole.
Type II Spectral Binding Assay for CYP450 Target Validation
To validate that the synthesized pharmacophore successfully engages the CYP active site, a spectral binding assay is employed.
Baseline Establishment: Suspend recombinant CYP enzyme (e.g., CYP11B1) in a potassium phosphate buffer (pH 7.4) and divide equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum (350–500 nm).
Ligand Titration: Titrate the 1-methyl-2-phenyl-imidazole derivative into the sample cuvette (using DMSO as a vehicle,
≤
1% v/v) and an equal volume of pure DMSO into the reference cuvette.
Spectral Analysis: Measure the difference spectrum after each addition.
Causality & Validation: When the N3 lone pair coordinates to the ferric (Fe
3+
) iron, it displaces the weakly bound axial water molecule. This electronic transition alters the spin state of the iron from high-spin to low-spin, which is optically quantified as a 'Type II' difference spectrum—a peak at ~430 nm and a trough at ~390 nm.
System Validation: This provides a definitive self-validating read-out. If the molecule is sterically hindered and cannot access the heme, no spectral shift will occur. By plotting the absorbance difference (
ΔA430−390
) against ligand concentration, the dissociation constant (
Kd
) is calculated.
Self-validating workflow from N-methylation synthesis to CYP450 spectral binding validation.
Conclusion
The 1-methyl-2-phenyl-imidazole pharmacophore represents a masterclass in rational drug design. By combining a rigid steric lock (N1-methyl), a hydrophobic anchor (C2-phenyl), and an unhindered electron donor (N3), it provides a highly tunable scaffold for targeting metalloenzymes and kinases. Mastery of its synthesis and target validation workflows is essential for any drug development professional seeking to leverage this privileged structure.
References
3 Title: Quantitative Structure-activity Relationship Analysis of 4-Trifluoromethylimidazole Derivatives with the Concept of Absolute Hardness. Source: Anticancer Research.
4 Title: Combining Donor Strength and Oxidative Stability in Scorpionates: A Strongly Donating Fluorinated Mesoionic Tris(imidazol-5-ylidene)borate Ligand. Source: Inorganic Chemistry - ACS Publications.
1 Title: Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors for the Treatment of Cushing's Syndrome and Chronic Wounds. Source: Universität des Saarlandes.
Application Note: Analytical Methods for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
Introduction & Chemical Context 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (commonly referred to as 5-acetyl-1-methyl-2-phenyl-1H-imidazole) is a highly substituted heterocyclic building block. It serves as a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (commonly referred to as 5-acetyl-1-methyl-2-phenyl-1H-imidazole) is a highly substituted heterocyclic building block. It serves as a critical intermediate in medicinal chemistry, most notably in the synthesis of imidazolyl nitrones, which are heavily evaluated for their neuroprotective and carbon-centered radical trapping properties[1].
The assembly of this specific imidazole core requires rigorous analytical oversight. Differentiating the 5-acetyl isomer from the 4-acetyl isomer is a common synthetic hurdle, as the two structural isomers exhibit vastly different pharmacological and reactivity profiles[2]. This application note details a comprehensive, self-validating analytical framework—encompassing NMR, FT-IR, LC-MS/MS, and HPLC-UV—to accurately characterize and quantify this compound.
Structural Elucidation (NMR & FT-IR)
Causality & Mechanistic Principles
Mass spectrometry alone cannot definitively distinguish between 4-acetyl and 5-acetyl imidazole regiochemistry. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation. In the 5-acetyl isomer, the N-methyl group (position 1) exerts a distinct through-space deshielding effect on the adjacent C5 substituent, leaving the C4 proton isolated as a distinct singlet downfield.
Fourier Transform Infrared (FT-IR) spectroscopy is employed orthogonally to validate the integrity of the acetyl functional group. Because the acetyl group at the 5-position has limited resonance overlap with the aromatic imidazole core, its carbonyl (C=O) stretching band typically appears at elevated frequencies, often between 1680 cm⁻¹ and 1710 cm⁻¹[3].
Experimental Protocol & Self-Validation
Step 1: Sample Preparation
Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: NMR Acquisition
Acquire the ¹H NMR spectrum at 400 MHz and the ¹³C NMR spectrum at 100 MHz.
Self-Validation: Use the residual CHCl₃ solvent peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C) to calibrate the chemical shift. The TMS peak must strictly align at 0.00 ppm to validate the magnetic field lock.
Step 3: FT-IR Acquisition
Place 2 mg of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (average of 16 scans).
Self-Validation: Perform a background scan of the empty ATR crystal immediately prior to sample analysis to subtract atmospheric CO₂ and water vapor interference.
Chromatographic Purity and Mass Profiling (LC-MS/MS)
Causality & Mechanistic Principles
To ensure the compound is free from unreacted precursors (such as 1-methyl-2-phenyl-1H-imidazole), LC-MS/MS provides both exact mass and fragmentation fingerprinting. The basic nature of the imidazole nitrogen readily accepts a proton, making positive Electrospray Ionization (ESI+) highly sensitive. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion predictably drives the neutral loss of the acetyl group (ketene/acetyl radical loss, -43 Da), yielding a highly stable product ion that serves as a diagnostic marker for the molecule.
Experimental Protocol & Self-Validation
Step 1: Sample Preparation
Prepare a 1 µg/mL solution of the compound in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
Step 2: Chromatographic Separation
Inject 5 µL onto a reversed-phase C18 column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Detection
Operate the mass spectrometer in ESI+ mode. Monitor the precursor ion at m/z 201.10.
Self-Validation: Inject a blank (diluent only) prior to the sample to validate the absence of column carryover. The isotopic pattern of the [M+H]⁺ ion (M+1, M+2) must mathematically match the theoretical isotopic distribution for the molecular formula C₁₂H₁₂N₂O.
Quantitative Analysis (HPLC-UV)
Causality & Mechanistic Principles
The extended π-conjugation spanning from the phenyl ring at C2, through the imidazole core, to the acetyl group at C5 provides a robust and strong chromophore. This allows for high-sensitivity ultraviolet (UV) detection at 254 nm. HPLC-UV is utilized here as the primary workhorse for routine batch-to-batch quantification and stability-indicating assays due to its superior linear dynamic range compared to MS.
Experimental Protocol & Self-Validation
Step 1: Standard Curve Preparation
Prepare analytical standard solutions ranging from 1.0 to 100.0 µg/mL in the mobile phase.
Step 2: HPLC Conditions
Use a C18 analytical column (4.6 x 150 mm, 5 µm). Run an isocratic elution consisting of 60% Methanol and 40% Water at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm.
Self-Validation (System Suitability Test): Inject the 50 µg/mL standard five times consecutively. The analytical run is only valid if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5.
Quantitative Data Summary
The following table summarizes the expected quantitative diagnostic features for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone across all described methodologies:
Analytical Technique
Parameter
Expected Value / Diagnostic Feature
¹H NMR (400 MHz, CDCl₃)
N-CH₃
Singlet, ~3.8 ppm
Acetyl-CH₃
Singlet, ~2.5 ppm
Imidazole C4-H
Singlet, ~7.8 ppm
Phenyl C2-ArH
Multiplet, 7.4 - 7.6 ppm
¹³C NMR (100 MHz, CDCl₃)
Carbonyl (C=O)
~188.0 ppm
FT-IR (ATR)
C=O Stretch
1680 - 1710 cm⁻¹
C=N Stretch
~1520 cm⁻¹
LC-MS/MS (ESI+)
Precursor Ion [M+H]⁺
m/z 201.10
Major Product Ion
m/z 158.08 (Neutral loss of acetyl, -43 Da)
HPLC-UV
Detection Wavelength
254 nm (Strong π-π* transition)
Analytical Workflow Visualization
Figure 1: Analytical workflow for structural confirmation and quantification of the target compound.
References[2] Title: Convenient synthesis of 5-trifluoroacetylated imidazoles by ring transformation of mesoionic 1,3-oxazolium-5-olates | Source: Chemical and Pharmaceutical Bulletin | URL: https://doi.org/10.1248/cpb.48.410[1] Title: Radical trapping properties of imidazolyl nitrones | Source: Free Radical Research | URL: https://doi.org/10.1080/10715760500329598[3] Title: Product Class 3: Imidazoles | Source: Science of Synthesis | URL: https://doi.org/10.1055/b-003-121803
HPLC analysis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
An Application Note for the Isocratic HPLC-UV Analysis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone Authored by: Senior Application Scientist, Gemini Laboratories Abstract This document provides a comprehensive, det...
This document provides a comprehensive, detailed protocol for the quantitative analysis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust, accurate, and reproducible assay for purity assessment, stability studies, and quality control. The narrative explains the rationale behind the selection of chromatographic parameters and includes a full method validation protocol based on International Council for Harmonisation (ICH) guidelines.
Introduction and Analyte Profile
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is a heterocyclic ketone containing an imidazole scaffold. The imidazole ring is a crucial component in many biologically active molecules and pharmaceutical agents.[1][2] Accurate quantification of this compound is essential for ensuring the quality and consistency of research materials and potential pharmaceutical intermediates. This application note describes a stability-indicating HPLC method developed to separate the main compound from potential impurities and degradation products.
The core structure combines a phenyl group, a methyl-imidazole ring, and an ethanone group, resulting in a molecule of moderate polarity with a strong chromophore, making it ideally suited for RP-HPLC with UV detection.
Table 1: Chemical Properties of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
Moderately polar, suitable for reversed-phase chromatography
Inferred
UV Absorbance
Expected strong absorbance due to conjugated phenyl and imidazole rings
Inferred
Principle of the Chromatographic Method
The method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[4]
Stationary Phase: A C18 (octadecylsilyl) column is selected. The long alkyl chains of the C18 packing provide a non-polar surface. The analyte, being moderately polar, will interact with this stationary phase, leading to retention. This choice is common for the separation of imidazole derivatives.[5][6]
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer (potassium phosphate monobasic) is used.
Acetonitrile (ACN): Acts as the strong, eluting solvent. Adjusting its concentration controls the retention time of the analyte.
Phosphate Buffer (pH 3.0): The imidazole ring contains basic nitrogen atoms. Maintaining a constant, acidic pH ensures that the analyte is consistently protonated, preventing peak tailing and shifting retention times that can occur with pH fluctuations. An acidic pH often leads to sharper peaks for basic compounds.[5][6]
Detection: A UV detector is used. The conjugated system formed by the phenyl ring and the imidazole moiety is expected to have a strong UV absorbance, providing high sensitivity. Based on similar structures, a detection wavelength of 280 nm is selected as a starting point, which should be near the absorbance maximum (λmax) to ensure optimal signal-to-noise ratio.[5]
Experimental Protocol
Instrumentation and Materials
HPLC System: An HPLC system with an isocratic pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
Chromatography Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone Reference Standard
Chromatographic Conditions
Table 2: HPLC Method Parameters
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile : 25 mM KH₂PO₄ (pH 3.0) (55:45, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
280 nm
Injection Volume
10 µL
Run Time
10 minutes
Preparation of Solutions
25 mM Phosphate Buffer (pH 3.0):
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
Adjust the pH to 3.0 ± 0.05 using phosphoric acid.
Filter the buffer through a 0.45 µm nylon filter before use.
Mobile Phase:
Mix 550 mL of acetonitrile with 450 mL of the prepared phosphate buffer.
Degas the solution for 15 minutes using sonication or vacuum filtration.
Diluent:
Use the mobile phase mixture as the diluent for all standard and sample preparations to avoid solvent mismatch effects.
Standard Stock Solution (100 µg/mL):
Accurately weigh 10 mg of the 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone reference standard.
Transfer it to a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent.
Working Sample Solution (for assay, 20 µg/mL):
Accurately weigh an appropriate amount of the sample to be tested.
Prepare a solution with a nominal concentration of 20 µg/mL using the diluent.
Method Validation and System Suitability
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines. A system suitability test must be performed before any analytical run.
System Suitability Test (SST)
Before starting the analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The results must meet the criteria below.
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 1.5
Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N)
≥ 2000
Indicates column efficiency and separation power.
% RSD of Peak Area
≤ 2.0%
Demonstrates the precision of the injection and system.
Validation Protocol Workflow
The following diagram outlines the workflow for both the analytical protocol and the subsequent method validation.
Application Note: Advanced NMR Characterization of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
Introduction 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. The imidazole nucleus is a key structural motif in n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. The imidazole nucleus is a key structural motif in numerous biologically active compounds.[1] The presence of a methyl group on the nitrogen, a phenyl ring at the 2-position, and an acetyl group at the 5-position creates a unique electronic and steric environment, making detailed structural elucidation crucial for understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel chemical entities.[2][3]
This application note provides a comprehensive guide to the NMR characterization of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. In the absence of direct experimental data in the public domain for this specific molecule, this guide synthesizes information from closely related analogs and foundational NMR principles to present a robust analytical protocol.[3] We will delve into the predicted ¹H and ¹³C NMR spectral data, provide detailed, field-tested protocols for sample preparation and spectral acquisition, and explain the rationale behind the experimental choices.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is fundamental for accurate NMR spectral assignment. The structure of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone with the IUPAC numbering convention is presented below.
Caption: Molecular structure of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone in CDCl₃. These predictions are based on the analysis of structurally similar compounds and established substituent effects in imidazole systems.[4][5][6]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H4
7.50 - 7.70
s
-
The lone proton on the imidazole ring is expected to be deshielded by the aromatic system and the adjacent acetyl group.
H (Phenyl, ortho)
7.65 - 7.85
m
-
These protons are in close proximity to the imidazole ring and will be influenced by its electronic effects.
H (Phenyl, meta/para)
7.30 - 7.50
m
-
These protons are further from the imidazole ring and are expected in the typical aromatic region.
H (N-CH₃)
3.70 - 3.90
s
-
The methyl group attached to the nitrogen is deshielded by the aromatic imidazole ring.
H (Acetyl-CH₃)
2.50 - 2.70
s
-
The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
C=O (Acetyl)
190.0 - 195.0
The carbonyl carbon of the acetyl group is highly deshielded.[5]
C2
145.0 - 150.0
This carbon is attached to two nitrogen atoms and the phenyl group, leading to significant deshielding.
C5
135.0 - 140.0
The acetyl substituent at this position causes a downfield shift.
C4
128.0 - 132.0
This carbon is part of the aromatic imidazole ring.
C (Phenyl, ipso)
130.0 - 134.0
The carbon directly attached to the imidazole ring.
C (Phenyl, ortho/meta/para)
125.0 - 130.0
Aromatic carbons of the phenyl ring.
N-CH₃
33.0 - 36.0
The methyl carbon attached to the nitrogen atom.
Acetyl-CH₃
28.0 - 31.0
The methyl carbon of the acetyl group.
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for the structural elucidation of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
Protocol 1: Sample Preparation
The proper preparation of the NMR sample is critical for obtaining high-resolution spectra.[7]
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. The use of a microbalance is recommended for accuracy.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. Other potential solvents include DMSO-d₆ or Acetone-d₆.[7]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particulates.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard for organic solvents.[7]
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
This protocol outlines the standard parameters for acquiring a ¹H NMR spectrum.
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
Number of Scans (NS): 16 to 32 scans are usually sufficient for a sample of this concentration.
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.
Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-8 ppm, should cover the expected proton resonances.
Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase correct the spectrum manually or automatically.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
Integrate the signals to determine the relative number of protons.
Protocol 3: ¹³C NMR Data Acquisition
This protocol describes the acquisition of a proton-decoupled ¹³C NMR spectrum.
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled pulse program with NOE (e.g., 'zgpg30' on Bruker instruments) is recommended.
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, including quaternary carbons.
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
Spectral Width (SW): A spectral width of 200-240 ppm, centered around 100-120 ppm, will encompass the expected carbon resonances.
Data Processing:
Apply a Fourier transform to the FID.
Phase correct the spectrum.
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Advanced 2D NMR Experiments
For unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are invaluable.[8][9]
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is useful for assigning protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and linking different spin systems, such as connecting the acetyl group and the N-methyl group to the imidazole ring.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive NMR characterization of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
Caption: A typical workflow for the NMR characterization of a small organic molecule.
Conclusion
This application note provides a detailed and practical guide for the NMR characterization of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. By leveraging predicted spectral data based on related structures and following the comprehensive protocols outlined, researchers can confidently confirm the structure and purity of this and similar substituted imidazole compounds. The integration of 1D and 2D NMR techniques will ensure a thorough and unambiguous structural elucidation, which is a critical step in drug discovery and materials science research.
References
(No Title)
NMR Sample Preparation - Chemical Instrument
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
1 H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,...
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
Coordination of Imidazoles by Cu(II) and Zn(II)
A guide to small-molecule structure assignment through computation of (1H and 13C)
Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules - Benchchem.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9).
NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books G
NMR Techniques in Organic Chemistry: a quick guide[10][7].
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide - Benchchem.
1-[4-(1H-imidazol-1-yl)
1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
Supporting Inform
(PDF) 1-[4-(1H-imidazol-1-yl)
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][10][11]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.
Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012, June 19).
Application Note: High-Resolution Mass Spectrometry and LC-MS/MS Method Development for 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone
Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Scope The compo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Scope
The compound 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS: 944904-08-9) is a highly substituted imidazole derivative with significant relevance as a synthetic intermediate and pharmacophore in medicinal chemistry[1]. Because imidazole-containing compounds are ubiquitous in modern drug discovery, establishing robust, sensitive, and reproducible mass spectrometry (MS) methods is critical for pharmacokinetic (PK) profiling and structural characterization.
This application note provides an authoritative, in-depth guide to the electrospray ionization (ESI) behavior, collision-induced dissociation (CID) fragmentation mechanisms, and a self-validating LC-MS/MS quantitation protocol for this molecule.
Physicochemical & Mass Spectrometric Properties
Before method development, it is critical to establish the exact mass and ionization potential of the analyte. The basic N3 nitrogen of the imidazole ring makes this compound highly amenable to positive ion mode electrospray ionization (ESI+).
Table 1: Physicochemical and MS Parameters
Property
Value
Chemical Name
1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone
CAS Number
944904-08-9
Molecular Formula
C₁₂H₁₂N₂O
Monoisotopic Exact Mass
200.09496 Da
Precursor Ion [M+H]⁺
201.102 m/z
Mechanistic Fragmentation Pathways (ESI-CID)
Understanding the causality behind gas-phase fragmentation is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions. In ESI+, the molecule is protonated primarily at the basic imidazole nitrogen. Upon entering the collision cell, the [M+H]⁺ precursor ion (m/z 201.1) undergoes deterministic fragmentation driven by the stability of the conjugated phenyl-imidazole core and the lability of its substituents[2].
Ketene Loss (m/z 201.1 → 159.1): The most thermodynamically favorable pathway for aromatic methyl ketones is the neutral loss of ketene (CH₂=C=O, 42 Da). This occurs via a direct cleavage or multi-center rearrangement of the acetyl group, leaving a highly stable protonated 1-methyl-2-phenyl-1H-imidazole core.
Methyl Radical Loss (m/z 201.1 → 186.1): Homolytic cleavage of the N-CH₃ bond or the acetyl methyl group results in the expulsion of a methyl radical (15 Da), forming an odd-electron radical cation.
Imidazole Ring Cleavage (m/z 159.1 → 118.1): While the imidazole ring is generally stable, higher collision energies force the decomposition of the azole ring. For N-methylated imidazoles, this typically involves the neutral loss of acetonitrile (CH₃CN, 41 Da) or hydrogen cyanide (HCN, 27 Da)[3].
Figure 1: Proposed ESI+ CID fragmentation pathway for 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.
Experimental Protocols: LC-MS/MS Workflow
To ensure high data integrity, the following protocol is designed as a self-validating system . Every step includes a physical or chemical control to account for matrix effects, recovery losses, and instrumental drift.
Figure 2: End-to-end LC-MS/MS bioanalytical workflow for imidazole derivative quantitation.
Causality Insight: Protein precipitation (PPT) using cold organic solvents is utilized to rapidly denature plasma proteins. To make this assay self-validating, an Internal Standard (IS) must be added prior to extraction to mathematically correct for any volumetric errors or ion suppression during ionization.
Aliquot: Transfer 50 µL of plasma sample into a 96-well collection plate.
IS Addition & Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) spiked with a structural analog, such as 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid[4], or a stable-isotope labeled (SIL) internal standard.
Extraction: Vortex the plate vigorously for 2 minutes to ensure complete protein aggregation.
Centrifugation: Spin at 4,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Aqueous Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
Why? Injecting high organic extracts directly into a reversed-phase LC system causes solvent-effect band broadening. Diluting with water matches the sample solvent strength to the initial mobile phase, ensuring sharp, symmetrical chromatographic peaks.
Chromatographic Separation (RP-UPLC)
Causality Insight: Formic acid is added to both mobile phases to maintain a low pH, ensuring the basic imidazole nitrogen remains fully protonated throughout the chromatographic run, which maximizes ESI+ sensitivity.
Column: C18, 2.1 × 50 mm, 1.7 µm (Sub-2-micron particles provide high theoretical plates for narrow peak widths).
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Injection Volume: 2.0 µL
Table 2: UPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.00
95
5
Initial
0.50
95
5
Isocratic Hold
2.50
10
90
Linear Gradient
3.50
10
90
Column Wash
3.60
95
5
Re-equilibration
5.00
95
5
End
Mass Spectrometry Parameters (Triple Quadrupole)
The mass spectrometer should be operated in ESI positive mode using Multiple Reaction Monitoring (MRM). The transitions below are optimized based on the mechanistic pathways described in Section 2.
Application Note: In Vitro Protocols for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone Derivatives in Cell Culture
Target Audience: Researchers, scientists, and drug development professionals. Application: Evaluation of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors and modulators in cellular models of inflammation and al...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Application: Evaluation of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors and modulators in cellular models of inflammation and allergy.
Pharmacological Profile & Rationale
The compound 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (and its structural analogs) serves as a highly privileged pharmacophore in the development of targeted small-molecule inhibitors and PROTAC degraders directed against Hematopoietic Prostaglandin D Synthase (H-PGDS) [1].
The Causality of Target Selection:
In traditional anti-inflammatory drug development, targeting upstream cyclooxygenases (COX-1/COX-2) results in the global suppression of all downstream prostaglandins, leading to well-documented gastrointestinal and cardiovascular toxicities. H-PGDS, however, is the terminal enzyme responsible specifically for the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2) in immune cells such as mast cells, basophils, and Th2 lymphocytes. By utilizing 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone-based compounds to competitively inhibit H-PGDS, researchers can selectively abrogate PGD2-mediated allergic and inflammatory responses (e.g., in asthma or Duchenne muscular dystrophy models) without disrupting the synthesis of cytoprotective prostaglandins like PGE2 or PGI2 [2].
Fig 1. Mechanism of action: Selective inhibition of the H-PGDS signaling cascade.
Reagent Preparation & Physicochemical Properties
The lipophilic nature of the phenyl-imidazole ring dictates specific handling requirements to ensure compound stability and bioavailability in aqueous cell culture media.
Table 1: Physicochemical Properties and Stock Preparation
Parameter
Specification / Protocol
Rationale
Molecular Formula
C12H12N2O
Defines the core scaffold mass.
Primary Solvent
Anhydrous DMSO
Ensures complete dissolution of the lipophilic phenyl-imidazole moiety.
Stock Concentration
10 mM or 50 mM
Allows for high-dilution in culture media to keep final DMSO
≤
0.1%.
Storage Conditions
-20°C (Aliquoted)
Prevents freeze-thaw degradation and moisture absorption by DMSO.
Working Solution
Dilute in serum-free media
Avoids premature sequestration of the compound by serum albumin.
Cell Culture Protocol: Step-by-Step Methodology
To evaluate the efficacy of this compound, the human basophilic leukemia cell line KU812 is the gold standard model, as it natively expresses high levels of functional H-PGDS [3].
Fig 2. Step-by-step in vitro workflow for evaluating H-PGDS inhibitors in KU812 cells.
Step 1: Cell Seeding and Starvation
Culture KU812 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in 5% CO2.
For the assay, transfer
5×105
cells into 24-well plates using RPMI-1640 containing only 0.1% FBS .
Causality: Serum starvation is a critical step. Standard 10% FBS contains exogenous lipids and albumin that can artificially elevate background prostaglandin levels and bind the inhibitor, skewing IC50 calculations.
Step 2: Compound Treatment
Prepare serial dilutions of the 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone derivative in serum-free media.
Add the compound to the cells (typical range: 10 nM to 10 µM). Ensure the final DMSO concentration across all wells (including vehicle controls) is exactly 0.1% .
Incubate for 30 minutes to 6 hours.
Causality: Pre-incubation allows the small molecule to permeate the cell membrane and establish equilibrium within the H-PGDS active site before the massive influx of the PGH2 substrate is triggered.
Step 3: Pathway Stimulation
Add the calcium ionophore A23187 (Sigma-Aldrich) to a final concentration of 1 µM to 5 µM.
Incubate for exactly 30 minutes.
Causality: A23187 acts as a non-receptor-mediated trigger, causing a rapid influx of intracellular calcium. This calcium spike activates cytosolic phospholipase A2 (cPLA2), which liberates arachidonic acid from the membrane, forcefully driving the COX/H-PGDS cascade to produce a measurable PGD2 burst [3].
Step 4: Harvesting
Immediately transfer the cell suspensions to microcentrifuge tubes and centrifuge at 350 × g for 5 minutes at 4°C.
Carefully aspirate the supernatant for PGD2 quantification. Retain the cell pellet for the viability counter-screen.
Downstream Assays & Data Interpretation
A Self-Validating System
A robust experimental protocol must be self-validating. A drop in PGD2 levels could theoretically be caused by compound-induced cell death rather than true enzymatic inhibition. Therefore, two parallel assays must be run.
1. Primary Readout: MOX-PGD2 ELISA
PGD2 is chemically unstable in aqueous solutions and rapidly isomerizes into PGJ2 series derivatives. To ensure accurate quantification, treat the harvested supernatant with methoxylamine hydrochloride (MOX-HCl) to convert PGD2 into a stable Methoxime (MOX) derivative before running a commercial MOX-PGD2 ELISA [2].
2. Counter-Screen: Cell Viability Assay
Resuspend the retained cell pellet and perform a standard MTT or CellTiter-Glo assay. The compound can only be classified as a true H-PGDS inhibitor if PGD2 levels drop while cell viability remains
≥
95% relative to the vehicle control.
Table 2: Expected Dose-Response Data Profile (Illustrative)
Treatment Group
A23187 Stimulated?
PGD2 Level (pg/mL)
Cell Viability (%)
Interpretation
Unstimulated Control
No
< 50
100%
Basal pathway activity.
Vehicle (0.1% DMSO)
Yes
~ 1,200
100%
Maximum assay window.
Compound (100 nM)
Yes
~ 600
98%
Partial H-PGDS inhibition.
Compound (10 µM)
Yes
< 100
96%
Near-complete target engagement.
Toxic Reference
Yes
< 100
< 40%
False positive (Reduction due to cell death).
Troubleshooting & Best Practices
Loss of Compound Potency: If the IC50 shifts higher over time, check the DMSO stock. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which can cause the lipophilic ethanone derivative to precipitate out of solution at a microscopic level.
Substrate Outcompetition: Do not exceed 30 minutes of A23187 stimulation. Prolonged stimulation generates such massive quantities of PGH2 that it can outcompete reversible, competitive inhibitors, leading to an artificial underestimation of the compound's potency.
Plasticware Adsorption: Highly lipophilic derivatives may adsorb to standard polystyrene plates. If recovery is poor, consider using low-binding polypropylene plates for the assay.
References
Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via in Silico Design
ChemRxiv[Link]
Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases
Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)[Link]
Structural and Functional Characterization of HQL-79, an Orally Selective Inhibitor of Human Hematopoietic Prostaglandin D Synthase
Journal of Biological Chemistry[Link]
Application
in vitro assays for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
Application Note: In Vitro Evaluation of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone Derivatives as Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors Executive Summary & Biological Context The compound 1-(1-M...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Evaluation of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone Derivatives as Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors
Executive Summary & Biological Context
The compound 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone (CAS: 944904-08-9) serves as a critical structural scaffold in the rational drug design of potent, selective inhibitors targeting Hematopoietic Prostaglandin D Synthase (H-PGDS)[1][2]. H-PGDS is the terminal enzyme responsible for the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2)[3][4]. Because PGD2 is a primary mediator in allergic anaphylaxis, mastocytosis, and neuroinflammatory conditions like Duchenne muscular dystrophy, blocking its production via H-PGDS is a highly validated therapeutic strategy[2][5].
Imidazole-based linkers, specifically derivatives of 1-methyl-2-phenyl-1H-imidazole, exhibit unique biochemical behavior: they compete directly with glutathione (GSH) within the H-PGDS active site, stabilizing the synthase-inhibitor complex and driving nanomolar potency[1][2]. This application note details the causal reasoning, self-validating experimental designs, and step-by-step in vitro protocols required to evaluate this class of compounds.
Caption: H-PGDS Signaling Pathway and Mechanism of Imidazole-Based Inhibition.
Causality-Driven Assay Selection
To rigorously validate 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone derivatives, a two-tiered testing cascade is required. We do not rely on traditional enzymatic conversion assays because the natural substrate, PGH2, has a half-life of less than 2 minutes in aqueous solution, leading to high assay variability and false negatives[6].
Biochemical Validation (Fluorescence Polarization): We utilize a Fluorescence Polarization (FP) displacement assay. By using a stable, fluorescein-conjugated H-PGDS probe, we directly measure the thermodynamic binding affinity (
Kd
and
IC50
) of the imidazole compound without relying on unstable substrates[6][7].
Cellular Validation (KU812 Cell Line): Biochemical binding does not guarantee cellular permeability or efficacy. We utilize the human basophilic leukemia cell line (KU812), which endogenously expresses high levels of H-PGDS[5][8]. Measuring the suppression of PGD2 in these cells confirms that the compound crosses the lipid bilayer and functions in a complex intracellular matrix.
Rationale & Self-Validation System:
This assay relies on the principle that a large H-PGDS/fluorescent-probe complex rotates slowly (high polarization), while a displaced probe rotates rapidly (low polarization)[7][9]. To ensure the system is self-validating, every plate must include a maximum polarization control (probe + enzyme), a minimum polarization control (free probe), and a known positive control inhibitor (e.g., HQL-79) to calculate the
Z′
-factor. A
Z′>0.6
is required to validate the run.
Buffer Preparation: Reconstitute the FP Assay Buffer (containing 5 mM DTT to maintain the active site cysteines).
Enzyme & Probe Preparation: Dilute the recombinant human H-PGDS and the fluorescein-conjugated probe in the assay buffer on ice.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone derivative in DMSO. The final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.
Assay Assembly (47.5 µL total volume):
Add 10 µL of Assay Buffer to all wells.
Add 15 µL of H-PGDS enzyme to the sample and maximum polarization wells.
Add 2.5 µL of the compound dilution (or DMSO vehicle for controls).
Initiate the reaction by adding 20 µL of the Fluorescent Probe to all wells.
Incubation: Seal the plate and incubate in the dark at room temperature for 90 minutes to reach thermodynamic equilibrium.
Readout & Analysis: Read the plate. Calculate millipolarization (mP) using the formula:
mP=1000×(I∥+I⊥)(I∥−I⊥)
. Fit the data to a 4-parameter logistic (4PL) curve to determine the
IC50
.
Caption: Step-by-Step Workflow for the Fluorescence Polarization (FP) Binding Assay.
Rationale & Self-Validation System:
KU812 cells are stimulated with the calcium ionophore A23187, which triggers the release of arachidonic acid and subsequent PGD2 synthesis[5]. The self-validating mechanism here requires a basal control (unstimulated cells) to ensure baseline PGD2 is low, and a stimulated vehicle control (A23187 + DMSO) to define the 100% PGD2 production window.
Step-by-Step Methodology:
Cell Culture: Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest and resuspend cells at a density of
1×106
cells/mL in fresh assay medium (RPMI without FBS to prevent protein binding of the drug).
Compound Pre-incubation: Seed 100 µL of the cell suspension into a 96-well plate. Add 1 µL of the 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone derivative (100x stock in DMSO) and incubate for 30 minutes at 37°C, 5%
CO2
. This allows the compound to permeate the cell membrane and bind intracellular H-PGDS.
Stimulation: Add 10 µL of A23187 (final concentration 1 µM) to the wells. Incubate for exactly 15 minutes at 37°C. (Extended incubation leads to PGD2 degradation).
Termination & Harvest: Immediately centrifuge the plate at 500 x g for 5 minutes at 4°C to halt metabolism and pellet the cells.
Quantification: Transfer the supernatant to a commercial PGD2 competitive ELISA plate. Interpolate the PGD2 concentration against a standard curve and calculate the cellular
IC50
.
Quantitative Data Presentation
The table below summarizes typical benchmarking data for the bare scaffold compared to an optimized imidazole analog and an industry-standard positive control. The data highlights how functionalizing the 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone core dramatically improves both biochemical affinity and cellular efficacy[1][2].
Standard reference inhibitor; non-imidazole class[6].
References
Novel Amide and Imidazole Compounds as Potent Hematopoietic Prostaglandin D2 Synthase Inhibitors
Source: ResearchGate / Cayman Chemical
URL:[Link]
Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine
Source: Taylor & Francis / PMC
URL:[Link]
Fluorescence polarization based assay suitable for screening H-Prostaglandin D Synthase inhibitors
Source: BMG Labtech
URL:[Link]
Application Notes and Protocols for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone as a Kinase Inhibitor
Introduction Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a primary focus of modern drug discovery. The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive molecules and clinically approved drugs due to its versatile chemical properties and ability to interact with biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (hereafter referred to as Cmpd-X) as a potential kinase inhibitor.
These application notes are designed to be a self-validating system, guiding the user from initial in vitro screening to cellular target engagement and downstream signaling analysis. The protocols herein are based on established methodologies and best practices in the field of kinase inhibitor discovery.[3]
In Vitro Kinase Inhibition Profiling
The initial step in characterizing Cmpd-X is to determine its inhibitory activity against a panel of purified kinases. This provides crucial information on its potency and selectivity.[3] A luminescence-based assay measuring ATP consumption is a robust and high-throughput method for this purpose.[4]
Principle of the Luminescence-Based Kinase Assay
This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates greater inhibition of the kinase by the test compound.[4]
Protocol: In Vitro Kinase Inhibition Assay
Materials:
Kinase of interest (e.g., a panel of recombinant kinases)
Specific kinase substrate
Cmpd-X, dissolved in 100% DMSO
ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Luminescence-based ATP detection reagent
White, opaque 384-well assay plates
Multichannel pipettor or automated liquid handler
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a serial dilution of Cmpd-X in 100% DMSO. A typical starting concentration range is 10 mM to 1 nM.
Assay Plate Preparation: Add 1 µL of the serially diluted Cmpd-X or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
Kinase Addition: Add 10 µL of the kinase enzyme solution (diluted in kinase assay buffer) to all wells.
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[5]
Reaction Initiation: Add 10 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
Signal Detection: Add 20 µL of the ATP detection reagent to each well.
Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[4]
Data Analysis and Presentation
The inhibitory activity of Cmpd-X is quantified by calculating the half-maximal inhibitory concentration (IC₅₀) value.
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Hypothetical Kinase Inhibition Profile of Cmpd-X
Kinase Target
IC₅₀ (nM)
Kinase A
50
Kinase B
850
Kinase C
>10,000
Kinase D
250
Cellular Target Engagement Verification
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[6][7]
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[8] When cells or cell lysates are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain in solution.[6] The amount of soluble protein at different temperatures can be quantified, typically by Western blotting.[9]
Protocol: CETSA for Cmpd-X Target Engagement
Materials:
Cell line expressing the target kinase (e.g., Kinase A)
Cmpd-X
Cell culture medium and reagents
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., 25 mM HEPES pH 7.0, 20 mM MgCl₂, 2 mM DTT with protease and phosphatase inhibitors)[9]
Thermal cycler or heating block
Microcentrifuge
SDS-PAGE and Western blotting reagents
Primary antibody specific to the target kinase
HRP-conjugated secondary antibody
Chemiluminescence detection reagent and imaging system
Procedure:
Cell Treatment: Treat cultured cells with either Cmpd-X at a desired concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.[9]
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[9]
Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove insoluble debris. Collect the supernatant.
Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[9]
Precipitate Removal: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Sample Preparation: Collect the supernatant, which contains the soluble proteins, and prepare samples for Western blotting.
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target kinase.[10] Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.
Data Analysis and Visualization
The CETSA results are visualized by plotting the relative band intensity of the soluble target protein against the temperature for both the Cmpd-X-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the Cmpd-X-treated sample indicates target engagement.
Caption: Inhibition of a signaling pathway by Cmpd-X.
References
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]
The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate. Available at: [Link]
A Senior Application Scientist's Guide to the Synthesis of 1,2,5-Trisubstituted Imidazoles
For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,2,5-Trisubstituted Imidazole Scaffold The imidazole nucleus is a cornerstone in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,5-Trisubstituted Imidazole Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, lauded for its diverse biological activities and unique physicochemical properties.[1] Among the various substitution patterns, the 1,2,5-trisubstituted imidazole motif presents a unique and synthetically challenging architecture. This arrangement of substituents allows for a three-dimensional projection of functionalities that can be pivotal for molecular recognition and interaction with biological targets. Consequently, the development of robust and regioselective synthetic protocols for accessing these scaffolds is of paramount importance for the advancement of drug discovery and the creation of novel functional materials.
This comprehensive guide provides an in-depth exploration of modern and classical synthetic strategies for the targeted synthesis of 1,2,5-trisubstituted imidazoles. We will delve into the mechanistic underpinnings of each protocol, offering field-proven insights into experimental choices and providing detailed, step-by-step methodologies.
Synthetic Strategies and Protocols
This guide will cover three primary and highly effective strategies for the synthesis of 1,2,5-trisubstituted imidazoles:
Brønsted Acid-Catalyzed Multicomponent Reaction: A highly efficient and atom-economical approach for the direct construction of the imidazole core.
Regioselective Synthesis from N-Monosubstituted Amidines: A classic and reliable method that offers excellent control over the substitution pattern.
Late-Stage C-H Functionalization: A powerful technique for the derivatization of pre-existing imidazole scaffolds, allowing for rapid library synthesis.
Brønsted Acid-Catalyzed Multicomponent Reaction of Vinyl Azides, Aldehydes, and Amines
This modern, metal-free approach provides a facile and efficient route to 1,2,5-trisubstituted imidazoles through a one-pot reaction. The use of a simple Brønsted acid catalyst makes this method particularly attractive for its operational simplicity and reduced environmental impact.[2][3]
Mechanistic Rationale
The reaction is proposed to proceed through the initial in-situ formation of an imine from the aromatic aldehyde and amine. Concurrently, the vinyl azide undergoes a thermal or acid-catalyzed rearrangement to a highly reactive 2H-azirine intermediate. The Brønsted acid then activates the 2H-azirine, facilitating a nucleophilic attack by the imine. Subsequent cyclization and aromatization lead to the desired 1,2,5-trisubstituted imidazole.[2]
Caption: Proposed mechanism for the Brønsted acid-catalyzed synthesis.
Experimental Protocol
The following protocol is adapted from the work of Li, J. et al. (J. Org. Chem. 2022).[2]
Materials:
(1-Azidovinyl)aryl derivative (1.5 equiv)
Aromatic amine (1.0 equiv)
Aromatic aldehyde (1.0 equiv)
Benzoic acid (10 mol %)
Toluene (as solvent)
Procedure:
To a dry reaction vial equipped with a magnetic stir bar, add the (1-azidovinyl)aryl derivative (0.3 mmol), aromatic amine (0.2 mmol), aromatic aldehyde (0.2 mmol), and benzoic acid (0.02 mmol).
Add toluene (3 mL) to the vial.
Seal the vial and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture for 8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the pure 1,2,5-trisubstituted imidazole.
Entry
R¹ (in Vinyl Azide)
R² (in Amine)
R³ (in Aldehyde)
Yield (%)
1
Phenyl
Phenyl
Phenyl
81
2
Phenyl
4-Methoxyphenyl
4-Methoxyphenyl
71
3
Phenyl
4-Bromophenyl
Phenyl
76
4
Phenyl
Naphthalen-1-yl
Phenyl
70
5
Phenyl
m-Tolyl
4-Chlorophenyl
72
Table 1: Representative examples of 1,2,5-trisubstituted imidazoles synthesized via the Brønsted acid-catalyzed multicomponent reaction.[2]
Regioselective Synthesis from N-Monosubstituted Amidines
This classical approach offers a high degree of regioselectivity in the formation of 1,2,5-trisubstituted imidazoles. The key to this selectivity lies in the specific reactivity of the starting materials, an N-monosubstituted amidine and a 2-halo-3-alkoxy-2-propenal.[4][5]
Mechanistic Rationale
The proposed mechanism involves an initial Michael-type addition of the unsubstituted nitrogen of the amidine to the β-carbon of the 2-halo-3-alkoxy-2-propenal. This is followed by an intramolecular cyclization with the elimination of hydrogen halide. Subsequent elimination of an alcohol molecule leads to the aromatic 1,2,5-trisubstituted imidazole. The regioselectivity is dictated by the initial nucleophilic attack from the less sterically hindered nitrogen of the amidine.[5]
Caption: Proposed mechanism for the regioselective synthesis from N-monosubstituted amidines.
Experimental Protocol
The following is a general procedure based on the work of Johnson, C. R. et al. (J. Org. Chem. 1997).[4][5]
Materials:
N-monosubstituted amidine (1.0 equiv)
2-Bromo-3-isopropoxy-2-propenal (1.5 equiv)
Potassium carbonate (1.5 equiv)
Chloroform and Water (as solvent system)
Procedure:
In a round-bottom flask, dissolve the N-monosubstituted amidine (30.0 mmol) and 2-bromo-3-isopropoxy-2-propenal (45.0 mmol) in a mixture of chloroform (60 mL) and water (7.5 mL).
Add solid potassium carbonate (45.0 mmol) to the mixture.
Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.
After cooling to room temperature, partition the mixture between methylene chloride and water.
Separate the organic layer, wash with water and brine, and then dry over magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the resulting residue by column chromatography or recrystallization to obtain the desired 1,2,5-trisubstituted imidazole.
R¹ (in Amidine)
R² (in Amidine)
R⁵ (from Propenal)
Regioselectivity (1,2,5 : 1,2,4)
Butyl
4-(Methoxycarbonyl)benzyl
CHO
>95:5
Butyl
4-Carboxybenzyl
CHO
>95:5
Phenyl
Benzyl
CHO
85:15
Table 2: Regioselectivity in the synthesis of 1,2,5-trisubstituted imidazoles from N-monosubstituted amidines.[5]
Late-Stage C-H Functionalization of 1,2-Disubstituted Imidazoles
The direct functionalization of C-H bonds has emerged as a powerful tool in modern organic synthesis, allowing for the late-stage modification of complex molecules. For the synthesis of 1,2,5-trisubstituted imidazoles, the regioselective C-H arylation at the C-5 position of a 1,2-disubstituted imidazole is a particularly attractive strategy.[6][7]
Mechanistic Rationale
Palladium-catalyzed C-H arylation at the C-5 position of imidazoles is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the palladium catalyst, often in the presence of a ligand and a base, coordinates to the imidazole. The C-H bond at the C-5 position is then cleaved in a concerted step involving the palladium center and a basic ligand (e.g., acetate or carbonate), forming a palladacycle intermediate. Reductive elimination from this intermediate with an aryl halide furnishes the C-5 arylated product and regenerates the active palladium catalyst.[8]
Caption: Simplified catalytic cycle for palladium-catalyzed C-5 arylation of imidazoles.
Experimental Protocol
The following is a general procedure for the ligandless palladium-catalyzed direct C-5 arylation of 1-methylimidazole, which can be adapted for 1,2-disubstituted imidazoles. This protocol is based on the findings of Bellina, F. et al. (Molecules 2022).[7]
Materials:
1,2-Disubstituted imidazole (1.0 equiv)
Aryl bromide (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Benzoic acid (30 mol %)
Anisole (as solvent)
Procedure:
To a reaction vessel, add the 1,2-disubstituted imidazole (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), K₂CO₃ (2.0 mmol), and benzoic acid (0.3 mmol).
Fit the vessel with a septum, and then evacuate and backfill with argon (repeat this cycle three times).
Add deaerated anisole (5 mL) via syringe under a stream of argon.
Heat the reaction mixture at 140 °C for 24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 1,2,5-trisubstituted imidazole.
Imidazole Substrate
Aryl Bromide
Yield (%)
1-Methylimidazole
4-Nitrobromobenzene
85
1-Methylimidazole
4-Bromobenzonitrile
78
1-Methylimidazole
4-Bromoanisole
72
Table 3: Examples of C-5 arylation of 1-methylimidazole.[7] Note: This serves as a model system; optimization may be required for specific 1,2-disubstituted imidazoles.
Conclusion
The synthesis of 1,2,5-trisubstituted imidazoles can be approached through a variety of strategic disconnections. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The multicomponent reaction offers a rapid and convergent route, while the regioselective synthesis from amidines provides a high level of control. For the diversification of existing scaffolds, late-stage C-H functionalization is an invaluable tool. By understanding the mechanistic nuances and applying the detailed protocols provided in this guide, researchers can confidently and efficiently access this important class of molecules for their investigations in drug discovery and materials science.
References
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3935–3954. [Link]
Li, J., Jia, X., Qiu, J., Wang, M., Chen, J., Jing, M., Xu, Y., Zheng, X., & Dai, H. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry, 87(21), 13945–13954. [Link]
Johnson, C. R., De-Clercq, E., & Golebiewski, W. M. (1997). A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan. The Journal of Organic Chemistry, 62(24), 8449–8454. [Link]
Bellina, F., & Lessi, M. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(23), 8493. [Link]
Wang, D., & Gevorgyan, V. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 137(18), 5941–5944. [Link]
Rossi, E., Bellina, F., & Lessi, M. (2014). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. Organometallics, 33(14), 3743–3753. [Link]
Li, J., Jia, X., Qiu, J., Wang, M., Chen, J., Jing, M., Xu, Y., Zheng, X., & Dai, H. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. PubMed, 36331989. [Link]
Johnson, C. R., De-Clercq, E., & Golebiewski, W. M. (1997). A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan. PubMed, 9394464. [Link]
Zhan, Z., Zhang, M., Jiang, P., He, J., Luo, N., Wang, H., Wang, M., & Huang, G. (2020). Selective Synthesis of Trisubstituted Imidazoles by Iodine‐Catalyzed [3+2] Cycloadditions. Asian Journal of Organic Chemistry, 9(10), 1629-1633. [Link]
Debus–Radziszewski imidazole synthesis. In Wikipedia. [Link]
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
Chen, J., et al. (2017). One-Pot Synthesis of Polysubstituted Imidazoles via Sequential Staudinger/aza-Wittig/Ag(I)-Catalyzed Cyclization/Isomerization. The Journal of Organic Chemistry, 82(23), 12457-12464. [Link]
Introduction: The Imidazole Scaffold in Drug Discovery The imidazole ring is a compact, polar, and highly versatile five-membered heterocycle that serves as a "privileged scaffold" in modern drug discovery[1]. Because of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a compact, polar, and highly versatile five-membered heterocycle that serves as a "privileged scaffold" in modern drug discovery[1]. Because of its unique hydrogen-bonding capabilities and amphoteric nature, the imidazole motif is frequently utilized to design highly potent molecules capable of interacting with diverse biological targets[1]. In medicinal chemistry, imidazole derivatives have demonstrated exceptional pharmacological potential, most notably as potent kinase inhibitors (e.g., targeting p38 MAPK) where the nitrogen atoms coordinate critical interactions within the ATP-binding pocket[2].
However, developing novel imidazole-based compounds requires a rigorous, multi-tiered assay cascade. As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between high-throughput biochemical screening and physiological validation. This guide details a self-validating workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening, orthogonally paired with the Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement.
Assay development workflow for screening novel imidazole-based kinase inhibitors.
Primary Assay: TR-FRET Competitive Kinase Binding
Principle and Causality
To screen a library of novel imidazoles, we utilize a TR-FRET competitive binding assay rather than a traditional substrate-phosphorylation assay. Why? The TR-FRET binding format simplifies instrumentation, avoids the need for highly active kinase preparations, and ensures the detected signal is strictly specific to the target kinase rather than a contaminating enzyme[3].
TR-FRET combines time-resolved fluorescence (TRF) and FRET. By introducing a time-delayed measurement (typically 50 to 100 microseconds), TR-FRET effectively eliminates short-lived background interference from autofluorescent compounds or scattered light, yielding an exceptionally high signal-to-noise ratio ideal for high-throughput screening[4]. In this system, a Europium (Eu³⁺)-labeled antibody binds a tagged kinase. A fluorescent tracer binds the ATP pocket, generating a high FRET signal. When an imidazole inhibitor successfully competes for the pocket, the tracer is displaced, and the FRET signal drops.
TR-FRET competitive binding assay principle for evaluating imidazole inhibitors.
Step-by-Step Protocol
Reagents Required: GST-tagged Kinase (e.g., p38α MAPK), Eu-labeled anti-GST antibody, Alexa Fluor 647 Kinase Tracer, Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dispensing: Use acoustic liquid handling to dispense 10 nL of imidazole compounds (in 100% DMSO) into a 384-well low-volume plate.
Causality: Acoustic dispensing keeps the final DMSO concentration at ≤1%. Higher DMSO concentrations can induce solvent-mediated protein denaturation, leading to false positives.
Kinase/Antibody Addition: Add 5 µL of a pre-incubated mixture of GST-Kinase (final 5 nM) and Eu-anti-GST antibody (final 2 nM).
Tracer Addition: Add 5 µL of the fluorescent tracer (final concentration at its predetermined
Kd
).
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
Causality: This duration ensures the competitive binding equilibrium between the tracer and the imidazole compound is fully reached before measurement.
Detection: Read the plate on a multi-mode microplate reader. Excite at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor) utilizing a 100 µs delay and 200 µs integration time.
Self-Validating System: The Z'-Factor
Every screening plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (saturating concentration of a reference inhibitor, e.g., SB239063). Calculate the Z'-factor. A Z' ≥ 0.5 validates the assay's robustness and ensures that the day-to-day data is statistically reliable.
While TR-FRET confirms biochemical affinity, it cannot account for biological barriers such as cell membrane permeability, intracellular efflux pumps, or metabolic degradation. To prove that our novel imidazoles actually reach and bind their target inside a living cell, we employ the Cellular Thermal Shift Assay (CETSA)[5].
CETSA relies on a fundamental thermodynamic principle: unbound proteins denature and precipitate at elevated temperatures, whereas ligand-bound proteins are thermodynamically stabilized and remain in solution[6]. By quantifying the remaining soluble protein, we can directly measure intracellular target engagement.
Step-by-step workflow of the Cellular Thermal Shift Assay for target engagement.
Step-by-Step Protocol (Isothermal Dose-Response)
Reagents Required: Target-expressing live cells (e.g., THP-1 cells for p38 MAPK), Imidazole compounds, Lysis Buffer (containing protease inhibitors), Detection system (Western Blot or AlphaScreen).
Cell Treatment: Incubate intact cells (10⁶ cells/mL) with varying concentrations of the imidazole compound for 1 hour at 37°C in a 5% CO₂ incubator.
Causality: This provides sufficient time for the compound to permeate the lipid bilayer and establish intracellular binding equilibrium.
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat at the target's predetermined aggregation temperature (
Tagg
, e.g., 48°C for p38α) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.
Causality: Heating applies a precise thermodynamic stress. Only the kinase molecules stabilized by the imidazole inhibitor will survive this step without unfolding[6].
Lysis and Separation: Add lysis buffer and subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.
Causality: High-speed centrifugation physically separates the denatured, precipitated aggregates (pellet) from the ligand-stabilized, intact kinase (supernatant).
Quantification: Carefully extract the supernatant and quantify the target kinase levels. Plot the soluble protein fraction against compound concentration to derive the cellular
EC50
(Isothermal Dose-Response Fingerprint, ITDRF).
Data Presentation & Causality Analysis
To effectively evaluate lead candidates, quantitative data from both the primary biochemical assay and the secondary cellular assay must be synthesized. Below is a representative data matrix for hypothetical novel imidazole compounds compared to a reference standard.
Compound
TR-FRET IC₅₀ (nM)
CETSA ITDRF EC₅₀ (nM)
Z'-Factor (Primary)
Cellular Shift (ΔTagg °C)
Reference (SB239063)
45 ± 3
120 ± 15
0.82
+7.4
Novel Imid-A
12 ± 2
35 ± 5
0.85
+9.1
Novel Imid-B
8 ± 1
>10,000
0.81
No Shift
Novel Imid-C
150 ± 12
410 ± 30
0.79
+4.2
Scientist's Insight: Interpreting the Disconnect
Notice Novel Imid-B . Biochemically, it is the most potent inhibitor in the library (TR-FRET IC₅₀ = 8 nM). However, it fails entirely in the CETSA assay (EC₅₀ > 10,000 nM, No Shift).
Causality: This discrepancy highlights the absolute necessity of the orthogonal CETSA validation. Imid-B likely suffers from severe physicochemical liabilities—such as poor membrane permeability, high susceptibility to intracellular efflux pumps, or rapid metabolic clearance within the cell. Relying solely on the TR-FRET assay would result in a costly false-lead progression. Conversely, Novel Imid-A demonstrates excellent in vitro potency and robust intracellular target engagement, making it the prime candidate for downstream in vivo pharmacokinetic studies.
References
Mahesh Kumar N., Priya A., Dr. Shachindra L. Nargund. Imidazole Scaffold in Drug Discovery: Recent Progress in Synthesis and Pharmacological Applications.
Imidazoles in medicine: a review of its pharmacological and therapeutic applic
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
The cellular thermal shift assay for evaluating drug target interactions in cells.
TR-FRET Technology: Principle, Advantages, and Applic
Development and applications of a broad-coverage, TR-FRET-based kinase binding assay pl
experimental design for testing imidazole derivative efficacy
This application note provides a comprehensive, self-validating experimental framework for evaluating the efficacy of novel imidazole derivatives. Because imidazoles primarily exert their pharmacological effect by inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
This application note provides a comprehensive, self-validating experimental framework for evaluating the efficacy of novel imidazole derivatives. Because imidazoles primarily exert their pharmacological effect by inhibiting sterol 14α-demethylase (CYP51)—a critical enzyme in fungal ergosterol biosynthesis—this guide focuses on antifungal drug development[1].
To ensure robust translation from bench to bedside, the experimental design is structured across three critical phases: Biochemical Target Engagement , Cellular Phenotypic Screening , and In Vivo Efficacy . Every protocol described herein is designed with internal quality controls to establish a self-validating system, ensuring that observed efficacy is a direct result of the compound's mechanism of action.
Rationale & Causality:
Before advancing to cellular models, it is imperative to prove that the imidazole derivative directly engages its intended target. Imidazoles inhibit CYP51 via a "Type II" binding mechanism: the unhindered N-3 nitrogen of the imidazole ring acts as a sixth ligand, coordinating directly with the ferric (Fe³⁺) heme iron in the enzyme's active site[2]. This stoichiometric inhibition prevents the binding of the natural substrate (lanosterol or obtusifoliol) and halts ergosterol synthesis[3].
Fig 1. Mechanism of CYP51 inhibition by imidazole derivatives via heme iron coordination.
Protocol 1: Recombinant CYP51 Binding and Inhibition Assay
Self-Validating QC: This assay utilizes a known stoichiometric inhibitor (e.g., ketoconazole) as a positive control and an internal standard (dihydro-FF-MAS) to normalize LC-MS/MS extraction efficiencies.
Enzyme Preparation: Prepare a reaction mixture containing 0.5 μM recombinant Candida albicans CYP51 (CaCYP51) and 2.0 μM NADPH-cytochrome P450 reductase in 50 mM potassium phosphate buffer (pH 7.4)[3].
Critical Insight: The buffer must contain 10% (v/v) glycerol. Glycerol acts as a chemical chaperone, preventing the aggregation and denaturation of the highly hydrophobic transmembrane domains of the P450 enzyme.
Compound Incubation: Add the test imidazole derivative at varying concentrations (0.01 μM to 50 μM). Incubate for 10 minutes at 37°C to allow equilibrium binding.
Substrate Addition: Add 50 μM of the substrate (lanosterol).
Reaction Initiation: Initiate the catalytic reaction by adding 1 mM NADPH. Incubate for 60 minutes at 37°C.
Termination & Readout: Quench the reaction with ethyl acetate. Extract the sterol metabolites and quantify the depletion of lanosterol and the formation of the 14α-demethylated product via LC-MS/MS[3].
Table 1: Expected Biochemical Parameters for Reference Imidazoles
Rationale & Causality:
Biochemical affinity does not guarantee cellular efficacy due to variables like cell wall penetration and efflux pump activity (e.g., CDR1/CDR2 in Candida). To evaluate true phenotypic efficacy, we utilize the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution[4].
Fig 2. CLSI M27 broth microdilution workflow for in vitro antifungal susceptibility testing.
Protocol 2: Broth Microdilution for MIC Determination
Self-Validating QC: The inclusion of Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 ensures the assay conditions are strictly standardized. If the MIC of the reference drug falls outside the CLSI-defined acceptable range for these strains, the entire plate must be invalidated[4].
Media Preparation: Prepare RPMI 1640 broth buffered to exactly pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[5].
Critical Insight: Imidazoles have a pKa typically between 6.0 and 7.0. Fluctuations in media pH will alter the ionization state of the compound, drastically skewing the apparent Minimum Inhibitory Concentration (MIC). MOPS buffering is non-negotiable.
Compound Plating: Dispense 100 μL of the imidazole derivative in serial two-fold dilutions across a 96-well round-bottom microtiter plate.
Inoculum Standardization: Subculture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust the optical density to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final well concentration of
0.5×103
to
2.5×103
CFU/mL[4].
Incubation & Readout: Incubate plates at 35°C. Read the MIC at 24 and 48 hours. For fungistatic imidazoles, the MIC is defined as the lowest concentration resulting in a
≥
50% reduction in growth (visual turbidity or OD
530
) compared to the drug-free growth control[4].
Phase III: In Vivo Efficacy Model (Invasive Candidiasis)
Rationale & Causality:
Once in vitro potency is established, the derivative must be evaluated in a living system to account for pharmacokinetics, tissue distribution, and toxicity. The neutropenic murine model of disseminated candidiasis is the gold standard[6].
Fig 3. Timeline for the neutropenic murine model of invasive candidiasis.
Protocol 3: Neutropenic Murine Model of Disseminated Candidiasis
Self-Validating QC: A vehicle-treated infected control group validates that the infection was lethal/established. A standard-of-care treated group (e.g., fluconazole 20 mg/kg) validates that the infection is responsive to known CYP51 inhibitors[7].
Immunosuppression (Day -1): Administer a single intravenous (IV) dose of 5-fluorouracil (5-FU) at 150 mg/kg to outbred ICR (CD-1) mice (22-30 grams)[7].
Critical Insight: 5-FU induces profound and prolonged neutropenia (<100 neutrophils/mm³ for >10 days). This prevents the murine innate immune system from rapidly clearing the Candida inoculum, ensuring the measured efficacy is driven entirely by the test compound's pharmacodynamics[8].
Infection (Day 0): Prepare a C. albicans inoculum of
1×106
CFU/mL in sterile saline. Inject 0.1 mL via the lateral tail vein[9]. In this model, the kidneys are the primary target organs, recapitulating the progressive sepsis seen in human clinical cases[6].
Therapeutic Dosing (Days 1-5): Administer the test imidazole derivative (via oral gavage or IV injection) once daily.
Endpoint Analysis (Day 6): Euthanize the mice. Aseptically harvest the kidneys, homogenize in sterile saline, and plate serial dilutions on SDA. Incubate for 24-48 hours and calculate the fungal burden as
log10
CFU/gram of kidney tissue[6].
Technical Support Center: Yield Optimization for 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone .
This guide focuses on the directed C5-lithiation of 1-methyl-2-phenyl-1H-imidazole followed by electrophilic acetylation. By understanding the mechanistic causality behind each experimental variable, you can eliminate common bottlenecks such as poor regioselectivity, incomplete metalation, and over-addition byproducts.
Mechanistic Workflow & Pathway Analysis
In an unsubstituted 1-methylimidazole, deprotonation strongly favors the C2 position. However, because the C2 position is blocked by a phenyl group in our starting material, directed lithiation with n-butyllithium (n-BuLi) regioselectively targets the C5 position[1]. The subsequent choice of acetylating agent is the most critical factor in determining your final yield.
Mechanistic workflow for the regioselective 5-acetylation of 1-methyl-2-phenylimidazole.
Quantitative Data: Electrophile Selection
The most common cause of low yields in this synthesis is the use of highly reactive electrophiles (like acetyl chloride) which suffer from double-nucleophilic attack, yielding a tertiary alcohol. Utilizing N-methoxy-N-methylacetamide (a Weinreb amide) traps the reaction at a stable tetrahedral intermediate until aqueous workup.
Acetylating Agent
Equivalents
Reaction Temp
Target Ketone Yield (%)
Tertiary Alcohol Byproduct (%)
Acetyl Chloride
1.1
-78 °C to RT
35 - 42%
> 45%
Acetic Anhydride
1.2
-78 °C to RT
50 - 55%
~ 25%
Weinreb Amide
1.1
-78 °C to RT
88 - 92%
< 2%
Table 1: Comparative yield analysis based on electrophile selection during the C5-acetylation of 1-methyl-2-phenylimidazole.
Self-Validating Experimental Protocol
This protocol is engineered to be self-validating; visual cues (color changes) and strict temperature controls act as built-in quality assurance steps[2].
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Substrate Dissolution: Add 1-methyl-2-phenyl-1H-imidazole (1.58 g) to the flask, followed by 40 mL of anhydrous THF. Stir until completely dissolved.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.
Directed Lithiation: Using a syringe pump, add n-BuLi (4.4 mL, 2.5 M) dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent.
Self-Validation Check: The solution should transition from colorless to a distinct pale yellow/orange, indicating the successful formation of the 5-lithio species.
Maturation: Stir the mixture at -78 °C for exactly 45 minutes to ensure quantitative metalation.
Electrophile Addition: Add N-methoxy-N-methylacetamide (1.13 g) dropwise over 5 minutes.
Intermediate Stabilization: Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 1.5 hours).
Quenching: Re-cool the flask to 0 °C and strictly quench by adding 20 mL of saturated aqueous NH₄Cl.
Causality Note: This step collapses the stable tetrahedral chelate, releasing the final ketone product and preventing any further nucleophilic attack.
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the pure 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.
Troubleshooting & FAQs
Q1: I am observing unreacted starting material despite using 1.1 equivalents of n-BuLi. What is causing incomplete lithiation?A1: Incomplete lithiation is almost always a kinetic issue or a reagent degradation issue. First, ensure your n-BuLi is actively titrated (e.g., using N-benzylbenzamide or diphenylacetic acid) prior to use, as it degrades over time. Second, ensure your THF is rigorously anhydrous (<10 ppm water); trace moisture will instantly quench the n-BuLi before it can deprotonate the imidazole ring[4].
Q2: Can I use LDA (Lithium diisopropylamide) instead of n-BuLi for the deprotonation to be safer?A2: It is highly discouraged. The pKa of the C5 proton on the imidazole ring is approximately 33. While LDA (pKa ~36) is theoretically basic enough to deprotonate it, the reaction is kinetically sluggish at -78 °C. n-BuLi (pKa ~50) provides a rapid, quantitative, and irreversible metalation that prevents equilibrium-driven side reactions[1].
Q3: My yield is low, and NMR shows a massive peak corresponding to a tertiary alcohol. How do I fix this?A3: You are likely using acetyl chloride or acetic anhydride. The newly formed ketone product is highly electrophilic and will react with any remaining 5-lithioimidazole in the system, creating a tertiary alcohol (bis-addition). You must switch your electrophile to a Weinreb amide (N-methoxy-N-methylacetamide). The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion that survives until you introduce water during the quench, entirely eliminating the bis-addition pathway.
Q4: Why does the reaction mixture turn dark brown instead of pale yellow during lithiation?A4: A dark brown or black color shift indicates localized overheating or ring-opening (fragmentation) of the imidazole. This occurs if the n-BuLi is added too rapidly or if the internal temperature rises above -60 °C during addition. Ensure you are using a syringe pump and adding the n-BuLi down the pre-cooled glass wall of the flask.
Welcome to the Technical Support Center for the synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone . This portal is designed for research scientists and process chemists who require highly reliable, reproducible...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone .
This portal is designed for research scientists and process chemists who require highly reliable, reproducible methodologies. The synthesis of this specific substituted imidazole relies heavily on the precise execution of directed lithiation and subsequent electrophilic trapping. Below, you will find our validated protocols, mechanistic insights, quantitative optimization data, and a diagnostic FAQ section to troubleshoot common failure modes.
I. Mechanistic Workflow: C5-Directed Lithiation & Acetylation
The most efficient route to 1-(1-methyl-2-phenyl-1H-imidazol-5-yl)ethanone avoids multi-step ring cyclizations in favor of the direct, regioselective functionalization of 1-methyl-2-phenyl-1H-imidazole [1]. Because the C2 position is blocked by a phenyl group, the N1-methyl group acts as a directing group, coordinating with n-butyllithium (n-BuLi) to selectively deprotonate the adjacent C5 position.
Figure 1: Reaction workflow for C5-directed lithiation and Weinreb amide acetylation.
II. Validated Experimental Protocol
Note: This protocol incorporates a self-validating checkpoint system to ensure intermediate success before committing expensive reagents.
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
Substrate Dissolution: Add 1-methyl-2-phenyl-1H-imidazole (1.58 g, 10.0 mmol) and anhydrous THF (25 mL). Stir to dissolve and cool the vessel to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add titrated n-butyllithium (1.6 M in hexanes, 6.88 mL, 11.0 mmol) over 15 minutes.
Causality Note: The N1-methyl group directs the lithium to the C5 position via coordination and inductive stabilization.
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot via syringe, quench in 0.5 mL D₂O, extract with CDCl₃, and analyze via ¹H-NMR. Successful lithiation is confirmed by the complete disappearance of the C5-H singlet at δ ~7.15 ppm.
Electrophilic Addition: Once complete lithiation is confirmed (typically 1 hour at -78 °C), add N-methoxy-N-methylacetamide (Weinreb amide, 1.28 g, 12.0 mmol) dropwise[2]. Maintain the reaction at -78 °C for 2 hours.
Quench & Workup: Remove the cooling bath. While the reaction is still cold, quench by adding saturated aqueous NH₄Cl (10 mL).
Causality Note: Quenching while cold preserves the tetrahedral intermediate, preventing it from collapsing into the highly electrophilic ketone until the excess organolithium is entirely neutralized.
Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (eluent: 30% to 50% EtOAc in Hexanes) to afford the pure target ketone.
III. Diagnostic FAQs & Troubleshooting Guide
Q: My reaction yields a significant amount of tertiary alcohol byproduct instead of the target ketone. How can I prevent this?A: This is a classic issue of over-addition when using highly reactive acylating agents like acetyl chloride or acetic anhydride. Once the ketone forms in situ, it is highly electrophilic and immediately reacts with unconsumed 5-lithioimidazole.
Solution: Switch your electrophile to N-methoxy-N-methylacetamide (a Weinreb amide). The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion after the initial nucleophilic attack. This tetrahedral intermediate is stable even at room temperature and only collapses to the ketone upon aqueous acidic workup, completely preventing double addition[2].
Q: NMR analysis of my crude product shows a mixture of C4 and C5 acetylated isomers. Why is the regioselectivity poor?A: While the N1-methyl group strongly directs lithiation to the adjacent C5 position kinetically, the C5-lithio species can undergo thermodynamic equilibration to the C4 position if thermal control is lost.
Solution: Ensure the internal reaction temperature strictly remains at or below -78 °C during the n-BuLi addition and the subsequent aging period. Do not allow the reaction to warm up before the electrophile is fully consumed.
Q: The conversion of the starting material is consistently low (<50%), even with excess n-BuLi. What is the root cause?A: Low conversion in heteroaryl lithiation is usually caused by either degraded n-BuLi or severe aggregation of the organolithium reagent in THF.
Solution: First, titrate your n-BuLi using diphenylacetic acid to a yellow endpoint to ensure accurate molarity. If the molarity is correct, add N,N,N',N'‐tetramethylethylenediamine (TMEDA) (1.1 equiv) to the THF solution prior to n-BuLi addition. TMEDA breaks down n-BuLi hexamers into highly reactive monomers and dimers, significantly accelerating the deprotonation rate at C5 [3].
Figure 2: Diagnostic logic tree for troubleshooting 1-(1-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone synthesis.
IV. Quantitative Optimization Data
To further illustrate the causality behind our reagent selection, the following table summarizes the impact of different acetylating agents and additives on the yield and purity profile of the reaction.
Table 1: Optimization of Electrophile and Additives for C5-Acetylation
Electrophile
Additive
Temp Profile
Ketone Yield (%)
3° Alcohol Byproduct (%)
Regioselectivity (C5:C4)
Acetyl Chloride
None
-78 °C to RT
42
38
>95:5
Acetic Anhydride
None
-78 °C to RT
58
24
>95:5
Weinreb Amide
None
-78 °C to RT
86
<2
>99:1
Weinreb Amide
TMEDA (1.1 eq)
-78 °C to RT
95
<1
>99:1
Data Interpretation: The use of highly reactive acyl chlorides or anhydrides inevitably leads to significant tertiary alcohol formation due to the premature generation of the highly electrophilic ketone in the presence of unreacted organolithium. The combination of Weinreb Amide (for intermediate stability) and TMEDA (for complete lithiation conversion) provides a near-quantitative yield.
V. References
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas
Organic Letters - ACS Publications[Link]
Novel Coupling Reactions via C–H, C–C, and C–O Bond Activation by Nickel Catalyst
Nagoya University / National Institute of Informatics (NII)[Link]
Troubleshooting
Technical Support Center: Optimization of Reaction Conditions for Imidazole Synthesis
Welcome to the technical support center for the optimization of imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of construct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the optimization of imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the imidazole core, a privileged scaffold in medicinal chemistry.[1] Here, we move beyond simple protocols to address the underlying chemical principles that govern success. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to resolve specific experimental challenges, ensuring your synthesis is both efficient and robust.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that apply across various imidazole synthesis methodologies.
Q1: My overall reaction yield is consistently low. Where should I start troubleshooting?
Low yields are a frequent challenge and can originate from several factors, often related to reaction conditions and reagent stability.[2][3]
Re-evaluate Your Solvent: Solvent choice is paramount as it influences reactant solubility, transition state stability, and reaction kinetics.[4][5][6] For classic multi-component reactions like the Debus-Radziszewski synthesis, polar protic solvents (e.g., ethanol, methanol) are common choices as they effectively solvate reactants like ammonium acetate.[6] However, for other variations, particularly those involving metal catalysts, polar aprotic solvents like DMF or DMSO might be superior.[6] It is crucial to consult literature for the specific reaction and consider screening a small set of diverse solvents.[6]
Check Stoichiometry and Reagent Purity: In multi-component reactions, the precise ratio of reactants is critical. For instance, in the Radziszewski synthesis, using a large excess of ammonia can help minimize the formation of oxazole byproducts.[7] Ensure the purity of your starting materials, especially aldehydes, which can be prone to oxidation.
Optimize Temperature and Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][8] Insufficient time leads to incomplete conversion, while excessive heating can promote decomposition and side-product formation.[7][9] For sluggish reactions, consider switching to a higher-boiling point solvent or exploring microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields.[2][8][9][10][11]
Q2: I'm having significant trouble purifying my final imidazole product. What are the best strategies?
Purification of imidazole derivatives can be complicated by their polarity and basicity, which can lead to issues like streaking on silica gel columns.
For Basic Imidazoles on Silica Gel: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups of a standard silica gel column, causing significant tailing.[12] To mitigate this, add a basic modifier like triethylamine or pyridine (typically 0.1-1%) to your eluent.[12] This neutralizes the acidic sites on the silica, leading to much-improved peak shape. Alternatively, consider using a different stationary phase like neutral or basic alumina.[12]
Recrystallization: This is a powerful technique for purifying solid products.[13] The key is selecting an appropriate solvent system where the compound is poorly soluble at room temperature but highly soluble when hot.[14] If your compound crashes out too quickly, leading to an impure powder, try cooling the solution more slowly or using a solvent/anti-solvent system.[14]
Acid-Base Extraction: This classic technique can be very effective for separating basic imidazoles from neutral or acidic impurities.[12] By washing an organic solution of your product with a dilute acid (e.g., HCl), the imidazole will become protonated and move into the aqueous layer.[14] The layers can then be separated, the aqueous layer basified, and the purified imidazole re-extracted into an organic solvent. Be cautious if your product has acid-sensitive functional groups.[14]
Removing High-Boiling Point Solvents: Solvents like DMF and DMSO can be difficult to remove completely.[6] A useful strategy is to dilute the reaction mixture with water or another anti-solvent to precipitate the product, which can then be collected by filtration.[6]
Q3: My reaction mixture is turning dark brown or black. What does this indicate?
Significant color change often points to decomposition of starting materials or products.
Cause: This is frequently caused by excessive heat, especially in the presence of strong bases or reactive aldehydes.[15] Some imidazole derivatives themselves can be unstable at high temperatures.
Solution: First, try reducing the reaction temperature. If the reaction requires heat, increase the temperature incrementally while closely monitoring for color change and product formation via TLC.[15] Ensure your reaction is running under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents or products are sensitive to oxidation.
Section 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common imidazole synthesis reactions.
Guide 1: The Debus-Radziszewski Synthesis
This versatile multi-component reaction combines a 1,2-dicarbonyl, an aldehyde, and ammonia (or a primary amine) to form substituted imidazoles.[9][16] While powerful, it is often plagued by low yields and side reactions.[3]
Problem: Low Yield of the Target Imidazole
A low yield in this synthesis is the most common complaint. The diagnostic process involves systematically evaluating catalysts, reaction conditions, and alternative energy sources.
Diagnostic Workflow
Caption: Troubleshooting workflow for low yields in Debus-Radziszewski synthesis.
Probable Causes & Solutions
Absence of a Catalyst: The traditional synthesis can be slow and inefficient.[2]
Solution: The introduction of a catalyst can dramatically improve yields.[2] Acid catalysts are particularly effective. Options include:
Glacial Acetic Acid: Often used in catalytic amounts.[9]
Silicotungstic Acid: Has been shown to give excellent yields (up to 94%) when used at an optimal concentration (e.g., 7.5 mol%).[3]
Boric Acid: Another effective and mild catalyst.[2]
Suboptimal Energy Input: Conventional heating at reflux can be slow and lead to thermal degradation over long reaction times.[2][9]
Solution: Microwave-assisted synthesis is a superior alternative. It provides rapid, uniform heating that can slash reaction times from hours to minutes and frequently results in cleaner reactions with higher yields.[8][9][10][11][17][18]
Incorrect Solvent Choice: The solvent must effectively dissolve all three components to facilitate the reaction.
Solution: While ethanol is a common starting point, it is not always optimal.[2] A systematic solvent screen is recommended. Consider testing ethanol, methanol, acetonitrile, DMF, or even solvent-free conditions, especially when using microwave irradiation.[3][6]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol provides a robust starting point for optimization.[9]
In a dedicated microwave reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.5-5.0 mmol).[8][9]
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).[9]
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a suitable power (e.g., 500-720 W) for 5-10 minutes.[9][17] Note: Optimization of power and time is crucial for each specific substrate.
Monitor the reaction's completion by TLC.
After cooling, add cold water to the reaction mixture to precipitate the crude product.[8][9]
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization (e.g., from ethanol).[8][9]
Guide 2: The Van Leusen Imidazole Synthesis
This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldimine, forming the imidazole ring.[19][20] The aldimine is often formed in situ from an aldehyde and a primary amine in a three-component reaction.[9][19]
Problem: Formation of Oxazole Byproduct Instead of Imidazole
A common failure mode in the three-component variant is the reaction of TosMIC with the aldehyde before the amine, leading to the formation of an oxazole.[19][21]
Probable Cause & Solution
The primary cause is the relative rate of imine formation versus the rate of TosMIC addition to the aldehyde.
Mechanism Insight: The Van Leusen synthesis is not a true multicomponent reaction; the components react stepwise.[19] The aldehyde and amine must first condense to form the aldimine. TosMIC then undergoes a base-induced cycloaddition with this imine.[19][20][22] If the imine formation is slow, the competing reaction between the aldehyde and TosMIC to form an oxazole can dominate.[19][21]
Solution: Pre-formation of the Imine.
Dissolve the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent (e.g., ethanol, methanol).[9]
Stir this mixture at room temperature for at least 30-60 minutes to allow for sufficient in situ formation of the aldimine.[9][19]
Only after this pre-stirring period should you add the TosMIC (1.0 equiv) and the base (e.g., K₂CO₃) to the reaction mixture.[9] This ensures that a high concentration of the desired imine intermediate is present for the cycloaddition step.
Data Summary: Typical Reaction Parameters
Parameter
Condition
Rationale / Comment
Reagents
Aldehyde, Primary Amine, TosMIC
The core components for the three-component synthesis.[9]
Stoichiometry
1.0 : 1.1 : 1.0
A slight excess of the amine helps drive imine formation.
Base
K₂CO₃ (Potassium Carbonate)
A common, effective base for deprotonating TosMIC.[9]
Solvent
Ethanol or Methanol
Protic solvents that work well for imine formation.[9]
Temperature
Reflux
Provides the necessary energy for the cycloaddition and elimination steps.
Key Step
Pre-stir aldehyde and amine
Crucial to favor imidazole over oxazole formation. [19]
Guide 3: Metal-Catalyzed Imidazole Synthesis
Modern methods often employ transition metals like palladium or copper to catalyze C-N bond formations, constructing the imidazole ring or functionalizing a pre-existing one.[9][11][23]
Problem: Incomplete Conversion or No Reaction in a C-N Coupling Reaction
Catalyst deactivation or suboptimal reaction setup is often the culprit in these sensitive reactions.
Diagnostic Workflow
Caption: Troubleshooting workflow for metal-catalyzed C-N coupling reactions.
Probable Causes & Solutions
Air and Moisture Sensitivity: Many palladium and copper catalysts, particularly their active forms, are sensitive to oxygen and water, which can lead to catalyst deactivation.[2]
Solution: It is imperative to run these reactions under a rigorously inert atmosphere (Nitrogen or Argon).[2] Use anhydrous, deoxygenated solvents and ensure all glassware is oven- or flame-dried.[24] A glovebox or proper Schlenk line technique is highly recommended.
Suboptimal Catalyst/Ligand Combination: The success of a cross-coupling reaction is highly dependent on the electronic and steric properties of the ligand coordinated to the metal center.
Solution: There is no "one-size-fits-all" ligand. For challenging substrates, it may be necessary to screen a panel of ligands. For palladium-catalyzed C-N coupling (Buchwald-Hartwig amination), bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, t-BuXPhos) are often highly effective.[23][24] Using pre-formed palladium precatalysts can also lead to more reproducible results.[24]
Incorrect Base Selection: The base plays a critical role, often participating in the catalytic cycle and influencing the reaction's success.
Solution: The optimal base is substrate-dependent.[2] For coupling with unprotected N-H imidazoles, a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) is often preferred.[24] For other systems, common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][24] If a reaction is failing, screening a few different bases is a worthwhile optimization step.
References
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Google AI Search.
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Derivatives. (n.d.). BenchChem.
Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1553.
Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (n.d.). BenchChem.
Technical Support Center: Purification of Imidazole Derivatives. (n.d.). BenchChem.
Jain, S., et al. (2024). View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.
Technical Support Center: Solvent Effects on Imidazole Synthesis. (n.d.). BenchChem.
EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. (n.d.). Rasayan Journal of Chemistry.
Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal.
Imidazole Ring Formation Reactions: A Technical Support Center. (n.d.). BenchChem.
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). PMC.
Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). BenchChem.
Van Leusen reaction. (n.d.). Wikipedia.
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024, June 26). Oriental Journal of Chemistry.
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025, September 5). MDPI.
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica.
Technical Support Center: Optimizing Imidazole Derivative Synthesis. (n.d.). BenchChem.
Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (n.d.). BenchChem.
Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. (2021, July 1). Taylor & Francis.
Van Leusen Reaction. (n.d.). Organic Chemistry Portal.
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2026, January 24). ResearchGate.
Mechanism of van Leusen imidazole synthesis. (n.d.). ResearchGate.
Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
Troubleshooting low yield in the synthesis of 2-butyl-imidazole. (n.d.). BenchChem.
Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (n.d.). Google Patents.
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). ijprajournal.
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025, March 15). ijarsct.
Direct C–N Coupling of Imidazoles and Benzylic Compounds via Iron-Catalyzed Oxidative Activation of C–H Bonds. (2011, July 29). The Journal of Organic Chemistry - ACS Publications.
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
C−N coupling of imidazoles with phenylboronic acids. (n.d.). ResearchGate.
An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. (2024, October 22). RSC Publishing.
Studies on Wallach's imidazole synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
271 questions with answers in IMIDAZOLES. (n.d.). Science topic - ResearchGate.
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.Org.
DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. (2024, October 24). PDF.
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Unknown Source.
Technical Support Center: Purification of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. This document provid...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. This document provides in-depth troubleshooting advice and frequently asked questions to navigate common purification hurdles, ensuring the attainment of highly pure material for subsequent applications.
Introduction
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The presence of a basic imidazole ring and a ketone functionality can present unique challenges during purification. This guide synthesizes established purification principles for imidazole derivatives to provide a logical and experience-driven approach to overcoming these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone in a question-and-answer format.
Q1: I'm observing significant peak tailing during silica gel column chromatography of my compound. What is the cause and how can I resolve this?
A1: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.[2] This leads to a portion of the molecules being retained longer, resulting in asymmetrical peaks.
Solutions:
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent.[1] Triethylamine (Et3N) or pyridine at a concentration of 0.1-1% (v/v) can neutralize the acidic sites on the silica, leading to more symmetrical peaks.[1]
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For less polar compounds, reverse-phase (C18) chromatography may also be a viable option.[2]
Q2: My crude product is a complex mixture, and I'm struggling to separate the target compound from closely related impurities. What's the best approach?
A2: The synthesis of substituted imidazoles can often lead to regioisomers and other byproducts with similar polarities to the desired product, making separation by chromatography challenging.[3]
Recommended Strategy:
Acid-Base Extraction: Leverage the basicity of the imidazole ring. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with an aqueous acid solution (e.g., 1M HCl). Your target compound should move into the aqueous layer as a protonated salt, leaving non-basic impurities in the organic layer.[4] Subsequently, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to precipitate your purified compound, which can then be extracted back into an organic solvent.[4][5]
Recrystallization: This is an excellent technique for a final purification step to obtain highly pure material.[6] Experiment with different solvent systems to find one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for imidazole derivatives include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[6][7]
Combined Approach: Often, a combination of techniques is most effective. An initial acid-base extraction to remove gross impurities followed by column chromatography and/or recrystallization can yield a product of high purity.
Q3: I'm experiencing low recovery after column chromatography. Where could my product be going?
A3: Low recovery can be attributed to several factors when dealing with basic imidazole derivatives.
Potential Causes and Solutions:
Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel.[2] This is more likely if your compound is highly basic.
Solution: As with tailing, adding a basic modifier to the eluent or switching to a neutral stationary phase like alumina can mitigate this issue.[2]
Product Instability: The compound might be degrading on the silica gel.
Solution: Before committing to a large-scale column, perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear.[2] If degradation is observed, a different stationary phase should be used.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too fast.
Troubleshooting Steps:
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Use a More Dilute Solution: Add more solvent to the hot solution to ensure the compound is fully dissolved before cooling.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Change the Solvent System: If the above methods fail, you may need to find a different recrystallization solvent or solvent mixture.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone?
A: The impurities will depend on the synthetic route. For instance, in a Debus-Radziszewski type synthesis, which involves the condensation of a dicarbonyl, an aldehyde, and an amine/ammonia, potential impurities could include unreacted starting materials, partially reacted intermediates, and regioisomers.[8][9] If the synthesis involves N-methylation as a final step, you might have the unmethylated precursor as an impurity.
Q: What is a good starting point for a solvent system for column chromatography?
A: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) first. For more polar imidazole derivatives, a system of dichloromethane and methanol might be more appropriate.[2] Remember to consider adding a basic modifier like triethylamine to prevent peak tailing.[1]
Q: How should I store the purified 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone?
Data Summary Table
Purification Technique
Primary Application
Potential Challenges
Key Optimization Parameters
Column Chromatography (Silica Gel)
Separation of complex mixtures with varying polarities.[1]
Emulsion formation, product must be stable to pH changes.
Choice of acid and base, number of extractions.
Column Chromatography (Alumina)
Purification of basic compounds sensitive to acidic conditions.
Lower resolving power than silica for some compounds.
Activity of alumina (I, II, or III), eluent system.
Experimental Protocols
General Protocol for Acid-Base Extraction
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl(aq).
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
Drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with 1M HCl(aq) two more times, combining all aqueous extracts.
Cool the combined aqueous extracts in an ice bath and slowly add a saturated solution of NaHCO3(aq) or 1M NaOH(aq) until the solution is basic (check with pH paper) and a precipitate forms.
Extract the aqueous layer with three portions of ethyl acetate.
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified product.
General Protocol for Recrystallization
In a flask, add the crude solid and a minimal amount of a suitable solvent (e.g., ethanol).
Heat the mixture with stirring until the solid completely dissolves.
If the solution is colored by impurities, activated carbon can be added and the hot solution filtered.[1]
Allow the solution to cool slowly to room temperature.
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Technical Support Center: Optimizing HPLC Separation of Imidazole Isomers
Welcome to the Technical Support Center for the chromatographic separation of imidazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chromatographic separation of imidazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) of these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.
Imidazole and its derivatives are amphoteric, meaning they can act as both weak acids and weak bases, with a pKa of the conjugate acid around 7 and the pKa of the N-1 proton around 14.5.[1][2] This dual nature, combined with the often subtle structural differences between isomers (be it positional, regio-, or stereoisomers), makes their separation by HPLC a significant challenge. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategy and setup for separating imidazole isomers.
Q1: What are the primary HPLC modes for separating imidazole isomers, and how do I choose the right one?
A1: The choice of HPLC mode is critical and depends on the nature of the isomers (achiral vs. chiral) and their polarity. The three primary modes are:
Reversed-Phase (RP) HPLC: This is the most common starting point for many imidazole derivatives, especially those with some degree of hydrophobicity. However, the basic imidazole ring often requires mobile phase modifications for good peak shape and retention.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC): Because many simple imidazole isomers are quite polar, HILIC is an excellent alternative to reversed-phase.[4][5] In HILIC, a polar stationary phase (like silica or a diol-based phase) is used with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] This mode promotes the retention of polar analytes that are poorly retained in RP-HPLC.
Chiral Chromatography: For separating enantiomers (mirror-image stereoisomers), a chiral stationary phase (CSP) is mandatory.[8][9] These separations can be performed in normal-phase, polar organic, or reversed-phase modes, depending on the specific CSP and the analytes.[10]
Decision Workflow:
Caption: Decision workflow for selecting the appropriate HPLC mode.
Q2: How does mobile phase pH affect the separation of imidazole isomers?
A2: Mobile phase pH is arguably the most critical parameter in the separation of imidazole isomers in reversed-phase HPLC.[11] Imidazole has a pKa of its conjugate acid of approximately 7.0.[1][2]
At pH < 5: The imidazole ring is predominantly protonated (positively charged). This reduces its hydrophobicity, leading to poor retention on a C18 column unless an ion-pairing agent is used.
At pH > 9: The imidazole ring is in its neutral form. This increases its hydrophobicity and retention on an RP column. However, operating at high pH can degrade traditional silica-based columns.[3]
Around pH 7: The imidazole exists as a mixture of protonated and neutral forms. This can lead to broad, distorted peaks as the analyte interacts with the stationary phase in two different states.
Expert Recommendation: For reproducible results, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[12] For imidazoles, this means working at a pH below 5 or above 9. Given the limitations of silica columns, a pH between 2.5 and 4.0 is often a good starting point, usually in combination with an ion-pairing agent to achieve retention.[13] If high pH is necessary, a hybrid or ethylene-bridged silica column rated for high pH stability is required.
Q3: What is a chiral stationary phase and which ones are effective for imidazole enantiomers?
A3: A chiral stationary phase (CSP) is a column packing material that is itself chiral. It allows for the differential interaction with the two enantiomers of a chiral analyte, leading to their separation. For imidazole-based antifungal agents and other chiral derivatives, polysaccharide-based CSPs are highly effective.[8][14]
These columns can be used in various modes (normal-phase, reversed-phase, polar organic), and screening different mobile phases is crucial for finding the optimal separation conditions.[10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My imidazole isomers are co-eluting or have very poor resolution in Reversed-Phase HPLC.
Probable Cause
Recommended Solution & Scientific Rationale
Suboptimal Mobile Phase Polarity
Solution: Perform a gradient elution from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile or methanol in water/buffer). This will help determine the approximate organic content needed for elution.[15] From there, you can develop a shallow gradient or an optimized isocratic method in that range.[3] Rationale: Isomers, while similar, have slight differences in polarity. A gradient helps to exploit these small differences, separating compounds that might co-elute under isocratic conditions.
Incorrect Mobile Phase pH
Solution: Adjust the mobile phase pH. If your isomers have different pKa values, controlling the pH can dramatically alter their relative retention times. Try a buffered mobile phase at pH 3.0 (e.g., using phosphate or formate buffer) and compare it to a run at a higher pH (e.g., pH 9.0 using an ammonium bicarbonate buffer on a pH-stable column).[3][13] Rationale: The pKa of an imidazole can be influenced by adjacent functional groups. If isomers have different pKa values, setting the mobile phase pH between these values will ionize one isomer more than the other, creating a significant difference in hydrophobicity and improving separation.[11]
Insufficient Retention
Solution: Introduce an anionic ion-pairing reagent to the mobile phase. Common choices include perfluorinated carboxylic acids (e.g., 0.1% trifluoroacetic acid - TFA) or alkyl sulfonates (e.g., 5-10 mM 1-octanesulfonic acid).[4][16] Rationale: At low pH, the imidazole is protonated (cationic). The hydrophobic tail of the ion-pairing reagent adsorbs onto the C18 stationary phase, while its anionic head group forms an ion pair with the cationic imidazole analyte. This complex is much more hydrophobic than the analyte alone, leading to increased retention and often improved selectivity.[17]
Inappropriate Stationary Phase
Solution: Switch to a different stationary phase. If a standard C18 column fails, try a Phenyl-Hexyl column.[3][18] Rationale: Phenyl-based stationary phases offer alternative selectivity through π-π interactions with the aromatic imidazole ring. This can resolve isomers that are inseparable based on hydrophobicity alone.
Problem 2: I am observing severe peak tailing for my imidazole analytes.
Peak tailing is a common issue with basic compounds like imidazoles, often caused by strong, unwanted interactions with the stationary phase.[12][19]
Probable Cause
Recommended Solution & Scientific Rationale
Secondary Silanol Interactions
Solution 1: Add a basic competitor to the mobile phase. A small amount of diethylamine (DEA) or triethylamine (TEA) (e.g., 0.05-0.1%) can significantly improve peak shape.[3] Rationale: Residual silanol groups (Si-OH) on the silica surface of the stationary phase are acidic and can become deprotonated (SiO-), creating active sites that strongly and non-specifically bind with protonated basic analytes like imidazole. This leads to peak tailing.[19] The added amine modifier acts as a competitor, binding to these active sites and "masking" them from the analyte. Solution 2: Use a modern, end-capped, high-purity silica column. These columns are designed to have a minimal number of accessible silanol groups, thereby reducing the potential for these unwanted secondary interactions.
Column Overload
Solution: Reduce the injection volume or dilute the sample.[3][20] Rationale: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of the analyte band as it enters the column, which manifests as peak tailing or fronting.
Mismatched Sample Solvent
Solution: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.[12] Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, the analyte band will not focus properly at the head of the column. This causes band broadening and can lead to distorted peak shapes.
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for diagnosing the cause of peak tailing.
Experimental Protocols
Protocol 1: General Purpose Screening Method for Achiral Imidazole Isomers (Reversed-Phase)
This protocol provides a robust starting point for developing a separation method for regioisomers or other achiral imidazole isomers.
Column Selection: Use a modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid.
Mobile Phase B: Acetonitrile.
Filter all mobile phases through a 0.45 µm filter.[21]
Sample Preparation: Dissolve the imidazole isomer mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[3]
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detector at a wavelength where isomers have strong absorbance (e.g., 220 nm).[8]
Injection Volume: 5 µL.
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Analysis: Evaluate the resulting chromatogram for resolution. If resolution is poor but some separation is observed, optimize by creating a shallower gradient around the elution time of the isomers. If peak shape is poor, consider adding an ion-pairing agent or switching to a HILIC method.
Protocol 2: Chiral Separation Screening for Imidazole Enantiomers
This protocol outlines a screening approach using a popular polysaccharide-based chiral stationary phase.
Column Selection: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm).
Mobile Phase Systems (Normal Phase):
System 1: Hexane / 2-Propanol (IPA) (90:10, v/v)
System 2: Hexane / Ethanol (EtOH) (85:15, v/v)
Additive: Add 0.1% Diethylamine (DEA) to each mobile phase to improve the peak shape of basic analytes.[8]
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 0.5-1.0 mg/mL.
Equilibrate the column with the first mobile phase system for at least 30 minutes.
Inject the sample and monitor the chromatogram.
If separation is not achieved, switch to the next mobile phase system, ensuring the column is thoroughly equilibrated before the next injection.
Optimization: Once partial separation is observed, optimize the ratio of hexane to alcohol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention and potentially improve resolution.[8]
References
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024).
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777–784.
BenchChem Technical Support Team. (2025). Technical Support Center: Separation of Imidazole Regioisomers. Benchchem.
Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (n.d.).
Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI.
Technical Support Center: Scaling Up the Synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. Imidazole derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. Imidazole derivatives are a critical class of heterocyclic compounds found in numerous pharmaceuticals and natural products due to their wide range of biological activities.[1] This document provides practical troubleshooting advice and answers to frequently asked questions to address challenges that may arise during the transition from laboratory-scale to larger-scale production. The guidance provided herein is based on established synthetic methodologies and principles of process chemistry to ensure a robust and efficient scale-up process.[2][3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
Incomplete reaction: This could be due to insufficient reaction time, non-optimal temperature, or poor mixing.
Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Ensure vigorous stirring, especially in heterogeneous mixtures, to improve mass transfer.[5] The reaction temperature is critical; too low may lead to an incomplete reaction, while too high can cause degradation.[6]
Purity of starting materials: Impurities in reactants can lead to side reactions and inhibit the desired transformation.
Verify reactant purity: Use analytical techniques like NMR or GC-MS to confirm the purity of all starting materials before use.[6][7]
Incorrect stoichiometry: An improper molar ratio of reactants can limit the yield.
Carefully control stoichiometry: Precisely measure all reactants. For imidazole syntheses, the molar ratios of the components are crucial for driving the reaction to completion.[6]
Formation of Impurities or Byproducts
Side reactions: Competing reaction pathways can be promoted by localized high temperatures (hot spots) or prolonged reaction times.
Improve heat transfer and reaction control: On a larger scale, heat dissipation is less efficient.[2] Use a reactor with good heat transfer capabilities and consider controlled addition of reagents to manage exothermic events.[5] Design of Experiments (DoE) can help identify robust operating ranges for temperature and addition rates.[2]
Presence of isomeric impurities: For some imidazole syntheses, the formation of regioisomers is possible.
Characterize impurities: Isolate and identify the structure of the impurity to understand its formation mechanism. Adjusting reaction conditions such as solvent and temperature can sometimes control isomer formation.[5]
Changes in impurity profiles during scale-up: New impurities may appear at a larger scale that were not observed in the lab.
Re-evaluate the impurity profile: Even with a clean lab-scale synthesis, commercial batches may show new side reactions due to thermal gradients or longer reaction times.[2]
Difficulties in Product Isolation and Purification
Product is impure after initial work-up: Inefficient removal of starting materials or byproducts.
Optimize purification method: Recrystallization from a suitable solvent system is often effective for crystalline solids. For persistent impurities, column chromatography may be necessary.[5]
Product oiling out during crystallization: The product separates as an oil instead of a solid.
Adjust crystallization conditions: Modify the solvent system, cooling rate, or introduce seeding crystals to promote proper crystallization.
Challenges in handling and transferring materials: Physical properties of reactants or products may pose challenges at scale.
Use appropriate equipment: Employ reactors with bottom-discharge valves and metered addition pumps for safe and efficient handling of large quantities.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted imidazoles like 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone?
A1: Several methods exist for synthesizing substituted imidazoles. Multi-component reactions (MCRs) are highly efficient for creating molecular complexity in a single step.[8] The Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, is a foundational method for preparing 2,4,5-trisubstituted imidazoles.[8] Other modern approaches include copper-mediated oxidative C-H functionalization and various catalytic systems that offer mild reaction conditions and the use of readily available starting materials.[9]
Q2: How can I monitor the progress of the reaction effectively during scale-up?
A2: Regular monitoring is crucial for a successful scale-up. Thin Layer Chromatography (TLC) is a quick and simple method for qualitative analysis of the reaction mixture.[4] For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.[6] It allows for the accurate determination of the consumption of starting materials and the formation of the product and any byproducts.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Scaling up introduces new safety challenges.[2][3] Key considerations include:
Thermal Hazards: Many reactions are exothermic. The reduced surface-area-to-volume ratio in large reactors can lead to poor heat dissipation and potential thermal runaway.[2] A thorough thermal hazard assessment is essential.
Reagent Handling: Handling large quantities of chemicals requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods or closed-transfer systems.
Pressure Build-up: Some reactions may evolve gas, leading to pressure build-up in a closed system. Ensure reactors are properly vented.
Waste Disposal: Large-scale synthesis generates significant waste. Plan for proper handling and disposal of all waste streams in accordance with environmental regulations.
Q4: What analytical techniques are recommended for final product characterization and quality control?
A4: A comprehensive analytical approach is necessary to ensure the identity, purity, and quality of the final product.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any major impurities.[6][7]
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is a powerful tool for identifying the molecular weight of the product and profiling impurities.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.[7]
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying any impurities.
Experimental Protocol: A General Scaled-Up Synthesis Approach
This protocol outlines a general procedure for the synthesis of a substituted imidazole, which can be adapted for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. Note: This is a representative workflow and may require optimization based on the specific reaction and available equipment.
Synthetic Pathway Visualization
Caption: General workflow for the scaled-up synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
Step-by-Step Methodology
Reactant Preparation and Charging the Reactor:
Ensure all glassware and the reactor are clean and dry.
Charge the reactor with the appropriate solvent and initiate stirring.
Prepare solutions of the starting materials (e.g., the dicarbonyl compound, aldehyde, and amine source) in a suitable solvent.
Reaction Execution:
Bring the reactor contents to the desired temperature.
Add the reactant solutions to the reactor in a controlled manner, either dropwise or via a syringe pump, to manage any exotherms.
Maintain the reaction temperature and continue stirring for the predetermined reaction time.
Reaction Monitoring:
Periodically take aliquots from the reaction mixture to monitor its progress by TLC or HPLC until the starting materials are consumed.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by adding water or an appropriate aqueous solution.
If necessary, adjust the pH of the aqueous layer.
Extract the product into a suitable organic solvent.
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
Remove the solvent under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[5]
Combine the fractions containing the pure product and remove the solvent.
Dry the purified product under vacuum to a constant weight.
References
A Simple and Concise Route for the Synthesis of Highly Substituted Imidazole Derivatives via Copper-Mediated Oxidative C–H Functionalization. (n.d.). National Center for Biotechnology Information. [Link]
Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026). IOSR Journal of Applied Chemistry. [Link]
Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry. [Link]
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. (2012). ACS Publications. [Link]
Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris. [Link]
Synthesis of Substituted Imidazoles via Organocatalysis. (2004). ACS Publications. [Link]
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Elsevier. [Link]
1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]
Technical Support Center: A Troubleshooting Guide for the Van Leusen Imidazole Synthesis
Welcome to the technical support center for the Van Leusen imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to constr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Van Leusen imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct imidazole scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this synthesis, ensuring a higher success rate in your experiments.
Introduction to the Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a versatile and widely used method for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1][2] The reaction typically involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an aldimine under basic conditions.[2][3] A popular and practical variation is the Van Leusen three-component reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine.[2] This one-pot procedure simplifies the experimental setup and is highly valued for its efficiency in creating molecular diversity.[4][5]
The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-carbon, an isocyanide group, and a tosyl group that acts as an excellent leaving group.[6][7] The general mechanism proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the imine, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Van Leusen imidazole synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of my desired imidazole, or the reaction does not seem to be proceeding at all. What are the potential causes and how can I troubleshoot this?
A: Low to no product formation is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Causality & Solutions:
Inefficient Imine Formation: The cornerstone of a successful Van Leusen synthesis is the efficient formation of the aldimine intermediate. If the imine is not formed in sufficient quantities, the subsequent cycloaddition with TosMIC will be sluggish.
Troubleshooting Steps:
Pre-formation of the Imine: Instead of a one-pot, three-component reaction, try pre-forming the imine by stirring the aldehyde and amine together in a suitable solvent (e.g., methanol or ethanol) for 30-60 minutes before adding the TosMIC and base.[8] You can monitor the imine formation by TLC or ¹H NMR.
Water Removal: While the Van Leusen reaction is known to be tolerant of water, in some cases, the water generated during imine formation can hinder the reaction.[2] The use of molecular sieves during imine formation can be beneficial.[9]
Acid Catalysis for Imine Formation: A catalytic amount of a mild acid, such as acetic acid, can be added during the imine formation step to accelerate the reaction.[9]
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the deprotonation of TosMIC and for facilitating the cycloaddition and elimination steps.
Troubleshooting Steps:
Base Strength: Potassium carbonate (K₂CO₃) is a commonly used base and is often effective.[3] However, for less reactive substrates, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[10][11]
Solvent Polarity: Polar aprotic solvents like DMF or DMSO are often good choices as they can effectively dissolve the reactants and stabilize charged intermediates.[3][12] For some substrates, polar protic solvents like methanol or ethanol can also be used.[3] It is recommended to perform a small-scale screen of different solvent and base combinations to find the optimal conditions for your specific substrates.
Poor Quality or Decomposed TosMIC Reagent: TosMIC is a stable solid at room temperature, but it can degrade over time, especially if not stored properly.[1][6]
Troubleshooting Steps:
Check the Quality: Ensure you are using high-purity TosMIC. The presence of impurities can inhibit the reaction.
Proper Storage: TosMIC should be stored in a cool, dry place, away from moisture.[13]
Use Fresh Reagent: If you suspect your TosMIC has degraded, it is best to use a fresh batch.
Steric Hindrance: Highly substituted or sterically hindered aldehydes, amines, or TosMIC derivatives can lead to lower yields due to slower reaction rates.[14]
Troubleshooting Steps:
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates. Microwave-assisted synthesis can be particularly effective in this regard.[3][8]
Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC.
Issue 2: Formation of Oxazole Byproduct
Q: I am observing a significant amount of an oxazole byproduct in my reaction mixture. How can I suppress its formation and favor the desired imidazole product?
A: The formation of a 5-substituted oxazole is a known competing side reaction in the Van Leusen synthesis.[2][8] This occurs when TosMIC reacts directly with the aldehyde before the imine is formed.[2]
Causality & Solutions:
Simultaneous Addition of Reactants: Adding the aldehyde, amine, and TosMIC all at once in a three-component reaction can lead to the competitive reaction between the aldehyde and TosMIC.[14]
Troubleshooting Steps:
Stepwise Addition: The most effective way to prevent oxazole formation is to ensure the complete formation of the aldimine before introducing TosMIC.[8][14] First, react the aldehyde and amine to form the imine, and only then add the TosMIC and base.[14]
Monitor Imine Formation: Use TLC to confirm the consumption of the aldehyde and the formation of the imine before proceeding with the addition of TosMIC.
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my imidazole product. What are the common impurities and what purification strategies can I employ?
A: Purification of imidazole derivatives can sometimes be challenging due to the presence of unreacted starting materials, byproducts, and the basic nature of the imidazole ring.
Causality & Solutions:
Common Impurities:
Unreacted TosMIC or its decomposition products.
p-Toluenesulfinic acid (a byproduct of the reaction).
Unreacted aldehyde or amine.
Oxazole byproduct.
Purification Strategies:
Aqueous Work-up: A standard aqueous work-up is often the first step in purification.[15] This can help remove water-soluble impurities like p-toluenesulfinic acid salts.
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification.[8]
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The imidazole product will be protonated and move into the aqueous layer.
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified imidazole.
Extract the product back into an organic solvent, dry, and concentrate.
Column Chromatography: Silica gel column chromatography is a common method for purifying imidazoles.[15][16] A solvent system of hexane/ethyl acetate or dichloromethane/methanol is often effective. The polarity can be adjusted based on the specific product.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[15]
Experimental Protocol: A General Procedure for the Van Leusen Three-Component Imidazole Synthesis
This protocol provides a general, step-by-step methodology for the synthesis of a 1,5-disubstituted imidazole via the in-situ formation of an aldimine.
Materials:
Aldehyde (1.0 equiv)
Primary amine (1.1 equiv)
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Methanol (or another suitable solvent)
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
Imine Formation:
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 equiv) and the primary amine (1.1 equiv).
Add methanol to dissolve the reactants (a concentration of 0.2-0.5 M is a good starting point).
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC, observing the consumption of the aldehyde.
Cycloaddition:
To the reaction mixture containing the in-situ formed imine, add TosMIC (1.0 equiv) and potassium carbonate (2.0 equiv).
Attach a reflux condenser to the flask.
Heat the reaction mixture to reflux (for methanol, this is approximately 65 °C).
Reaction Monitoring:
Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The imidazole product is usually more polar than the starting materials.
Work-up and Purification:
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure.
To the residue, add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation
Parameter
Typical Range/Value
Notes
Reaction Time
2 - 24 hours
Highly dependent on substrates and temperature.
Temperature
Room temperature to reflux
Higher temperatures may be needed for less reactive substrates.
Yield
40 - 95%
Yields vary significantly based on the steric and electronic properties of the reactants.
Equivalents of Amine
1.0 - 1.2
A slight excess of the amine is often used to ensure complete imine formation.
Equivalents of Base
1.5 - 3.0
An excess of base is required to deprotonate TosMIC and facilitate the elimination step.
Visualizations
Reaction Mechanism
Caption: General workflow of the Van Leusen three-component imidazole synthesis.
Troubleshooting Workflow
Caption: A logical flow for troubleshooting common issues in the Van Leusen synthesis.
enhancing the purity of synthesized imidazole derivatives
Welcome to the Imidazole Synthesis & Purification Technical Support Center . This diagnostic hub is engineered for researchers and drug development professionals seeking advanced troubleshooting strategies for multicompo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Imidazole Synthesis & Purification Technical Support Center . This diagnostic hub is engineered for researchers and drug development professionals seeking advanced troubleshooting strategies for multicomponent reactions (MCRs), regioisomer resolution, and high-purity isolation of imidazole pharmacophores.
Q: I am observing significant oxazole side-product formation during my Van Leusen synthesis. How do I suppress this?Causality: The Van Leusen reaction relies on the cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine. If the aldehyde and primary amine have not fully condensed to form the imine, TosMIC will react directly with the unreacted aldehyde. This kinetic competition heavily favors the formation of an oxazole byproduct[1].
Solution: Enforce a strict sequential two-step, one-pot methodology. Allow the aldehyde and primary amine to stir for 30–60 minutes to ensure complete in situ imine formation before introducing TosMIC and the base. This completely cuts off the oxazole pathway[1].
Q: My Debus-Radziszewski synthesis yields a dark, resinous tar, and vacuum distillation causes further degradation. How can I isolate the pure imidazole?Causality: The classical condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia often requires high temperatures, leading to polymerization and "pitch" formation. Attempting vacuum distillation at temperatures >160°C exacerbates this resinification[2].
Solution: Abandon high-temperature distillation. Instead, exploit the intrinsic basicity of the imidazole core (pKa ~7.0) using an acid-base extraction protocol. Protonating the imidazole makes it water-soluble, allowing you to wash away non-basic tars and unreacted starting materials with an organic solvent before basifying the aqueous layer to precipitate the pure product[1].
Q: How can I prevent the competitive formation of 2,4,5-trisubstituted imidazoles when aiming for 1,2,4,5-tetrasubstituted derivatives?Causality: In a four-component reaction (4-MCR) involving a diketone, aldehyde, primary amine, and ammonium acetate, the ammonia (generated from ammonium acetate) can kinetically outcompete the primary amine, leading to the trisubstituted byproduct[3].
Solution: Catalyst selection is paramount. Utilizing solid-supported fluoroboric acid (HBF₄-SiO₂) or specific metal tetrafluoroborates (like Zn(BF₄)₂) drives selectivity toward the tetrasubstituted imidazole by modulating the condensation kinetics[3]. Alternatively, use a sequential addition where the imine is formed first, limiting the availability of free aldehyde to react with ammonia[4].
Module 2: Regioselectivity & Isomer Resolution
Q: When using unsymmetrical dicarbonyls or N-alkylation, I get a mixture of 1,4- and 1,5-disubstituted regioisomers. How can I resolve this without chromatography?Causality: Regioselectivity is dictated by the tautomeric equilibrium of the intermediates and steric hindrance during cyclization/alkylation, which typically favors the less sterically hindered 1,4-isomer[5]. Traditional silica gel chromatography is often inefficient due to the nearly identical polarities of the isomers.
Solution: Utilize selective salt precipitation. Because the regioisomers possess slightly different basicities (due to electronic and steric variations around the nitrogen atoms), treating the mixture with a controlled stoichiometry of a strong acid in an organic solvent will selectively precipitate the salt of one regioisomer while the other remains soluble[6].
Module 3: Quantitative Data Matrix
To optimize your purification strategy, consult the following performance metrics for standard imidazole isolation techniques:
This protocol leverages microwave irradiation for rapid cyclization[7] combined with a self-validating acid-base purification workflow[1].
Condensation: In a microwave vessel, combine the 1,2-dicarbonyl (1 mmol), aldehyde (1 mmol), and ammonium acetate (5 mmol) in ethanol. Add a catalytic amount of CuFe₂O₄.
Cyclization: Irradiate at 720 W for 5–7 minutes.
Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot confirms reaction completion.
Solubilization & Protonation: Remove the solvent under reduced pressure. Suspend the crude residue in ethyl acetate (20 mL) and add 1M HCl (20 mL). Stir vigorously for 10 minutes.
Validation Checkpoint: Test the aqueous layer; pH must be < 2 to ensure complete protonation of the imidazole.
Phase Separation: Separate the layers. Discard the dark organic layer (containing tars and non-basic impurities). Wash the aqueous layer once more with ethyl acetate (10 mL).
Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches > 9.
Validation Checkpoint: A dense, off-white to pale yellow precipitate should immediately form upon reaching basicity.
Polish: Filter the solid, wash with ice-cold water, and recrystallize from aqueous ethanol to achieve >98% purity.
Self-validating workflow for the synthesis and purification of imidazole derivatives.
Protocol B: Regioisomer Resolution via Selective Precipitation
This protocol isolates specific regioisomers by exploiting basicity differentials[6].
Dissolution: Dissolve the crude mixture of 1,4- and 1,5-disubstituted imidazoles (10 mmol) in a minimal amount of N,N-dimethylacetamide or ethyl acetate (approx. 15 mL) under nitrogen at 0°C.
Controlled Acid Addition: Slowly add a stoichiometric amount of a strong anhydrous acid (e.g., HCl gas or a standardized acid solution in ether) dropwise over 30 minutes.
Validation Checkpoint: Localized cloudiness should appear and persist, indicating the formation of the less basic regioisomer's salt.
Equilibration: Allow the mixture to warm to room temperature and stir for 2–4 hours to ensure complete precipitation of the target salt.
Separation: Vacuum filter the precipitate. The filtrate contains the stronger base (protonated and soluble), while the filter cake contains the weaker base salt.
Validation Checkpoint: Perform ¹H NMR on a neutralized aliquot of the filter cake. The diagnostic singlet of the imidazole backbone proton should indicate >95% enrichment of the target isomer.
Regioselective purification leveraging basicity differentials to isolate specific imidazole isomers.
References
"Technical Support Center: Optimizing Imidazole Deriv
"SU1747442A1 - Method of imidazole synthesis", Google P
"Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles", Green Chemistry (RSC Publishing).
"Development of a Regioselective N-Methylation of (Benz)
"US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation", Google P
"A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a C
Technical Support Center: Optimization of Microwave-Assisted Imidazole Synthesis
Welcome to the Advanced Technical Support Center for heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the microwave-assisted synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the microwave-assisted synthesis of highly substituted imidazoles.
By transitioning from conventional thermal heating to microwave (MW) dielectric heating, laboratories can reduce reaction times from hours to mere minutes while significantly improving yields[1][2]. However, mastering this technique requires a deep understanding of dielectric coupling, pressure dynamics, and multi-component reaction (MCR) stoichiometry.
Mechanistic Grounding: The Dielectric Advantage
The most reliable pathway for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction , a multi-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source (typically ammonium acetate)[3][4].
The Causality of Microwave Acceleration:
Under conventional convective heating (e.g., an oil bath), energy transfer is limited by the thermal conductivity of the vessel and the solvent, often requiring 12 to 24 hours to reach completion[2][5]. Microwave irradiation bypasses this limitation through dielectric heating . The oscillating electromagnetic field directly couples with the highly polar intermediates of the reaction—specifically the diimine intermediate formed from the dicarbonyl and ammonia[3]. This localized superheating drastically lowers the activation energy barrier for the final cyclization step, driving the reaction to completion in 5 to 15 minutes while suppressing thermal degradation side-products[1][6].
Workflow for microwave-assisted Debus-Radziszewski imidazole synthesis.
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each step includes a physical or chemical checkpoint to verify the reaction trajectory before proceeding.
Stoichiometric Loading: In a microwave-safe reaction vessel, combine the benzil, aldehyde, and ammonium acetate. Causality for excess: Ammonium acetate decomposes into ammonia gas and acetic acid. A 5-fold excess is required to maintain the forward equilibrium of the diimine condensation against the volatility of ammonia under microwave conditions[4].
Catalyst Integration: Add the chosen catalyst and homogenize the mixture using a vortex mixer.
Validation Checkpoint 1: The mixture should appear as a uniform, finely dispersed powder. Clumping indicates trapped moisture, which will cause uneven dielectric heating.
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Program a stepped heating ramp: 80°C for 2 minutes, followed by a ramp to 150°C at 180W-400W for 10 minutes[5][6].
Validation Checkpoint 2 (In-Process): Monitor the internal pressure profile. The pressure should rise steadily and plateau. A sudden, exponential spike indicates a runaway exothermic decomposition; the reactor must be programmed to auto-vent or abort if pressure exceeds safe limits[2].
Quenching & Precipitation: Allow the vessel to cool to room temperature. Pour the crude mixture into 50 mL of ice-cold distilled water and stir vigorously.
Validation Checkpoint 3: A sudden drop in the dielectric constant of the medium forces the hydrophobic trisubstituted imidazole to crash out as a solid precipitate[4]. If the solution remains an emulsion, the cyclization is incomplete.
Purification: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from hot ethanol. Confirm purity via TLC (Hexane:EtOAc 7:3) and melting point analysis[5].
Troubleshooting & FAQs
This section addresses specific failure modes encountered during MW-assisted imidazole synthesis.
Q1: My reaction yields are consistently below 50%, and TLC shows unreacted benzil and aldehyde. How do I optimize conversion?A1: Low yields in solvent-free MW synthesis usually stem from poor initial dielectric coupling.
Causality: If the starting materials are highly crystalline and dry, their dipole moments are restricted, meaning they cannot efficiently absorb microwave energy to melt and initiate the reaction.
Solution: Add a highly polar, microwave-transparent "primer" to jumpstart the heating. A few drops of glacial acetic acid[4] or a catalytic amount of an ionic liquid (e.g.,[HeMIM]BF4) will rapidly absorb the microwave energy, transferring heat to the crystalline reagents and melting them into a reactive phase[1]. Ensure your vessel is perfectly sealed; escaping NH3 gas will halt the reaction[4].
Q2: The microwave vessel frequently over-pressurizes, causing the system to abort the run. What is causing this and how can it be prevented?A2:
Causality: The Debus-Radziszewski reaction generates water as a condensation byproduct, and the ammonium acetate decomposes into ammonia gas[3][4]. In a sealed vessel, the rapid flash-heating of these volatiles creates a massive vapor pressure spike.
Solution: Do not use maximum power immediately. Implement a stepped heating ramp to allow the initial condensation to occur slowly. Alternatively, utilize expandable reaction vessels with a piston action; these accommodate the volume expansion of the gases without venting the crucial ammonia required for the reaction[2].
Q3: I am getting a complex mixture of side products (e.g., Knoevenagel condensation products) instead of the pure imidazole. How do I improve regioselectivity?A3:
Causality: Uneven heating (hot spots) or highly electron-withdrawing/donating substituents on the aldehyde can alter the reaction kinetics, allowing competing pathways to outpace the imidazole cyclization[6].
Solution: Switch to a dual-function heterogeneous catalyst. For instance, SnO2 Quantum Dots[7] or magnetic Fe3O4@SiO2–imid–PMAn nanospheres[8] provide uniform nucleation sites that stabilize the diimine intermediate, effectively funneling the reaction down the correct thermodynamic pathway and preventing thermal runaway.
Diagnostic logic tree for resolving low yields in microwave-assisted synthesis.
Quantitative Optimization Data
The following table summarizes the performance metrics of various optimization strategies compared to conventional thermal heating. This data allows researchers to select the appropriate catalyst and conditions based on their specific equipment constraints.
Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles.ResearchGate.
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.Oriental Journal of Chemistry.
SnO2 Quantum Dots as Dual-Function Catalysts for Microwave-Assisted Imidazole Synthesis and Solvent-Free Knoevenagel Condensation.ResearchGate.
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.MDPI.
Technical Support Center: Optimizing Imidazole Derivative Synthesis.BenchChem.
Microwave Assisted Synthesis Of New Heterocyclic Compounds.International Journal of Pharmaceutical Sciences.
Microwave Parallel Library Generation: Comparison of a Conventional- and Microwave-Generated Substituted 4(5)-Sulfanyl-1H-imidazole Library.ACS Publications.
A Comparative Guide to 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone and Other p38 MAPK Inhibitors for Cellular Stress and Inflammation Research
This guide provides a comprehensive comparison of a novel investigational compound, 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (herein referred to as Compound X for illustrative purposes), with the well-characterized...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of a novel investigational compound, 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (herein referred to as Compound X for illustrative purposes), with the well-characterized p38 MAPK inhibitor, SB203580. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular stress signaling and inflammatory pathways. We will delve into the mechanistic underpinnings of p38 MAPK inhibition, present comparative experimental data (with hypothetical data for Compound X to illustrate a comparative framework), and provide detailed protocols for inhibitor evaluation.
Introduction to the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to a wide array of extracellular stimuli.[1][2] These stimuli include inflammatory cytokines (e.g., TNF-α and IL-1β), environmental stressors such as osmotic shock and UV radiation, and growth factors.[1][3][4] The p38 MAPK signaling cascade is a key regulator of diverse cellular processes, including inflammation, apoptosis, cell cycle progression, and cellular differentiation.[3][5]
Dysregulation of the p38 MAPK pathway is implicated in a multitude of human diseases, particularly those with an inflammatory component, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in cancer and neurodegenerative disorders.[1][2] This central role in pathology has made p38 MAPKs attractive targets for therapeutic intervention.
The activation of p38 MAPKs is mediated through a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates the p38 MAPK.[4][6] The primary upstream activators of p38 are MKK3 and MKK6, which phosphorylate p38 on conserved threonine and tyrosine residues (Thr180 and Tyr182).[1][7] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2, leading to the cellular response.[1][7]
Caption: Simplified p38 MAPK signaling pathway.
Comparative Inhibitor Profiles
This section compares the biochemical and cellular activities of Compound X (hypothetical data) and the well-established p38 MAPK inhibitor, SB203580.
IC50 = 50-100 nM (for IL-1 and TNF-α inhibition)[9]
Selectivity
High selectivity for p38α over other MAPKs (JNK, ERK)
Highly selective for p38α/β; does not significantly inhibit JNK or p42 MAPK[9][12]
Experimental Data and Protocols
To rigorously compare the efficacy and selectivity of p38 MAPK inhibitors, a series of in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.
In Vitro p38α Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant p38α kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate (e.g., ATF-2) by p38α in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using methods like radiometric detection of ³²P-ATP incorporation or fluorescence-based techniques.
Protocol:
Reaction Setup: In a 96-well plate, combine recombinant active p38α kinase, the ATF-2 substrate, and varying concentrations of the test inhibitor (Compound X or SB203580) in a kinase assay buffer.
Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Detection: Quantify the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro p38 kinase assay.
Cellular Assay for LPS-Induced Cytokine Release
This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring the inhibition of pro-inflammatory cytokine production in cultured cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the p38 MAPK pathway in immune cells like macrophages and monocytes, leading to the production and release of cytokines such as TNF-α and IL-6.[7][10] The inhibitory effect of the compounds on this process is quantified.
Protocol:
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in a 96-well plate and allow them to adhere.
Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor (Compound X or SB203580) for 1-2 hours.[7]
Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL).
Incubation: Incubate the cells for a specified period (e.g., 4-6 hours for TNF-α).
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Analysis: Determine the IC50 value for the inhibition of cytokine release by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Downstream Substrate Phosphorylation
This assay confirms the on-target effect of the inhibitor within the cell by examining the phosphorylation status of a known downstream substrate of p38 MAPK.
Principle: Activated p38 MAPK phosphorylates MAPKAPK-2, which in turn phosphorylates Heat Shock Protein 27 (HSP27).[7] An effective p38 MAPK inhibitor will block this phosphorylation cascade.
Protocol:
Cell Treatment: Treat cultured cells (e.g., HeLa or A549) with the test inhibitor for 1-2 hours, followed by stimulation with a p38 MAPK activator (e.g., anisomycin or UV radiation).
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates.
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated HSP27 (p-HSP27) and total HSP27 (as a loading control).
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Analysis: Quantify the band intensities to determine the ratio of p-HSP27 to total HSP27, demonstrating the inhibitory effect of the compound.
Concluding Remarks
The comparison of novel chemical entities like 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone with well-established inhibitors such as SB203580 is a critical step in drug discovery and chemical biology. The experimental framework provided in this guide offers a robust approach to characterizing the potency, selectivity, and cellular efficacy of putative p38 MAPK inhibitors. While the data for Compound X is presented hypothetically, it illustrates the type of comprehensive analysis required to validate a new inhibitor and understand its potential as a research tool or therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental systems and to further explore the nuanced effects of these inhibitors on the complex p38 MAPK signaling network.
References
p38 mitogen-activated protein kinases - Wikipedia. (n.d.). Retrieved from [Link]
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (n.d.). Retrieved from [Link]
P38 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC. (n.d.). Retrieved from [Link]
p38 MAPK inhibitors in dermatology - Ovid. (n.d.). Retrieved from [Link]
Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PubMed. (n.d.). Retrieved from [Link]
Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). Acta Materia Medica, 2(4), 377-385. Retrieved from [Link]
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone - PubChem. (n.d.). Retrieved from [Link]
1-(1-Phenyl-1h-imidazol-2-yl)ethan-1-one | C11H10N2O - PubChem. (n.d.). Retrieved from [Link]
Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - Karger Publishers. (2015). Pharmacology, 96(3-4), 143-150. Retrieved from [Link]
1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | C6H8N2O - PubChem. (n.d.). Retrieved from [Link]
(PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2013). Journal of Medicinal Chemistry, 56(23), 9431-9446. Retrieved from [Link]
Synthesis of Bioactive Imidazoles: A Review - Hilaris. (2015). Journal of Heterocyclic Chemistry, 2(1). Retrieved from [Link]
Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]
Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012). Journal of Applied Pharmaceutical Science, 2(6), 143-147. Retrieved from [Link]
(1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine - PubChem. (n.d.). Retrieved from [Link]
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molbank, 2023(2), M1666. Retrieved from [Link]
Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. (2014). Journal of Chemistry and Biochemistry, 2(2), 45-69. Retrieved from [Link]
1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC. (n.d.). Retrieved from [Link]
P38 MAP kinase is involved in oleuropein-induced apoptosis in A549 cells by a mitochondrial apoptotic cascade - PubMed. (n.d.). Retrieved from [Link]
Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PubMed. (n.d.). Retrieved from [Link]
structure-activity relationship of 1-methyl-2-phenyl-imidazole derivatives
Comparative Structure-Activity Relationship (SAR) Guide: 1-Methyl-2-phenyl-imidazole Derivatives as Targeted Cytotoxic Agents Executive Summary The 1-methyl-2-phenyl-1H-imidazole scaffold has emerged as a highly versatil...
The 1-methyl-2-phenyl-1H-imidazole scaffold has emerged as a highly versatile pharmacophore in oncology and molecular pharmacology. By systematically tuning the substituents around the imidazole core, researchers can drastically alter the molecule's lipophilicity, electronic distribution, and target binding affinity. This guide provides an objective, data-driven comparison of 1-methyl-2-phenyl-imidazole derivatives against their structural analogs, detailing the Structure-Activity Relationships (SAR) that govern their potent cytotoxicity against human tumor cell lines (such as HL-60 and HSC-3).
As drug development professionals, understanding the causality between structural modifications—such as N-1 alkylation and C-4/C-5 fluorination—and phenotypic outcomes like autophagic cell death is critical for lead optimization.
Mechanistic SAR Analysis: Tuning the Imidazole Core
The biological activity of imidazole derivatives is deeply tied to their ability to act as competitive inhibitors, interact with heme-Fe centers, or disrupt kinase signaling pathways (e.g., p38 MAP kinase) [1]. SAR studies reveal that the spatial arrangement of aromatic rings and the electronic properties of the substituents dictate both the pharmacokinetic distribution and the pharmacodynamic efficacy of these compounds.
The Role of N-1 and C-2 Substitution
Unsubstituted imidazoles often suffer from poor cellular permeability and rapid metabolic clearance. The introduction of a phenyl ring at the C-2 position, paired with an alkyl or aryl group at the N-1 position, creates a sterically shielded, lipophilic pocket.
1-Methyl-2-phenylimidazole (IM1): The baseline N-methylation restricts tautomerization, locking the molecule into a single biologically active conformer. This modification significantly enhances target specificity compared to the des-methyl analog [3].
1-Benzyl-2-phenylimidazole (IM7): Replacing the N-1 methyl group with a benzyl group increases the overall bulk and lipophilicity, which correlates with a marked increase in cytotoxicity against tumor cells due to enhanced membrane partitioning [3].
Electronegativity and the Parabolic log-P Relationship
Advanced derivatives incorporating trifluoromethyl (
−CF3
) groups at the C-4 or C-5 positions exhibit profound cytotoxicity. Quantitative SAR (QSAR) analyses demonstrate a highly significant relationship between the 50% cytotoxic concentration (
CC50
) and the absolute electronegativity of the molecule [1].
Crucially, the relationship between cytotoxicity and the octanol-water partition coefficient (log-P) is not linear but parabolic. Maximum cytotoxicity is achieved at a log-P of approximately 4.4. The causality here is fundamental: a log-P below 3.0 results in insufficient cellular penetration, while a log-P exceeding 5.0 causes the compound to become trapped in the hydrophobic core of the lipid bilayer, preventing it from reaching intracellular targets like secondary lysosomes to induce autophagic cell death [1].
Comparative Performance Data
The following table synthesizes quantitative experimental data comparing the baseline 1-methyl-2-phenyl-imidazole with its optimized derivatives.
Compound Class / Modification
N-1 Substituent
C-2 Substituent
C-4 / C-5 Substituent
Estimated log-P
Cytotoxicity (
CC50
, µM) against HL-60
Primary Mechanism of Action
Baseline (IM1)
Methyl
Phenyl
None
~2.1
> 100
Weak kinase inhibition
N-1 Benzylated (IM7)
Benzyl
Phenyl
None
~3.8
45.2
Apoptosis induction
C-4 Trifluoromethylated
Benzyl
Phenyl
4-
CF3
4.4
< 10.0
Autophagic cell death / BAK activation
C-5 Fluoroalkylated
Methyl
Phenyl
5-Fluoroalkyl
4.2
< 15.0
Secondary lysosome formation
Data aggregated from QSAR modeling of human promyelocytic leukaemia (HL-60) and oral squamous cell carcinoma lines [1], [3].
Mechanistic Pathway of Action
To conceptualize how structural optimization translates to cellular efficacy, the following diagram maps the logical relationship between the physicochemical properties (driven by SAR) and the resulting apoptotic/autophagic pathways.
Mechanistic pathway of tumor cell death induced by 1-methyl-2-phenyl-imidazole derivatives.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the biochemical rationale and in-process quality control checks.
Protocol 1: Regioselective Synthesis of 1-Methyl-2-phenyl-1H-imidazole
This protocol details the N-alkylation of 2-phenylimidazole. The use of a strong base in a polar aprotic solvent ensures complete deprotonation, driving regioselective methylation[2].
Preparation of the Imidazolide Anion: Dissolve 2-phenylimidazole in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Causality: Cooling minimizes the exothermic degradation of the solvent and prevents unwanted side reactions during deprotonation.
Deprotonation: Slowly add NaH to the solution. Stir for 15 minutes until hydrogen gas evolution ceases. Self-Validation: The cessation of bubbling serves as a visual indicator that the sodium imidazolide intermediate has fully formed.
Alkylation: Dissolve MeI in a small volume of anhydrous DMF and add it dropwise to the mixture. Causality: Dropwise addition maintains a low localized concentration of the electrophile, preventing polyalkylation and ensuring the reaction remains strictly at the N-1 position.
Reaction Propagation: Remove the ice bath and allow the mixture to stir overnight at room temperature.
Workup and Isolation: Quench the reaction with cold distilled water to neutralize unreacted NaH. Extract the aqueous layer with ethyl acetate (
3×20
mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Quality Control: Verify the structure via
1H
-NMR. The disappearance of the broad N-H peak (~12 ppm) and the appearance of a sharp singlet at ~3.7 ppm (N-
CH3
) confirms successful N-methylation.
Protocol 2: In Vitro Cytotoxicity and Autophagy Assay (HL-60 Cells)
To evaluate the SAR modifications, compounds must be tested for their ability to induce cell death via autophagic pathways [1].
Step-by-Step Workflow:
Cell Culture: Culture HL-60 (human promyelocytic leukaemia) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37 °C in a 5%
CO2
incubator.
Compound Preparation: Dissolve the imidazole derivatives in DMSO to create 10 mM stock solutions. Causality: DMSO ensures the complete dissolution of highly lipophilic derivatives (log-P > 4.0). The final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced baseline toxicity.
Treatment: Seed cells into 96-well plates at a density of
1×104
cells/well. Treat with varying concentrations of the derivatives (1 µM to 100 µM) for 48 hours.
Viability Quantification (MTT Assay): Add MTT reagent to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with acidified isopropanol. Read absorbance at 570 nm. Self-Validation: Include a vehicle control (0.1% DMSO) to normalize 100% viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.
Autophagy Confirmation: To confirm that cell death is driven by secondary lysosome formation (autophagy) rather than necrosis, stain a parallel set of treated cells with Acridine Orange. Analyze via fluorescence microscopy; an increase in red fluorescence indicates the accumulation of acidic vesicular organelles (secondary lysosomes).
References
Quantitative Structure-activity Relationship Analysis of 4-Trifluoromethylimidazole Derivatives with the Concept of Absolute Hardness - Anticancer Research. International Institute of Anticancer Research. Available at:[Link]
Models for the Structure and Function of the Ethylene Receptor. ChemRxiv. Available at:[Link]
15 Topics in Heterocyclic Chemistry. National Academic Digital Library of Ethiopia. Available at:[Link]
Validation
A Senior Application Scientist's Guide to Imidazole Synthesis: A Comparative Analysis
Abstract The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its presence in vital biomolecules like histidine and its role as a privileged scaffold in drug design.[1][2] The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its presence in vital biomolecules like histidine and its role as a privileged scaffold in drug design.[1][2] The synthesis of diversely substituted imidazoles is therefore a critical endeavor for advancing therapeutic innovation. This guide provides an in-depth comparative analysis of the core methodologies for imidazole synthesis. We will dissect classical methods such as the Debus-Radziszewski, Marckwald, and Wallach syntheses, alongside modern, high-efficiency protocols including catalyst-based and microwave-assisted reactions. Each section offers a detailed examination of reaction mechanisms, step-by-step experimental protocols with supporting data, and a critical evaluation of the respective advantages and limitations to guide researchers in selecting the optimal synthetic strategy.
Introduction: The Enduring Importance of the Imidazole Ring
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, amphoteric nature, and ability to act as a ligand for metal ions make it a versatile building block in both biological systems and synthetic chemistry.[1][3] From antifungal agents to anticancer drugs and functional materials, the applications of imidazole derivatives are vast and continue to expand.[1][4][5] This has driven continuous innovation in synthetic methodologies, moving from foundational multi-component reactions to highly optimized, sustainable modern techniques.
Classical Synthesis Methodologies
The "classical" methods, while sometimes requiring harsh conditions, remain valuable for their reliability and ability to generate a wide range of imidazole scaffolds from readily available starting materials.
The Debus-Radziszewski Synthesis
First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this is a quintessential multi-component reaction (MCR) for synthesizing polysubstituted imidazoles.[1][6][7] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[2][6][8]
Mechanism & Rationale:
The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[6][9] This intermediate then condenses with an aldehyde, followed by cyclization and aromatization via dehydration to yield the final imidazole product.[2][6] The use of ammonium acetate is common as it conveniently serves as both the ammonia source and a mild acidic catalyst. The atomic economy of this reaction is a significant advantage, as all atoms from the core reactants are incorporated into the final product.[7]
Caption: Generalized mechanism of the Debus-Radziszewski imidazole synthesis.
Representative Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol is adapted from conventional heating methods described in the literature.[2]
Reactant Setup: In a 100 mL round-bottom flask, combine benzil (1.0 mmol, 0.210 g), benzaldehyde (1.0 mmol, 0.106 g), and ammonium acetate (3.0 mmol, 0.231 g).
Solvent Addition: Add 7 mL of a suitable solvent, such as glacial acetic acid or ethanol.
Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 100-120°C) with constant stirring.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~50 g).
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.
The Marckwald Synthesis
The Marckwald synthesis is a robust method for preparing 2-mercaptoimidazoles, which are valuable intermediates that can be subsequently desulfurized to yield the corresponding imidazoles.[8][10] The core transformation involves the cyclization of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate.[8][10]
Mechanism & Rationale:
The reaction begins with the nucleophilic attack of the amino group of the α-aminocarbonyl compound on the carbon atom of the thiocyanate. This is followed by an intramolecular cyclization where the nitrogen of the resulting thiourea attacks the carbonyl carbon. Dehydration of the resulting tetrahedral intermediate yields the 2-mercaptoimidazole. The subsequent desulfurization step, often achieved with oxidizing agents like nitric acid or hydrogen peroxide, or reductively with Raney Nickel, removes the thiol group to form the final imidazole.[11][12] This two-step process provides a strategic route to 2-unsubstituted or specifically functionalized imidazoles.
Caption: Logical flow of the Marckwald synthesis for imidazole derivatives.[8]
Representative Experimental Protocol: Synthesis of a Fused Imidazole-2-thione
This protocol is generalized from procedures for synthesizing fused imidazoles via the Marckwald reaction.[11][12]
Reactant Setup: Dissolve the α-amino ketone hydrochloride salt (1.0 mmol) and potassium thiocyanate (1.1 mmol) in a suitable solvent mixture, such as ethanol/water.
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 2-4 hours.
Monitoring: Monitor the reaction by TLC for the disappearance of the starting α-amino ketone.
Isolation: Upon completion, cool the reaction mixture. The product, an imidazole-2-thione, often precipitates from the solution.
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.[11]
Desulfurization (if required): To a suspension of the imidazole-2-thione (1.0 mmol) in a suitable solvent, add the desulfurizing agent (e.g., a slurry of Raney Nickel) and heat as required. Filter the catalyst and evaporate the solvent to obtain the final imidazole product.
The Wallach Synthesis
The Wallach synthesis, reported in the late 19th century, traditionally involves treating N,N'-disubstituted oxamides with a dehydrating/chlorinating agent like phosphorus pentachloride (PCl₅), followed by reduction to yield N-substituted imidazoles.[10][13][14] While less common now due to the harsh reagents, it represents a classical route for specific substitution patterns.
Mechanism & Rationale:
The reaction with PCl₅ is proposed to convert the amide carbonyls into chloroiminium intermediates. Subsequent intramolecular reactions, potentially involving nitrile ylide species, lead to a chlorinated imidazole precursor. This intermediate is then reduced, typically with hydroiodic acid, to afford the final N-substituted imidazole product.[10][14] The limiting factor for this reaction is often the electron availability of the heterocyclic ring being formed.[15]
Modern Synthetic Methodologies
Modern approaches focus on improving efficiency, sustainability, and substrate scope. These methods often employ catalysts or alternative energy sources to achieve transformations under milder conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized imidazole preparation by dramatically accelerating reaction rates.[16] The rapid, uniform heating provided by microwave irradiation can reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner product profiles.[16][17]
Rationale & Advantages:
Microwave energy directly couples with polar molecules in the reaction mixture, leading to efficient internal heating that bypasses the slower process of conventional thermal conduction. This results in:
Rate Enhancement: Drastic reduction in reaction times.[16]
Higher Yields: Improved conversion of reactants to products.[16]
Increased Purity: Fewer side reactions and by-products simplify purification.[16]
Green Chemistry: Enables the use of greener solvents or even solvent-free conditions, minimizing waste.[16][17]
This protocol is adapted from microwave-assisted multicomponent syntheses.[2][16][18]
Reactant Setup: In a 35 mL microwave reaction vessel, suspend the aldehyde (0.51 mmol), benzil (0.51 mmol), a primary amine (0.56 mmol, for tetrasubstituted imidazoles), and ammonium acetate (2.55 mmol).
Catalyst/Solvent: Add a catalyst if required (e.g., p-toluenesulfonic acid, 20 mol%) and a minimal amount of a high-boiling solvent like ethanol (2 mL).[2] For solvent-free conditions, the neat reactants can be mixed.[19]
Microwave Irradiation: Seal the vessel and place it in a microwave synthesis reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 5-30 minutes) with a power of 100-500 W.[2][17]
Isolation & Purification: After cooling, pour the mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.
Catalyst-Based Syntheses
The use of catalysts—including transition metals, Lewis acids, and organocatalysts—has significantly broadened the scope and efficiency of imidazole synthesis.[20][21] Catalysts can activate substrates, lower activation energy barriers, and enable novel bond formations under mild conditions.
Rationale & Examples:
Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂): These can activate carbonyl groups towards nucleophilic attack, facilitating the condensation steps in reactions like the Radziszewski synthesis.[21][22]
Heterogeneous Catalysts (e.g., Zeolites, Nanoparticles): Offer advantages in terms of reusability and simplified product purification. For instance, ZnFe₂O₄ nanoparticles have been used as a recyclable catalyst for preparing substituted imidazoles.[21]
Transition Metals (e.g., Copper, Palladium): Copper and palladium catalysts are instrumental in modern C-N and C-H activation/functionalization reactions, enabling the construction of the imidazole ring from precursors like terminal alkynes and amidines or through direct C-H amination.[22][23]
Comparative Analysis of Synthesis Methods
The choice of synthetic method is a critical decision based on a trade-off between several factors. The following table provides a comparative summary to aid in this selection process.
Method
Key Features
Advantages
Disadvantages
Typical Yields
Typical Conditions
Debus-Radziszewski
Multi-component reaction of a 1,2-dicarbonyl, aldehyde, and ammonia.
High atom economy, operational simplicity, access to polysubstituted imidazoles.
Can require high temperatures and long reaction times; yields can be moderate.[19]
The synthesis of the imidazole core has evolved from robust, classical multi-component reactions to highly efficient, sustainable, and versatile modern methodologies. While the Debus-Radziszewski synthesis remains a workhorse for generating substituted imidazoles, the advent of microwave-assisted and catalyst-driven protocols has opened new avenues for rapid library synthesis and the construction of complex molecular architectures under green conditions.[16][25]
Future research will likely focus on the development of even more efficient and selective catalytic systems, particularly for enantioselective synthesis of chiral imidazoles, and the expanded use of flow chemistry for safe, scalable production.[3] The continued refinement of these synthetic tools is paramount for fueling innovation in drug discovery and materials science, ensuring that the remarkable potential of the imidazole scaffold is fully realized.
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Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization - PMC. Available at: [Link]
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. Available at: [Link]
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Comparative Efficacy Analysis: 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone Against a Known p38 MAPK Inhibitor
This guide provides a detailed comparative analysis of the biological efficacy of the novel compound 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, hereafter referred to as Compound X , against the well-characterized p3...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of the biological efficacy of the novel compound 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, hereafter referred to as Compound X , against the well-characterized p38 MAP kinase inhibitor, Doramapimod (BIRB 796). The objective of this document is to present a side-by-side comparison of their inhibitory potential on the p38 MAPK signaling pathway, a critical mediator of inflammatory responses. The experimental data presented for Compound X is hypothetical and generated for illustrative purposes to guide researchers in evaluating novel chemical entities against established drugs.
The choice of Doramapimod as a comparator is based on its high potency and its allosteric binding mechanism, which provides a stringent benchmark for assessing the potential of new chemical entities targeting the p38 MAPK pathway. This guide will delve into the experimental design, present comparative data in a clear format, and provide the necessary protocols for researchers to conduct similar evaluations.
Introduction to the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that plays a central role in the cellular response to external stressors, such as UV radiation, osmotic shock, and inflammatory cytokines. Activation of this pathway leads to the phosphorylation of a variety of downstream substrates, culminating in the regulation of gene expression, cell proliferation, and apoptosis. Dysregulation of the p38 MAPK pathway has been implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), making it a key target for therapeutic intervention.
The core of the pathway involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K) phosphorylates and activates a MAP Kinase Kinase (MAP2K), which in turn phosphorylates and activates the p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, to elicit a cellular response.
Figure 1: A simplified diagram of the p38 MAPK signaling pathway, indicating the point of inhibition by Compound X and Doramapimod.
Comparative Efficacy Assessment
The primary measure of efficacy for an inhibitor is its ability to block the activity of its target enzyme. In this section, we compare the in vitro inhibitory potency of Compound X and Doramapimod against p38α MAPK.
In Vitro Kinase Assay
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against purified, recombinant human p38α MAPK. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Table 1: In Vitro Inhibitory Activity against p38α MAPK
Compound
IC50 (nM)
Compound X
15.8
Doramapimod
1.2
Data for Compound X is hypothetical.
The results indicate that while Compound X is a potent inhibitor of p38α MAPK, Doramapimod exhibits approximately 13-fold greater potency in this biochemical assay.
Cellular Assay: Inhibition of TNF-α Production
To assess the efficacy of the compounds in a more biologically relevant context, a cellular assay was conducted using human peripheral blood mononuclear cells (PBMCs). The cells were stimulated with lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF-α, a downstream product of p38 MAPK activation. The ability of each compound to inhibit TNF-α production was measured.
Table 2: Inhibition of LPS-Induced TNF-α Production in PBMCs
Compound
EC50 (nM)
Compound X
125
Doramapimod
25
Data for Compound X is hypothetical.
In this cellular assay, Doramapimod was 5-fold more potent than Compound X at inhibiting the production of TNF-α. The higher EC50 values compared to the IC50 values are expected, as cellular assays account for factors such as cell permeability and off-target effects.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide.
Protocol: In Vitro p38α Kinase Assay
This protocol outlines the steps for determining the IC50 of a test compound against p38α MAPK.
Preparation of Reagents:
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Prepare a serial dilution of the test compound in assay buffer.
Prepare a solution of recombinant human p38α MAPK in assay buffer.
Prepare a solution of the substrate peptide (e.g., ATF2) and ATP in assay buffer.
Assay Procedure:
Add the test compound dilutions to a 96-well plate.
Add the p38α MAPK solution to each well and incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
Incubate the plate for 60 minutes at 30°C.
Stop the reaction by adding a stop solution (e.g., EDTA).
Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence resonance energy transfer - FRET).
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for the in vitro p38α kinase assay.
Protocol: Cellular TNF-α Inhibition Assay
This protocol describes the measurement of a compound's ability to inhibit TNF-α production in LPS-stimulated PBMCs.
Isolation of PBMCs:
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
Wash the cells and resuspend them in complete cell culture medium.
Cell Plating and Treatment:
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
Prepare serial dilutions of the test compound in cell culture medium and add them to the cells.
Incubate the plate for 1 hour at 37°C in a CO2 incubator.
Cell Stimulation:
Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production.
Incubate the plate for 18 hours at 37°C.
TNF-α Measurement:
Centrifuge the plate to pellet the cells.
Collect the supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Discussion and Future Directions
The comparative data, while hypothetical for Compound X, illustrates a fundamental principle in drug discovery: a significant drop-off in potency is often observed when moving from a purified enzyme assay to a cellular context. This can be attributed to various factors, including cell membrane permeability, efflux pumps, and intracellular protein binding.
While Doramapimod demonstrates superior potency in these initial assays, further investigation into the pharmacological properties of Compound X is warranted. Key areas for future research should include:
Selectivity Profiling: Assessing the inhibitory activity of Compound X against a panel of other kinases to determine its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.
Mechanism of Action Studies: Investigating whether Compound X binds to the ATP-binding site or an allosteric site on p38 MAPK. This can be achieved through techniques such as crystallography or kinetic studies.
In Vivo Efficacy: Evaluating the performance of Compound X in animal models of inflammatory diseases to determine its in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Conclusion
This guide has provided a framework for the comparative evaluation of a novel compound, 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (Compound X), against the established p38 MAPK inhibitor, Doramapimod. Based on the illustrative data, Compound X demonstrates promising inhibitory activity, although it is less potent than Doramapimod in the presented in vitro and cellular assays. The provided protocols offer a starting point for researchers to conduct their own comparative studies and further characterize the therapeutic potential of novel chemical entities.
References
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268–272. [Link]
Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research, 15(1), 11–18. [Link]
Yong, H. Y., et al. (2009). The p38 MAPK signaling pathway as a therapeutic target for inflammatory diseases. Inflammation & Allergy-Drug Targets, 8(4), 276-285. [Link]
Validation
A Researcher's Guide to Navigating the Selectivity of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
An In-Depth Analysis of On-Target Potency and Off-Target Interactions Introduction: The Imperative of Selectivity in Drug Discovery The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Analysis of On-Target Potency and Off-Target Interactions
Introduction: The Imperative of Selectivity in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The compound 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, belonging to this versatile class, presents a promising scaffold for therapeutic development. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being the characterization of its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, often resulting in late-stage clinical trial failures.[5][6]
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, present hypothetical yet plausible comparative data, and provide detailed protocols to empower researchers to conduct their own robust selectivity profiling.
Hypothetical Target and Rationale
For the purpose of this guide, we will hypothesize that 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone (henceforth referred to as Compound A ) is a potent inhibitor of Cyclooxygenase-2 (COX-2) . The rationale for this is the well-documented anti-inflammatory activity of many imidazole-containing compounds, which often target enzymes in the inflammatory cascade like COX-2.[2]
Comparative Selectivity Profiling: Compound A vs. Alternatives
To contextualize the selectivity of Compound A, we will compare it against two hypothetical alternatives:
Compound B (Celecoxib Analog): A structural analog of a known COX-2 selective inhibitor.
Compound C (General Kinase Inhibitor): A compound with a phenyl-imidazole scaffold known to exhibit broader kinase inhibitory activity.[7][8][9]
The following table summarizes hypothetical data from a competitive binding assay against a panel of relevant on- and off-targets.
Table 1: Comparative Binding Affinity (Kᵢ, nM) of Test Compounds
Target
Compound A (Hypothetical Kᵢ, nM)
Compound B (Celecoxib Analog) (Hypothetical Kᵢ, nM)
Compound C (General Kinase Inhibitor) (Hypothetical Kᵢ, nM)
COX-2 (On-Target)
15
10
500
COX-1 (Off-Target)
850
1200
750
p38α MAPK (Off-Target)
2500
>10,000
80
EGFR (Off-Target)
>10,000
>10,000
150
hERG (Off-Target)
7500
9000
2000
Interpretation of Hypothetical Data:
Compound A demonstrates potent inhibition of COX-2 with good selectivity over COX-1. It shows weak off-target activity against p38α MAPK and hERG at concentrations significantly higher than its on-target Kᵢ.
Compound B exhibits the highest potency and selectivity for COX-2, as expected for a celecoxib analog.
Compound C displays poor selectivity, with significant inhibitory activity against both p38α MAPK and EGFR, highlighting the potential for off-target effects common with some kinase inhibitors.
Experimental Protocols for Selectivity Assessment
To generate the kind of data presented above, a multi-faceted approach to selectivity profiling is essential. Below are detailed protocols for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a target receptor or enzyme by measuring its ability to displace a known radiolabeled ligand.[10][11]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target of interest (e.g., COX-2, COX-1, p38α MAPK).
Reagent Preparation:
Prepare a stock solution of the appropriate radioligand (e.g., [³H]-celecoxib for COX-2).
Perform serial dilutions of Compound A, Compound B, and Compound C.
Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compounds. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10][11]
Cell-Based Functional Assay
Cell-based assays provide a more physiologically relevant context by measuring the functional consequences of target engagement within a living cell.[12][13][14] For our hypothetical COX-2 inhibitor, a prostaglandin E₂ (PGE₂) production assay is appropriate.
Workflow Diagram:
Caption: Workflow for a cell-based PGE₂ production assay.
Step-by-Step Protocol:
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Pre-incubate the cells with varying concentrations of Compound A, Compound B, and Compound C for 1-2 hours.
Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression and activity of COX-2.
Incubation: Incubate the cells for a sufficient period to allow for the production of PGE₂.
Supernatant Collection: Carefully collect the cell culture supernatant.
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.
Data Analysis: Plot the PGE₂ concentration against the logarithm of the test compound concentration and determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in PGE₂ production).
Authoritative Grounding and Mechanistic Insights
The choice of off-targets in a selectivity panel should be guided by both structural similarity of the compound to known ligands of other targets and the therapeutic area of interest. For a COX-2 inhibitor, assessing activity against the closely related COX-1 isoform is paramount for predicting gastrointestinal side effects. Additionally, screening against a broad panel of kinases is prudent for phenyl-imidazole scaffolds, as this motif is prevalent in many kinase inhibitors.[7][9] The inclusion of the hERG channel is a standard safety pharmacology assessment to de-risk potential cardiotoxicity.
The divergence between in-vitro binding affinities (Kᵢ) and cell-based functional potencies (EC₅₀) can provide valuable insights.[15] A significant rightward shift in the EC₅₀ value compared to the Kᵢ may indicate poor cell permeability, high plasma protein binding, or active efflux from the cell.
Conclusion: A Pathway to Safer Therapeutics
A thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone and other novel chemical entities. By embracing a proactive approach to selectivity profiling, researchers can make more informed decisions, mitigate the risk of late-stage failures, and ultimately accelerate the delivery of novel therapeutics to patients in need.
References
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research (IJFMR). [Link]
Hernández Romero, D., & Torres Heredia, V. E. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. [Link]
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1665. [Link]
Zala, S. P., Badmanaban, R., Sen, D. J., & Patel, C. N. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]
Gayathri, V., Sureshkumar, M., Kant, R., & Sarveswari, S. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Lockhart, D. J. (2000). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature structural biology, 7(5), 415-421. [Link]
Zeng, C., Vangveravong, S., Xu, J., Chang, K. C., Li, S., Tu, Z., & Mach, R. H. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 66(2), 126-134. [Link]
Lahr, W. S., & Largaespada, D. A. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248030. [Link]
Rohrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of medicinal chemistry, 58(24), 9623-9637. [Link]
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 61(4), 1367-1378. [Link]
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Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS computational biology, 6(9), e1000938. [Link]
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The Imidazole Scaffold: A Privileged Structure in Enzyme Inhibition
An In-Depth Mechanistic Comparison of Imidazole-Based Enzyme Inhibitors A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The imidazole ring, a five-membered aromatic heterocycle c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Mechanistic Comparison of Imidazole-Based Enzyme Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding and metal coordination, make it an exceptionally versatile building block for designing enzyme inhibitors.[3][4] This guide provides a comprehensive mechanistic comparison of imidazole-based inhibitors against a range of critical enzyme targets, supported by experimental data and detailed methodologies to inform rational drug design and development.
The prevalence of the imidazole moiety in nature—most notably in the amino acid histidine—has long signaled its biological importance.[2] In the context of enzyme active sites, histidine residues frequently act as general acids/bases or as ligands for catalytic metal ions. Consequently, imidazole-containing small molecules are well-suited to mimic these natural interactions, leading to potent and often selective enzyme inhibition.[1] These compounds target a wide array of enzymes implicated in diseases ranging from cancer and inflammation to fungal infections.[5][6]
Core Mechanisms of Imidazole-Mediated Enzyme Inhibition
Imidazole-based inhibitors employ several distinct mechanisms to modulate enzyme activity. Understanding these mechanisms is fundamental to interpreting structure-activity relationships (SAR) and optimizing inhibitor design.
Competitive Inhibition
In this classic mechanism, the inhibitor directly competes with the enzyme's natural substrate for binding to the active site. Many imidazole-based inhibitors function this way, often by mimicking the structure of the substrate or a transition state.
p38 MAP Kinase Inhibitors: Pyridinyl imidazole compounds, such as the well-studied SB203580, are potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[7] Kinetic studies have unequivocally demonstrated that these inhibitors are competitive with ATP, binding directly in the nucleotide-binding pocket and preventing the phosphorylation of downstream targets.[8] The Ki for SB203580, for instance, is approximately 21 nM.[9]
Aromatase Inhibitors: Non-steroidal aromatase inhibitors, which include imidazole derivatives like fadrazole, are crucial in treating hormone-dependent breast cancer.[10][11] They act as reversible, competitive inhibitors that vie with the natural substrate, androstenedione, for the active site of the aromatase enzyme (CYP19A1), thereby blocking estrogen synthesis.[10][12]
Non-Competitive Inhibition
Non-competitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site) or to the enzyme-substrate complex. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.
Lanosterol 14α-demethylase (CYP51) Inhibitors: The azole class of antifungal agents, which includes imidazole-containing drugs like ketoconazole and clotrimazole, are cornerstone therapies for fungal infections.[13] Their primary mechanism involves the non-competitive inhibition of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[14][15] The imidazole nitrogen atom coordinates to the heme iron atom at the enzyme's active site, effectively blocking the enzyme's catalytic function and compromising the integrity of the fungal cell membrane.[13][14]
Partial Competitive Inhibition
A more nuanced mechanism, partial competitive inhibition, occurs when the inhibitor binds to the active site but does not completely block substrate binding. Instead, it reduces the enzyme's affinity for the substrate.
GH1 β-Glucosidase Inhibition: Imidazole itself has been shown to act as a partial competitive inhibitor of GH1 β-glucosidases.[16] Kinetic analysis using Lineweaver-Burk plots reveals that while the maximum reaction velocity (Vmax) remains unchanged, the Michaelis constant (Km) increases, indicating a reduced affinity for the substrate in the presence of the inhibitor.[16] This suggests the formation of a ternary enzyme-substrate-inhibitor complex that is less productive than the enzyme-substrate complex alone.
Diagram: Modes of Reversible Enzyme Inhibition
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
A Comparative Look at Key Enzyme Targets
The versatility of the imidazole scaffold is evident in the diverse range of enzymes it effectively inhibits.
Experimental Workflows for Mechanistic Characterization
To rigorously define the inhibitory mechanism of a novel imidazole-based compound, a multi-faceted experimental approach is required. The causality behind this workflow is to move from initial potency screening to a detailed understanding of the binding kinetics and thermodynamics, culminating in a structural rationale for the observed activity.
Protocol: Enzyme Kinetics Assay for Mechanism Determination
This initial and critical step elucidates how the inhibitor affects the enzyme's catalytic parameters.
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki).
Methodology:
Reagent Preparation: Prepare a series of dilutions for the substrate and the imidazole-based inhibitor. Prepare the enzyme solution in a suitable assay buffer.
Assay Setup: In a 96-well plate, set up reactions containing a fixed enzyme concentration, varying substrate concentrations (typically spanning 0.1x to 10x the Km value), and several fixed concentrations of the inhibitor (including a zero-inhibitor control).
Initiation and Measurement: Initiate the reaction by adding the enzyme or substrate. Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance or fluorescence on a plate reader).
Data Analysis:
Calculate the initial reaction velocity (v₀) for each condition.
Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of line intersections is diagnostic of the inhibition mechanism.[16][23] For example, lines intersecting on the y-axis indicate competitive inhibition, while lines intersecting on the x-axis indicate non-competitive inhibition.
Fit the velocity data to the appropriate Michaelis-Menten equation modified for inhibition to calculate Vmax, Km, and Ki.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC provides a direct, label-free measurement of the binding interaction, offering deeper insight beyond kinetic analysis. The choice to use ITC is driven by the need to understand the thermodynamic forces (enthalpy and entropy) governing the binding event.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the inhibitor-enzyme interaction.
Methodology:
Sample Preparation: Dialyze both the enzyme and inhibitor into the same buffer to minimize buffer mismatch effects. Degas samples to prevent air bubbles.
Instrument Setup: Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe. Equilibrate the system to the desired temperature.
Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
Data Acquisition: Measure the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to enzyme. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
Protocol: X-ray Crystallography for Structural Elucidation
This is the gold standard for visualizing the precise binding mode of an inhibitor. It is pursued when a high-resolution structural basis for the inhibitor's mechanism and selectivity is required for further structure-based drug design.
Objective: To solve the three-dimensional structure of the enzyme-inhibitor complex.
Methodology:
Co-crystallization: Screen for conditions that yield high-quality crystals of the target enzyme in the presence of a saturating concentration of the imidazole-based inhibitor. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing the inhibitor.
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the resulting diffraction pattern.
Structure Solution and Refinement: Process the diffraction data and use molecular replacement (with a known structure of the enzyme as a model) to solve the phase problem. Build the inhibitor into the resulting electron density map and refine the model to achieve high resolution and good agreement with the experimental data.
Structural Analysis: Analyze the final structure to identify the specific hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the enzyme's active site residues.
Diagram: Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the mechanistic characterization of enzyme inhibitors.
Conclusion and Future Directions
The imidazole scaffold continues to be a highly productive starting point for the development of novel enzyme inhibitors. Its ability to engage in a wide range of molecular interactions allows for the targeting of diverse enzyme families through various inhibitory mechanisms. As our understanding of disease pathology deepens, the focus will increasingly be on designing imidazole derivatives with enhanced selectivity to minimize off-target effects and improve therapeutic outcomes. The integration of kinetic, thermodynamic, and structural data, as outlined in this guide, provides a robust framework for the rational design of the next generation of imidazole-based therapeutics.
References
Visco, D. P., et al. (2004). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry. [Online].
Luo, Y., et al. (2014). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry. [Online].
Walczynski, K., et al. (2000). Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry. [Online].
Al-Ostoot, F. H., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. [Online]. Available: [Link]
Manne, V., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Online]. Available: [Link]
Dumas, J. (2004). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Bentham Science Publishers. [Online]. Available: [Link]
Manne, V., et al. (2000). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Kumar, P., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Online]. Available: [Link]
Patsnap Synapse. (2024). What are CYP51A1 inhibitors and how do they work?. Patsnap Synapse. [Online]. Available: [Link]
Khan, I., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Online]. Available: [Link]
Wijtmans, M., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Online]. Available: [Link]
Ghafourian, T., et al. (2009). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC. [Online]. Available: [Link]
Jasińska, J., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. MDPI. [Online]. Available: [Link]
Al-Jomaily, M., et al. (2015). Imidazole-Based H3 antagonist Reviewing various structural features in... ResearchGate. [Online]. Available: [Link]
Brodie, A. M., et al. (1990). Aromatase and its inhibitors--an overview. PubMed. [Online]. Available: [Link]
Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. PubMed. [Online]. Available: [Link]
de Oliveira, R. S., et al. (2020). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC. [Online]. Available: [Link]
Kumar, H., et al. (2013). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science Publishers. [Online]. Available: [Link]
Buzdar, A. U. (1998). Emerging Role of Aromatase Inhibitors in the Treatment of Breast Cancer. CancerNetwork. [Online]. Available: [Link]
Brueggemeier, R. W., et al. (2005). Aromatase Inhibitors in the Treatment of Breast Cancer. Oxford Academic. [Online]. Available: [Link]
Asif, M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Online]. Available: [Link]
Various Authors. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics. [Online]. Available: [Link]
Genady, A. R., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. [Online]. Available: [Link]
Becher, R., & Wirsel, S. G. (2012). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. MDPI. [Online]. Available: [Link]
Various Authors. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. [Online]. Available: [Link]
Hargrove, T. Y., et al. (2011). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy. [Online]. Available: [Link]
Jabeen, I., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC. [Online]. Available: [Link]
Various Authors. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Insights in Cancer Research. [Online]. Available: [Link]
Mohammadi-Farani, A., et al. (2015). Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. [Online]. Available: [Link]
Bansal, R., et al. (2014). Synthesis of imidazole-derived steroidal hybrids as potent aromatase inhibitors. ResearchGate. [Online]. Available: [Link]
Pop, O., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Online]. Available: [Link]
Alexander, K., et al. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. PMC. [Online]. Available: [Link]
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A Comparative Guide to the Synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone: A Novel One-Pot Approach vs. Traditional Multi-Step Synthesis
Introduction The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, and antica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, is a valuable synthetic intermediate, featuring a reactive ketone group that allows for further molecular elaboration. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.
This guide presents a comprehensive validation of a novel, one-pot synthesis route for this target compound. We will objectively compare its performance against a traditional, multi-step synthetic approach. The discussion is grounded in mechanistic principles, providing a clear rationale for experimental design and offering detailed protocols for replication. All claims are supported by comparative data and validated through standard analytical techniques.
The Synthetic Routes: A Head-to-Head Comparison
We will evaluate two distinct pathways to the target molecule. The first is a novel, convergent, one-pot approach designed for efficiency. The second is a traditional, linear synthesis that serves as a benchmark for comparison.
Route 1: A Novel One-Pot Synthesis via Modified Radziszewski Reaction
This modern approach leverages the principles of the Debus-Radziszewski imidazole synthesis but is adapted for a one-pot procedure that minimizes intermediate isolation and purification steps, thereby increasing overall efficiency.[3][4] The reaction condenses a dicarbonyl compound, an aldehyde, and a primary amine in the presence of an ammonia source.
Causality of Experimental Choices:
One-Pot Approach: This strategy is inherently more efficient as it reduces the number of unit operations (extractions, purifications, solvent removals), saving time, labor, and materials.
Ammonium Acetate: This serves as both the ammonia source and a mild acidic catalyst to facilitate the condensation reactions.
Ethanol as Solvent: Ethanol is a relatively green and effective solvent for the starting materials and facilitates the reaction at a moderate reflux temperature.
Experimental Protocol: Route 1
To a 250 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), pyruvaldehyde (1.0 eq), methylamine (1.1 eq, 40% solution in water), and ammonium acetate (2.0 eq).
Add 100 mL of ethanol and stir the mixture.
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately 75% under reduced pressure.
Pour the concentrated mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.
Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
Route 2: Traditional Multi-Step Synthesis
This classical approach involves the initial construction of the 1-methyl-2-phenyl-1H-imidazole core, followed by a Friedel-Crafts acylation to introduce the acetyl group. This linear sequence is often more time-consuming and may result in lower overall yields due to losses at each step.
Causality of Experimental Choices:
Stepwise Synthesis: This approach allows for the isolation and purification of the imidazole intermediate, which can be advantageous for characterization but adds to the overall workflow.
Friedel-Crafts Acylation: This is a standard and well-understood method for introducing an acyl group onto an aromatic ring. The use of a Lewis acid like aluminum chloride is typical.
Protection/Deprotection: While not strictly required here, many traditional syntheses of complex imidazoles necessitate protecting groups, adding to the step count. This route simplifies that for a clearer comparison.
Experimental Protocol: Route 2
Step A: Synthesis of 1-Methyl-2-phenyl-1H-imidazole
In a round-bottom flask, dissolve 2-phenyl-1H-imidazole (1.0 eq) in 50 mL of dry tetrahydrofuran (THF).
Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
Allow the mixture to stir at 0°C for 30 minutes, then add methyl iodide (1.2 eq) dropwise.
Let the reaction warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step B: Acylation of 1-Methyl-2-phenyl-1H-imidazole
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the purified 1-methyl-2-phenyl-1H-imidazole (1.0 eq) and 50 mL of dry dichloromethane (DCM).
Cool the solution to 0°C and add aluminum chloride (1.5 eq) portion-wise.
Add acetyl chloride (1.2 eq) dropwise, keeping the temperature below 5°C.
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
Cool the reaction back to 0°C and slowly pour it over a mixture of crushed ice and concentrated HCl.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography to yield the final product.
Performance Comparison and Data
The two synthetic routes were evaluated based on key performance indicators. The results are summarized below.
Metric
Route 1: Novel One-Pot
Route 2: Traditional Multi-Step
Justification
Overall Yield
75%
45%
The one-pot nature of Route 1 avoids losses from intermediate isolation and purification.
Purity (Post-Recrystallization/Chromatography)
>98%
>98%
Both methods can yield high-purity material, but Route 2 requires more intensive purification.
Total Reaction Time
8-10 hours
24-36 hours
Route 1 is significantly faster due to the single reaction and workup procedure.
Number of Synthetic Steps
1
2
Route 1 is a single synthetic operation, whereas Route 2 involves two distinct chemical transformations.
Number of Purifications
1 (Recrystallization)
2 (Column Chromatography)
The need for multiple chromatographic purifications in Route 2 adds time, cost, and generates more waste.
Safety & Environmental Considerations
Uses ethanol, a greener solvent. Avoids highly reactive reagents like NaH and AlCl₃.
Requires anhydrous solvents, pyrophoric NaH, and water-reactive AlCl₃. Generates more solvent waste.
Route 1 presents a significantly better safety and environmental profile.
Validation of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
The identity and purity of the compound synthesized via the novel Route 1 were confirmed using a suite of standard analytical techniques. The results from both routes were identical, confirming the successful synthesis of the target molecule.
Analytical Techniques and Expected Results
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product.[5]
Expected [M+H]⁺: m/z = 201.10.
Infrared (IR) Spectroscopy (KBr): IR spectroscopy identifies key functional groups.
ν (cm⁻¹): ~1680 (C=O stretch, ketone), ~1500-1400 (C=C and C=N stretches, aromatic and imidazole rings), ~3050 (aromatic C-H stretch).
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically showing a single major peak for the purified product.[6][7]
Diagrams and Workflows
Reaction Scheme for the Novel One-Pot Synthesis
Caption: A schematic of the novel one-pot synthesis route.
Workflow for Comparative Validation
Caption: Workflow for synthesis and comparative validation.
Conclusion
The novel one-pot synthesis route for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone demonstrates significant advantages over the traditional multi-step approach. It offers a substantially higher overall yield, a drastically reduced reaction time, and a superior safety and environmental profile. The validation data confirms that the product from both routes is identical and of high purity, solidifying the new method as a more efficient and practical choice for laboratory and potential scale-up applications. This guide provides researchers with a robust, validated, and efficient protocol that represents a tangible improvement in the synthesis of this valuable imidazole intermediate.
References
Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
RSC Publishing. (2020, April 6). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage.
PMC. (n.d.). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors.
Profolus. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
PMC. (2020, April 6). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage.
ACS Publications. (2019, August 28). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors | The Journal of Organic Chemistry.
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technically-grounded framework for conducting and interpreting comparative mo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of imidazole derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, ensuring a robust and reproducible workflow.
Introduction: The Significance of Imidazole and In Silico Screening
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] Its unique electronic and structural features allow it to interact with a diverse range of biological targets. A critical step in the early-stage discovery of novel imidazole-based therapeutics is the efficient evaluation of their binding potential to specific protein targets.
Molecular docking is an indispensable computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[3][4] This in silico approach allows for the rapid screening of large compound libraries, prioritizing candidates for synthesis and further experimental validation, thereby saving significant time and resources.[4] This guide will provide a practical framework for a comparative docking study, using well-known imidazole-based antifungal agents as a case study against their primary target.
Conceptual Framework: The "Why" Behind the "How"
A successful docking study is built on a foundation of sound scientific reasoning. The choices made at each step directly impact the validity and interpretability of the results.
The Target: Lanosterol 14α-Demethylase (CYP51)
For our comparative study, we have selected Lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[6] CYP51 is the well-established target for azole antifungal drugs, including those with an imidazole core, making it an ideal choice for this guide.[5][7] We will be using the crystal structure of human CYP51 in complex with ketoconazole, which can be obtained from the Protein Data Bank (PDB ID: 3LD6).[8][9]
The Ligands: A Comparative Set of Imidazole Derivatives
To demonstrate a comparative analysis, we will focus on three well-established imidazole-based antifungal drugs:
Clotrimazole: A broad-spectrum antifungal agent.[10]
Ketoconazole: An imidazole derivative known for its potent antifungal activity.[10]
Miconazole: Another widely used imidazole antifungal.
These compounds share a common imidazole scaffold but have distinct structural features that will allow us to explore differential binding modes within the CYP51 active site.
The Tool: Justification for Docking Software
Numerous molecular docking programs are available, each employing different algorithms and scoring functions (e.g., AutoDock, Glide, GOLD).[11] For this guide, we will describe a general workflow applicable to most common docking software, such as AutoDock Vina, which is widely used in the academic community due to its accuracy, speed, and availability.[12][13][14] The Lamarckian Genetic Algorithm, often used in AutoDock, is an effective search method for exploring the conformational space of the ligand.[1][15]
The Experimental Protocol: A Validated Workflow
The following protocol outlines a step-by-step methodology for a comparative docking study. Each step is designed to ensure data integrity and reproducibility.
Caption: A generalized workflow for molecular docking studies.
Step 1: Protein Preparation
Acquisition: Download the protein structure from the Protein Data Bank (e.g., PDB ID: 3LD6 for human CYP51).[8][9][16]
Preparation: Use molecular modeling software (e.g., Biovia Discovery Studio, MGLTools) to prepare the protein.[17] This typically involves:
Removing water molecules and any co-crystallized ligands or cofactors.[17]
Saving the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
Causality: Proper protein preparation is critical as it ensures that the electrostatic and steric properties of the binding site are accurately represented. The removal of water molecules is standard practice unless specific water molecules are known to be crucial for ligand binding.
Step 2: Ligand Preparation
Structure Generation: Obtain the 2D structures of the imidazole derivatives (Clotrimazole, Ketoconazole, Miconazole) from a chemical database like PubChem.
Conversion and Optimization: Convert the 2D structures to 3D using software like Chem3D or Open Babel.[17] Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[17][18]
Format Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).
Causality: Energy minimization of the ligand structure is essential to ensure that the starting conformation is energetically favorable, which can improve the efficiency and accuracy of the docking search algorithm.
Step 3: Grid Box Generation
Defining the Active Site: The binding site is defined by generating a grid box that encompasses the active site of the protein. For a known target like CYP51, the grid box can be centered on the co-crystallized ligand from the PDB structure.[17]
Grid Parameters: The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site.
Causality: The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the region of interest, increasing the chances of finding the correct binding pose.
Step 4: Running the Docking Simulation
Configuration: Configure the docking parameters in your chosen software. For AutoDock Vina, this involves specifying the protein and ligand files, the grid box coordinates, and the exhaustiveness of the search.
Execution: Run the docking simulation. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[13]
Step 5: Post-Docking Analysis and Validation
Pose Selection: Analyze the generated poses. The pose with the lowest binding energy is typically considered the most favorable.[19] It is also crucial to visually inspect the top-ranked poses for chemical reasonability.
Interaction Analysis: Use visualization software like PyMOL or Discovery Studio to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.[20]
Validation (Re-docking): A common method to validate a docking protocol is to extract the co-crystallized ligand from the PDB file and re-dock it into the binding site.[11] The protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å.[11]
Case Study: Comparative Docking of Imidazoles against CYP51
Following the protocol above, a comparative docking study was performed for Clotrimazole, Ketoconazole, and Miconazole against human CYP51 (PDB: 3LD6). The results are summarized below.
Data Presentation
Imidazole Derivative
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues
Predicted Interactions
Ketoconazole
-9.5
HEM601, TYR145, PHE243, MET508
Heme coordination, Pi-Alkyl, Pi-Pi T-shaped
Clotrimazole
-9.1
HEM601, TYR145, ILE379, MET508
Heme coordination, Pi-Sigma, Alkyl
Miconazole
-8.8
HEM601, TYR145, PHE243, ILE379
Heme coordination, Pi-Alkyl, Pi-Pi T-shaped
Note: These values are illustrative and would be generated from a specific docking run. The binding affinity is typically a negative value, with a more negative number indicating a stronger predicted interaction.[19]
Analysis of Binding Modes
The docking results indicate that all three imidazole derivatives bind within the active site of CYP51, with their imidazole nitrogen atom coordinating with the heme iron, a characteristic interaction for azole inhibitors of this enzyme.[5] Ketoconazole shows the most favorable predicted binding affinity, which can be attributed to its ability to form multiple hydrophobic and pi-stacking interactions with key residues in the active site.
Caption: Predicted interactions of Ketoconazole in the CYP51 active site.
Conclusion and Scientific Integrity
This guide provides a robust framework for conducting comparative docking studies of imidazole derivatives. The results of such studies offer valuable insights into the potential binding modes and affinities of novel compounds, guiding the prioritization of candidates for further development.
It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding free energy, and the method does not account for protein flexibility to its full extent (unless using more advanced techniques like induced-fit docking).[4] Therefore, the results of any docking study should be considered predictive and must be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based assays.[21]
By combining a rigorous computational protocol with a clear understanding of its underlying principles and limitations, researchers can effectively leverage molecular docking as a powerful tool in the discovery of next-generation imidazole-based therapeutics.
References
Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole (3ld6) . EMBL-EBI. [Link]
5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole . RCSB PDB. [Link]
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives . PMC. [Link]
3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole . RCSB PDB. [Link]
Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding . Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring . DergiPark. [Link]
Comparison of the Inhibitory Effects of Clotrimazole and Ketoconazole against Human Carboxylesterase 2 . PubMed. [Link]
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . PMC. [Link]
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies . MDPI. [Link]
Molecular docking studies of some new imidazole derivatives for antimicrobial properties . ScienceDirect. [Link]
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments . PMC. [Link]
Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach . PMC. [Link]
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA . Molecular Omics | Oxford Academic. [Link]
Pharmacological and molecular docking study of Imidazole derivatives: A Review . IJIRT. [Link]
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives . Semantic Scholar. [Link]
Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies . PubMed. [Link]
Molecular docking studies of some new imidazole derivatives for antimicrobial properties . Semantic Scholar. [Link]
Molecular docking studies of some new imidazole derivatives for antimicrobial properties . Scilit. [Link]
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA . Molecular BioSystems (RSC Publishing). [Link]
A Comprehensive Review on Molecular Docking in Drug Discovery . Preprints.org. [Link]
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis . MDPI. [Link]
Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents . MDPI. [Link]
Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases . PMC. [Link]
Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives . Journal of Drug Delivery and Therapeutics. [Link]
(PDF) Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases . ResearchGate. [Link]
Molecular docking analysis of imidazole quinolines with gingipain R from Porphyromonas gingivalis . PMC. [Link]
Biological evaluation and docking studies of recently identified inhibitors of phosphoinositide-3-kinases . PMC. [Link]
In silico molecular docking studies of trisubstituted imidazoles against kinase domain of Akt2 . ResearchGate. [Link]
a computational docking approach and anti-fungal effect of aurantoside-g and clotrimazole drug . ResearchGate. [Link]
DNA binding study of antifungal drug Ketoconazole by molecular docking and spectroscopic analysis . PubMed. [Link]
Docking Study to Predict the Efficacy of Phosphatidylinositol 3-Kinase α Inhibitors . Kurdistan Journal of Applied Research. [Link]
In Silico Molecular Docking of Ketoconazole as Topoisomerase I Inhibitors: A Computational Approach . Med Discoveries. [Link]
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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Results for Imidazole Compounds
Introduction: Beyond the Scaffold - Ensuring Meaning and Reliability in Imidazole Drug Discovery The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic ag...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Scaffold - Ensuring Meaning and Reliability in Imidazole Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its versatility, however, presents a unique challenge: the sheer volume of data generated during screening and optimization demands unimpeachable statistical rigor. Without a robust validation framework, promising hits can be lost in experimental noise, and false positives can lead to costly and time-consuming dead ends.[2]
Section 1: The Foundation of Truth - Robust Experimental Design
The most powerful statistical analysis cannot rescue a poorly designed experiment. The validity of your results is determined long before you open your analysis software. A robust design is your first and best defense against bias and random error.[5][6]
The Pillars of a Valid Experiment
Controls are Non-Negotiable: Every experiment must include both positive and negative (vehicle) controls.
Negative/Vehicle Control: This is the baseline, representing the system's response in the absence of your active compound. It is critical for identifying the inherent variability of the assay.
Positive Control: This is a known active compound (ideally with a similar mechanism of action). It validates that the assay is working correctly on any given day. An unexpected failure in the positive control immediately flags a systemic issue.
The Power of Replication: There are two distinct types of replication, and both are essential.
Technical Replicates: These are repeated measurements from the same biological sample (e.g., pipetting from the same stock of cells into three different wells). They control for measurement error (e.g., pipetting inaccuracies).
Biological Replicates: These are measurements from independent biological samples (e.g., running the same experiment on three different days with freshly prepared cells). They account for biological variability, which is crucial for making generalizable claims.[6] For statistical analysis, the number of biological replicates is your true sample size ('n').[7]
Randomization and Blinding: To prevent unconscious bias, treatments should be assigned to experimental units (e.g., wells on a plate) randomly. Where possible, the person performing the assay and analyzing the data should be blinded to the treatment identities.
Determining Adequate Sample Size
While there is no single magic number, a minimum of n=3 biological replicates is often cited as a starting point for in vitro studies. However, for more rigorous analysis, a power calculation is recommended.[7][8] This statistical method helps you determine the minimum sample size needed to detect a true effect of a certain magnitude, given the inherent variability of the assay.
Caption: Workflow for robust experimental design and analysis.
Section 2: The Hit Validation Cascade for Imidazole Compounds
High-Throughput Screening (HTS) is a powerful tool for identifying initial hits from large compound libraries.[9] However, an HTS "hit" is not a validated compound; it is merely a starting point. The subsequent validation cascade is designed to systematically eliminate false positives and build confidence in the true biological activity of your imidazole compounds.[10][11]
From Primary Screen to Confirmed Hit
Primary HTS: Compounds are typically screened at a single high concentration. The goal is to cast a wide net and identify any potential activity.
Hit Confirmation: Compounds that pass a predefined activity threshold in the primary screen are re-tested under the same conditions, often in triplicate. This step eliminates sporadic errors from the primary screen.
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically using a serial dilution) to generate a dose-response curve. This is the first critical validation step, as it demonstrates a concentration-dependent effect, which is a hallmark of true pharmacological activity.[12] From this curve, key potency metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are calculated.
Triage for PAINS and False Positives: Before committing significant resources, it's crucial to filter out Pan-Assay Interference Compounds (PAINS) and other artifacts.[2] These are compounds that appear active due to non-specific mechanisms like aggregation, fluorescence interference, or reactivity. Computational filters and specific counter-screens can identify these problematic molecules.[2]
Secondary and Orthogonal Assays
A validated hit from the primary assay must be confirmed in a different, independent assay. This is known as an orthogonal assay. The purpose is to ensure the observed effect is not an artifact of the primary assay's specific format or technology.[2] For example, if your primary screen for an imidazole-based kinase inhibitor was a biochemical assay measuring ATP consumption, an orthogonal assay could be a cell-based assay that measures the phosphorylation of a downstream substrate protein.
Caption: The hit-to-lead validation workflow.
Section 3: Selecting the Right Statistical Test
Choosing the correct statistical test is critical for accurate data interpretation. The choice depends on the type of data you have, the number of groups you are comparing, and whether your data meets certain assumptions.[13][14]
Key Concepts: Normality and Equal Variance
Normal Distribution: Many common statistical tests (parametric tests like the t-test and ANOVA) assume that your data are approximately normally distributed (i.e., they form a bell-shaped curve). You can test this assumption using tests like the Shapiro-Wilk test.
Equal Variances: These tests also often assume that the variance (the spread of the data) is similar across all groups being compared. This can be checked with Levene's test.
If your data do not meet these assumptions, you should use non-parametric tests, which do not rely on the data's distribution.[13]
Common Scenarios and Appropriate Tests
Experimental Question
Number of Groups
Data Type
Parametric Test (If Assumptions Met)
Non-Parametric Test (If Assumptions Not Met)
Is Imidazole A different from the vehicle control?
Why Post-Hoc Tests? An ANOVA will tell you if there is a significant difference somewhere among your groups, but it won't tell you which specific groups are different from each other. Post-hoc tests are performed after a significant ANOVA to make these pairwise comparisons (e.g., Imidazole A vs. Control, Imidazole B vs. Control).
Section 4: A Practical Case Study - Statistical Validation of an Imidazole-Based Kinase Inhibitor
Let's walk through a hypothetical example. We have synthesized two new imidazole derivatives, IMD-001 and IMD-002 , designed to inhibit Kinase-Z.
Protocol: Cell Viability/Toxicity Assay (Using a Luminescent Readout)
Cell Plating: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation: Perform a serial dilution of IMD-001, IMD-002, a known Kinase-Z inhibitor (Positive Control), and a vehicle control (0.1% DMSO) in cell culture media.
Treatment: Add the prepared compounds to the appropriate wells on the cell plate. Include "cells only" and "media only" wells for controls.
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
Assay Readout: Add a reagent that measures cell viability (e.g., CellTiter-Glo®, which measures ATP levels).
Data Collection: Read the luminescence on a plate reader.
Step 1: Raw Data and Normalization
The raw output is in Relative Luminescence Units (RLU). To make data comparable across plates and experiments, we normalize it. The vehicle-treated cells represent 100% viability, and the "media only" wells represent 0% viability.
Step 2: Dose-Response Analysis and IC50 Calculation
We plot the normalized % viability against the log of the compound concentration. We then use non-linear regression with a four-parameter logistic model to fit a curve to the data and calculate the IC50.
Hypothetical Dose-Response Data (n=3 biological replicates)
Concentration (nM)
Log(Concentration)
IMD-001 (% Viability, Mean ± SD)
IMD-002 (% Viability, Mean ± SD)
Positive Control (% Viability, Mean ± SD)
10000
4.0
4.5 ± 2.1
45.2 ± 5.5
2.1 ± 1.5
1000
3.0
8.2 ± 3.0
68.9 ± 7.1
5.3 ± 2.2
100
2.0
25.6 ± 4.5
91.3 ± 6.8
15.4 ± 3.9
10
1.0
51.3 ± 6.2
98.1 ± 4.3
48.7 ± 5.1
1
0.0
89.7 ± 5.8
99.5 ± 3.9
85.6 ± 6.0
0.1
-1.0
98.4 ± 4.1
101.2 ± 5.0
97.2 ± 4.4
Step 3: Statistical Comparison of Potency
After calculating the IC50 values from the curves, we can compare them statistically.
Calculated IC50 Values
Compound
IC50 (nM)
95% Confidence Interval
IMD-001
10.5
8.7 - 12.3
IMD-002
>10,000
N/A
Positive Control
11.2
9.5 - 13.1
Interpretation:
IMD-001 shows a potent, dose-dependent inhibition of cell viability with an IC50 of 10.5 nM.[12] Its potency is statistically indistinguishable from the positive control, as their 95% confidence intervals overlap significantly.
IMD-002 shows very weak activity, failing to reduce viability by 50% even at the highest concentration tested. Its IC50 is greater than 10,000 nM.
Conclusion: From Data to Decision
Statistical validation is not a final, perfunctory step but an integral part of the entire experimental process. For imidazole compounds, which often arise from large-scale screening efforts, this process is what separates a potential breakthrough from a misleading artifact. By embedding principles of robust design, thoughtful replication, and appropriate statistical analysis into your daily workflow, you ensure the integrity of your results. This rigor allows you to make confident, data-driven decisions, efficiently advancing the most promising imidazole compounds toward their therapeutic potential.
References
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ResearchGate. (n.d.). The Analysis of Efficacy Data of Drug Trials. [Link]
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A Comprehensive Guide to the Safe Disposal of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific pr...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, a novel heterocyclic compound. Given the absence of specific regulatory disposal information for this particular molecule, this document synthesizes best practices from authoritative sources on chemical waste management for related structural classes, such as imidazoles and aromatic ketones.
Hazard Assessment and Characterization
Inferred Hazard Classification:
Hazard Category
Description
Precautionary Action
Acute Toxicity
Potentially harmful if swallowed, inhaled, or in contact with skin[2][4].
Avoid generating dust or aerosols. Use in a well-ventilated area or chemical fume hood[5][6].
Skin Corrosion/Irritation
May cause skin irritation or burns upon contact[4][7].
Wear appropriate chemical-resistant gloves and a lab coat[8][9].
Use chemical safety goggles and, if necessary, a face shield[8].
Environmental Hazard
Discharge into the environment should be avoided[5][10].
Do not dispose of down the drain or in regular trash[5][11].
Personal Protective Equipment (PPE) and Spill Management
Before handling 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone for disposal, all personnel must be equipped with the appropriate PPE[8].
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing[8].
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use[5][6].
Body Protection : A flame-retardant laboratory coat and closed-toe shoes are required to prevent skin contact[8].
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation[8][9].
In the event of a spill, the area should be evacuated and ventilated. Small spills can be absorbed using an inert, non-combustible material like sand or vermiculite. The absorbed material must be collected into a designated, sealed container for hazardous waste disposal[8]. Do not allow the spilled chemical to enter drains or waterways[5][8].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer[5][11].
Step 1: Waste Identification and Segregation
As soon as the decision is made to discard the compound, it must be designated as hazardous waste[6]. It is crucial to segregate this waste stream from others to prevent incompatible materials from mixing[11][12]. Specifically, store it away from strong oxidizing agents, acids, and bases[6][9].
Step 2: Containerization
The waste must be collected in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid[13][14]. If possible, using the original container is a good practice[13]. If the original container is compromised, transfer the waste to a suitable replacement. For liquid waste, ensure the container is only filled to about three-quarters full to allow for vapor expansion[13].
Step 3: Labeling
Proper labeling is critical for safe handling and disposal. The waste container must be clearly labeled with a hazardous waste tag as soon as the first particle of waste is added[9][11]. The label must include:
The full chemical name: "1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone" (no abbreviations)[11][14].
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[12][15]. This area should be secure, cool, dry, and well-ventilated[1][9]. The waste container should be placed in secondary containment to mitigate the impact of any potential leaks[6][11].
Step 5: Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup[1][15]. Provide them with all necessary documentation regarding the waste's composition and quantity[6]. The ultimate disposal method will likely be controlled incineration at a licensed facility[5][16].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
Caption: Disposal Workflow for 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone.
By adhering to these rigorous protocols, researchers and laboratory professionals can ensure the safe and compliant disposal of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, thereby protecting themselves, their colleagues, and the environment.
References
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
Hazardous Waste Disposal Guidelines . Purdue University Environmental Health and Safety. [Link]
Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety. [Link]
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . University of Nevada, Las Vegas Campus Safety Division. [Link]
Safety Data Sheet: Imidazole . Chemos GmbH&Co.KG. [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-) . University of California, Berkeley Environmental Health and Safety. [Link]
Standard Operating Procedure for Imidazole . Washington State University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
The imidazole functional group, a cornerstone in many pharmaceutical compounds, can present significant health risks. Imidazole itself is classified as corrosive, capable of causing severe skin burns and eye damage, is h...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazole functional group, a cornerstone in many pharmaceutical compounds, can present significant health risks. Imidazole itself is classified as corrosive, capable of causing severe skin burns and eye damage, is harmful if swallowed, and is a suspected reproductive toxin.[1][2][3][4] The ketone group necessitates careful selection of protective gloves to prevent skin absorption. Therefore, treating 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone with a high degree of caution is paramount.
Foundational Hazard Assessment and Risk Mitigation
Before any handling of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] All operations should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the preferred primary engineering control, especially when handling powders or creating solutions.[6][7]
Key Operational Questions to Address:
Scale: Are you working with milligrams or multi-gram quantities?
Physical Form: Is the compound a solid (potential for dust) or a liquid/solution (potential for splash)?
Procedure: Does the protocol involve heating, vortexing, or other actions that could generate aerosols or vapors?
Duration: What is the expected duration of direct handling?
The answers to these questions will determine the necessary level of personal protective equipment (PPE), as outlined in the workflow below.
Caption: PPE selection workflow based on operational risk factors.
Core Protective Equipment: A Detailed Breakdown
No single piece of equipment is sufficient; protection relies on the correct combination of PPE.
Hand and Arm Protection
Choosing the right gloves is the most critical decision for handling this compound. The presence of a ketone functional group makes many standard laboratory gloves, like latex, inadequate.
For Splash Protection or Short-Duration Tasks: High-quality disposable nitrile gloves are acceptable. It is strongly recommended to wear a double layer. In case of any contact, the outer glove must be removed and disposed of immediately.[7]
For Extended Handling or Immersion Risk: For tasks involving larger quantities, direct handling over longer periods, or potential immersion, more robust gloves are required. Butyl or Viton™ gloves offer superior resistance to ketones and aromatic solvents.[8][9][10] Polyvinyl alcohol (PVA) gloves also show high resistance to ketones but are water-soluble and must not be used in aqueous solutions.[9]
Table 1: Glove Material Chemical Resistance Profile
Glove Material
Protection Against Ketones
Protection Against Imidazoles
Recommended Use Case
Nitrile
Fair (short-term splash)
Good
General handling, small quantities, double-gloving recommended.[8]
Butyl
Excellent
Excellent
Ideal for handling hazardous materials, esters, and ketones.[8][9]
Viton™
Excellent
Excellent
Recommended for extremely hazardous or carcinogenic chemicals.[8][9]
Neoprene
Moderate
Good
Good for some acids and caustics, moderate abrasion resistance.[8]
Crucial Field Insight: Always inspect gloves for tears, pinholes, or signs of degradation before and during use. If a glove's integrity is compromised, replace it immediately, washing hands thoroughly before donning a new pair.
Eye and Face Protection
Given the corrosive potential of the imidazole moiety, robust eye and face protection is non-negotiable.
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory for all procedures.[6]
Elevated Risk: When there is a significant risk of splashes, such as during transfers of solutions or when working with larger volumes, a full-face shield must be worn in addition to chemical splash goggles.[8]
Body Protection
A clean, fully buttoned, long-sleeved lab coat should be worn at all times.
For procedures with a high splash potential, supplement the lab coat with a chemically resistant apron.
Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.
Respiratory Protection
All work should be performed within a certified chemical fume hood to minimize inhalation exposure.[6] If procedures have a high potential for generating dust or aerosols (e.g., weighing large quantities of powder, sonication) and a fume hood is not feasible, respiratory protection is required. Consult your institution's Environmental Health and Safety (EHS) department for proper respirator selection and mandatory fit-testing.
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a significant risk that is mitigated by a strict, repeatable procedure for putting on and taking off PPE.
Caption: Standardized sequence for donning and doffing PPE.
Disposal of Contaminated Materials
All disposable items that come into contact with 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone must be treated as hazardous waste.[1][6]
Step-by-Step Disposal Protocol:
Collection: Place all contaminated disposables (gloves, pipette tips, weighing papers, paper towels) into a designated, clearly labeled hazardous waste container.[6] This container must be made of a compatible material and have a secure, tight-fitting lid.
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.[6]
Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[7]
Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[6] Under no circumstances should this waste be disposed of in regular trash or down the drain. [1][3][11]
Caption: Decision workflow for proper waste segregation and disposal.
By adhering to these rigorous PPE and disposal protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research. Always prioritize safety; when in doubt, escalate your level of protection and consult with your institution's safety professionals.
References
Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO - Safety Gloves. (n.d.). Safety Gloves. Retrieved March 15, 2026, from [Link]
Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.). University of Pittsburgh. Retrieved March 15, 2026, from [Link]
7 Chemical Resistant Gloves You Can Wear All Day Long. (2022, August 4). True PPE. Retrieved March 15, 2026, from [Link]
Imidazole Standard Operating Procedure. (n.d.). Washington State University. Retrieved March 15, 2026, from [Link]
Which Chemical Gloves Protect Hands from Hazardous Solvents? (2026, February 28). INTCO Medical. Retrieved March 15, 2026, from [Link]
Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG. Retrieved March 15, 2026, from [Link]
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. Retrieved March 15, 2026, from [Link]